molecular formula C20H20N2O6S2 B1584327 N,N'-Dibenzoyl-L-cystine CAS No. 25129-20-8

N,N'-Dibenzoyl-L-cystine

Cat. No.: B1584327
CAS No.: 25129-20-8
M. Wt: 448.5 g/mol
InChI Key: GUTXMPQWQSOAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Dibenzoyl-L-cystine, also known as N,N'-Dibenzoyl-L-cystine, is a useful research compound. Its molecular formula is C20H20N2O6S2 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-Dibenzoyl-L-cystine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-Dibenzoyl-L-cystine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Dibenzoyl-L-cystine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-benzamido-3-[[(2R)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTXMPQWQSOAIY-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25129-20-8
Record name N,N′-Dibenzoyl-L-cystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25129-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-dibenzoyl-L-cystine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-Dibenzoyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of N,N'-Dibenzoyl-L-cystine, a chiral derivative of the amino acid L-cystine. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering not just procedural steps but also the underlying scientific rationale to ensure experimental success and data integrity.

Introduction

N,N'-Dibenzoyl-L-cystine is a fascinating molecule that finds applications in various domains of chemical and pharmaceutical sciences. Its rigid, chiral structure, conferred by the dibenzoyl groups attached to the amino functions of the L-cystine backbone, makes it a valuable building block in peptide synthesis and as a chiral modifier in enantioselective reductions.[1] The presence of the disulfide bond also offers a redox-sensitive linkage, a feature of interest in drug delivery and materials science. This guide will walk you through a robust synthesis protocol based on the classic Schotten-Baumann reaction and detail the essential characterization techniques to verify the product's identity, purity, and structural integrity.

Synthesis of N,N'-Dibenzoyl-L-cystine via the Schotten-Baumann Reaction

The synthesis of N,N'-Dibenzoyl-L-cystine is effectively achieved through the Schotten-Baumann reaction, a reliable method for the acylation of amines.[2] This reaction involves the treatment of an amine with an acid chloride in the presence of a base. In this case, the two primary amino groups of L-cystine act as nucleophiles, attacking the electrophilic carbonyl carbon of benzoyl chloride.

The Underlying Chemistry: A Mechanistic Perspective

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The reaction is typically carried out in a biphasic system, consisting of an organic solvent to dissolve the reactants and an aqueous phase containing a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[2]

The key steps of the mechanism are as follows:

  • Deprotonation: The aqueous base (e.g., sodium hydroxide) deprotonates the protonated amino groups of L-cystine, increasing their nucleophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate.[3]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Neutralization: The hydrochloric acid generated is neutralized by the base in the aqueous phase.

This process occurs at both amino groups of the L-cystine molecule to yield the desired N,N'-dibenzoylated product.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products L_cystine L-Cystine Deprotonation Deprotonation of Amino Groups L_cystine->Deprotonation Benzoyl_Chloride Benzoyl Chloride Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon Benzoyl_Chloride->Nucleophilic_Attack Base Aqueous Base (e.g., NaOH) Base->Deprotonation Neutralization Neutralization of HCl Base->Neutralization Deprotonation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Chloride Tetrahedral_Intermediate->Elimination Elimination->Neutralization HCl formed Product N,N'-Dibenzoyl-L-cystine Elimination->Product Byproducts NaCl + H₂O Neutralization->Byproducts

Caption: Schotten-Baumann reaction workflow for N,N'-Dibenzoyl-L-cystine synthesis.

Experimental Protocol

This protocol is a representative procedure adapted from established Schotten-Baumann methodologies and protocols for similar N-acylated amino acids.[4][5]

Materials:

  • L-Cystine

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric Acid (HCl, for workup)

  • Ethanol (for recrystallization)

  • Distilled Water

Procedure:

  • Preparation of L-Cystine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve L-cystine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (4.0 eq.). Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Preparation of Benzoyl Chloride Solution: In a separate beaker, dissolve benzoyl chloride (2.2 eq.) in dichloromethane (50 mL).

  • Reaction: Slowly add the benzoyl chloride solution dropwise to the stirred L-cystine solution over a period of 30-45 minutes, ensuring the temperature remains between 0 and 5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from hot ethanol.

    • Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization of N,N'-Dibenzoyl-L-cystine

Thorough characterization is paramount to confirm the successful synthesis and purity of the target compound. The following table summarizes the key physical and chemical properties of N,N'-Dibenzoyl-L-cystine.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₀N₂O₆S₂
Molecular Weight 448.51 g/mol
Appearance White to off-white powder
Melting Point 195-200 °C (decomposes)
Optical Rotation [α]²⁰/D -215±8°, c = 1% in ethanol
Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of the synthesized product.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N,N'-Dibenzoyl-L-cystine is expected to show characteristic absorption bands that confirm the presence of the benzoyl groups and the cystine backbone.

  • N-H Stretch: A peak in the region of 3300-3200 cm⁻¹ corresponding to the N-H stretching of the amide groups.

  • C-H Aromatic Stretch: Peaks above 3000 cm⁻¹ indicating the C-H bonds of the benzene rings.

  • C=O Stretch (Carboxylic Acid): A strong, broad peak around 1725-1700 cm⁻¹ for the carbonyl of the carboxylic acid groups.

  • C=O Stretch (Amide I): A strong peak around 1650-1630 cm⁻¹ for the amide carbonyl.

  • N-H Bend (Amide II): A peak around 1550-1520 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • S-S Stretch: A weak absorption around 540-500 cm⁻¹, which can be difficult to observe.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show:

    • Aromatic protons of the benzoyl groups in the downfield region (δ 7.4-8.0 ppm).

    • The N-H proton of the amide as a doublet in the region of δ 8.0-9.0 ppm.

    • The α-proton (CH) of the cystine backbone as a multiplet around δ 4.5-5.0 ppm.

    • The β-protons (CH₂) of the cystine backbone as diastereotopic protons, appearing as a complex multiplet in the region of δ 3.0-3.5 ppm.

    • The carboxylic acid proton as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which may not always be observed depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data:

    • Carbonyl carbons of the carboxylic acid and amide groups in the δ 165-175 ppm region.

    • Aromatic carbons in the δ 127-135 ppm region.

    • The α-carbon of the cystine backbone around δ 50-55 ppm.

    • The β-carbon of the cystine backbone around δ 35-40 ppm.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak: In a high-resolution mass spectrum, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the exact mass of C₂₀H₂₁N₂O₆S₂⁺ (449.0838).

  • Fragmentation Pattern: The fragmentation of N,N'-Dibenzoyl-L-cystine is likely to involve:

    • Cleavage of the disulfide bond, which is a characteristic fragmentation pathway for cystine derivatives.

    • Loss of the carboxylic acid groups (-COOH).

    • Fragmentation of the amide bonds, leading to the formation of benzoyl cations (m/z 105) and fragments corresponding to the cystine backbone.

Characterization_Workflow cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Characterization Synthesized_Product Synthesized N,N'-Dibenzoyl-L-cystine Melting_Point Melting Point Analysis Synthesized_Product->Melting_Point Optical_Rotation Optical Rotation Measurement Synthesized_Product->Optical_Rotation FTIR FTIR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Functional_Groups Functional_Groups FTIR->Functional_Groups Identifies Functional Groups Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Confirms Connectivity Molecular_Weight Molecular_Weight MS->Molecular_Weight Determines Molecular Weight & Fragmentation

Caption: Workflow for the comprehensive characterization of N,N'-Dibenzoyl-L-cystine.

Conclusion

The synthesis of N,N'-Dibenzoyl-L-cystine via the Schotten-Baumann reaction is a robust and reliable method that can be readily implemented in a standard organic chemistry laboratory. This guide has provided a detailed protocol, grounded in a solid mechanistic understanding, to facilitate its successful synthesis and purification. Furthermore, the outlined characterization techniques, from physical property measurements to advanced spectroscopic analysis, form a self-validating system to ensure the identity and purity of the final product. By following this comprehensive guide, researchers can confidently prepare and characterize N,N'-Dibenzoyl-L-cystine for their specific applications in drug discovery, peptide synthesis, and materials science.

References

  • PubChem. (n.d.). N,N'-Dibenzoyl-L-cystine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n,n'-diphenylbenzamidine. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Dibenzoyl-L-cystine. Retrieved from [Link]

  • SciELO. (n.d.). Analysis on the Growth and Characterization of a Non-linear Optical Single Crystal: L-Cystine Dihydrobromide. Retrieved from [Link]

  • MDPI. (2023, March 15). Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0272365B1 - Method of producing l-cystine.
  • Google Patents. (n.d.). EP0290643B1 - Method for production of cystine from cysteine.
  • Google Patents. (n.d.). WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine.
  • ResearchGate. (n.d.). a). FTIR spectrum of pure L-cysteine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) pure l-cysteine and (b) l-cysteine-capped CdTe NPs. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and... Retrieved from [Link]

  • Fujitake, M., & Harusawa, S. (n.d.). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Retrieved from [Link]

Sources

"physicochemical properties of N,N'-Dibenzoyl-L-cystine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dibenzoyl-L-cystine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dibenzoyl-L-cystine is a chiral derivative of the naturally occurring amino acid L-cystine, characterized by the presence of benzoyl groups attached to its two amino functionalities. This modification imparts significant changes to its physicochemical properties, enhancing its utility in various scientific domains. This guide provides a comprehensive overview of its chemical identity, structural features, and key physicochemical properties. It further details representative methodologies for its synthesis, purification, and analytical characterization, offering field-proven insights into the rationale behind experimental choices. The applications of N,N'-Dibenzoyl-L-cystine, particularly in peptide synthesis, asymmetric catalysis, and advanced materials for drug delivery, are also explored, underscoring its relevance to the scientific and pharmaceutical research communities.

Chemical Identity and Core Physicochemical Properties

N,N'-Dibenzoyl-L-cystine is structurally a disulfide-linked dimer of N-benzoyl-L-cysteine. The introduction of the nonpolar benzoyl groups significantly influences its solubility, melting point, and spectroscopic characteristics compared to the parent L-cystine molecule.

Structural and Molecular Data

The fundamental identifiers and properties of N,N'-Dibenzoyl-L-cystine are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name (2R)-2-benzamido-3-[[(2R)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid[1]
Synonyms DBC cpd, N,N'-Dibenzoylcystin[1]
CAS Number 25129-20-8[1][2][3][4]
Molecular Formula C₂₀H₂₀N₂O₆S₂[1][2][3]
Molecular Weight 448.51 g/mol [2][4]
Physical Form Powder[4]
Melting Point 195-200 °C (with decomposition)[4]
Optical Rotation [α]20/D: -215 ± 8° (c = 1% in ethanol)[4]
InChI Key GUTXMPQWQSOAIY-HOTGVXAUSA-N[4]
Solubility Profile

Like its parent molecule L-cystine, N,N'-Dibenzoyl-L-cystine exhibits very low solubility in water at neutral pH[5]. The presence of two carboxylic acid groups allows for increased solubility in alkaline aqueous solutions (pH > 8) through deprotonation to form a carboxylate salt. Conversely, it is practically insoluble in acidic aqueous solutions (pH < 2).

In organic solvents, its solubility is dictated by the large, nonpolar benzoyl groups. While specific quantitative data is not widely published, based on the behavior of analogous compounds like N,N'-diacetyl-L-cystine, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[6]. Its solubility in alcohols like ethanol is moderate, as indicated by its use as a solvent for optical rotation measurements[4].

Spectroscopic and Chromatographic Characterization

A robust analytical workflow is crucial for confirming the identity and purity of N,N'-Dibenzoyl-L-cystine. This section outlines the expected outcomes from key analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the molecular weight of the compound. Using soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), the expected primary ions would be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

  • Expected [M+H]⁺ (monoisotopic): 449.0837 m/z

  • Expected [M+Na]⁺ (monoisotopic): 471.0656 m/z

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, providing a powerful method for structural verification[7].

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups within the molecule. The expected characteristic absorption bands for N,N'-Dibenzoyl-L-cystine would include:

  • ~3300 cm⁻¹: N-H stretch of the secondary amide.

  • ~3000-2500 cm⁻¹: Broad O-H stretch from the carboxylic acid dimer.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

  • ~1720 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1650 cm⁻¹ (Amide I) & ~1540 cm⁻¹ (Amide II): C=O stretch and N-H bend of the amide group, respectively.

  • ~1600, 1490 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~540-480 cm⁻¹: Weak S-S disulfide bond stretch, as seen in the parent L-cystine molecule[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) would provide detailed structural confirmation.

  • ¹H NMR (Expected Regions):

    • ~12-13 ppm: A broad singlet corresponding to the two carboxylic acid protons (-COOH).

    • ~8-9 ppm: A doublet corresponding to the two amide protons (-NH-).

    • ~7.4-7.9 ppm: Multiplets corresponding to the ten aromatic protons of the two benzoyl groups.

    • ~4.5-4.8 ppm: A multiplet for the two alpha-protons (-CH- adjacent to the carbonyl and amide).

    • ~3.0-3.5 ppm: A set of multiplets for the four beta-protons (-CH₂- adjacent to the disulfide).

  • ¹³C NMR (Expected Regions):

    • ~172 ppm: Carboxylic acid carbonyl carbons.

    • ~167 ppm: Amide carbonyl carbons.

    • ~127-134 ppm: Aromatic carbons.

    • ~55 ppm: Alpha-carbons.

    • ~40 ppm: Beta-carbons.

Synthesis and Analytical Workflows

The preparation and quality control of N,N'-Dibenzoyl-L-cystine require standardized and verifiable protocols. The following sections provide detailed, field-proven methodologies.

Representative Synthesis Protocol: Schotten-Baumann Reaction

This protocol describes a standard method for the N-acylation of L-cystine. The causality behind this choice is the reaction's reliability for acylating amino groups in an aqueous basic medium, where the starting material has some solubility and the nucleophilicity of the amine is enhanced.

Step-by-Step Methodology:

  • Dissolution: Suspend L-cystine (1.0 eq) in a 1 M sodium hydroxide solution (approx. 10 mL per gram of cystine) in an ice bath with vigorous stirring. The base is critical as it deprotonates the amino groups, making them nucleophilic, and also serves to neutralize the HCl byproduct generated during the reaction.

  • Acylation: While maintaining the temperature below 5 °C, slowly and simultaneously add benzoyl chloride (2.2 eq) and a 2 M sodium hydroxide solution dropwise. The rate of addition should be controlled to keep the pH between 9-10. This ensures the amine remains deprotonated without causing significant hydrolysis of the benzoyl chloride.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid. This step protonates the carboxylate groups, causing the desired product to precipitate out of the aqueous solution due to its low solubility.

  • Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final, high-purity N,N'-Dibenzoyl-L-cystine.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A L-Cystine Suspension in NaOH (aq) B Simultaneous Dropwise Addition: - Benzoyl Chloride - 2M NaOH A->B Ice Bath (0-5°C) C Stir at Room Temp (2-3 hours) B->C D Acidification with HCl to pH 2 C->D E Precipitate Collection (Vacuum Filtration) D->E Precipitation F Recrystallization (e.g., Ethanol/Water) E->F G Pure N,N'-Dibenzoyl-L-cystine F->G

Caption: Synthesis workflow for N,N'-Dibenzoyl-L-cystine.

Purity Assessment Protocol: Reverse-Phase HPLC

This protocol provides a self-validating system for determining the purity of the synthesized material. A C18 column is chosen due to the nonpolar character of the benzoyl groups, which provides strong retention in a reverse-phase system[9][10]. UV detection is ideal because these aromatic groups are strong chromophores.

Step-by-Step Methodology:

  • Standard/Sample Preparation: Prepare a stock solution of N,N'-Dibenzoyl-L-cystine at approximately 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak corresponding to N,N'-Dibenzoyl-L-cystine. Purity is typically reported as the peak area percentage of the main peak relative to the total area of all observed peaks.

AnalyticalWorkflow A Prepare Sample (0.1 mg/mL in Mobile Phase) B Inject 10 µL into HPLC System A->B C Separation on C18 Column (ACN/Water Gradient) B->C D UV Detection at 230 nm C->D E Data Acquisition & Integration D->E F Calculate Purity (% Peak Area) E->F

Caption: Analytical workflow for purity assessment by HPLC.

Applications in Research and Drug Development

The unique properties of N,N'-Dibenzoyl-L-cystine make it a valuable molecule in several areas of advanced research.

  • Peptide Synthesis: As a protected form of cystine, it can be used as a building block in solution-phase peptide synthesis[4]. The benzoyl groups serve as N-terminal protecting groups.

  • Asymmetric Synthesis: It has been utilized as a chiral modifier for lithium borohydride (LiBH₄) in the enantioselective reduction of ketones, demonstrating its utility in asymmetric catalysis[3].

  • Supramolecular Chemistry and Drug Delivery: The discovery that dibenzoyl-L-cystine can form hydrogels dates back to 1921[4]. This property is of significant modern interest for creating novel biomaterials for controlled drug release, tissue engineering, and other biomedical applications[4]. Its ability to undergo dissipative self-assembly makes it a model compound for studying complex molecular systems[4].

Conclusion

N,N'-Dibenzoyl-L-cystine is a well-defined chemical entity with a distinct set of physicochemical properties that enable its application across multiple scientific disciplines. An understanding of its solubility, spectroscopic signatures, and the rationale behind its synthesis and analysis is essential for its effective use. As research in peptide chemistry, asymmetric synthesis, and smart materials continues to evolve, the utility of specialized building blocks like N,N'-Dibenzoyl-L-cystine is poised to expand, making it a compound of continuing interest for researchers and drug development professionals.

References

Sources

A Technical Guide to the Solubility of N,N'-Dibenzoyl-L-cystine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principles governing the solubility of N,N'-Dibenzoyl-L-cystine in organic solvents. Recognizing the scarcity of publicly available quantitative data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It offers a detailed exploration of the theoretical underpinnings of solubility, including the pivotal roles of molecular structure, intermolecular forces, and the thermodynamics of dissolution. The centerpiece of this guide is a meticulously detailed, step-by-step experimental protocol for the accurate determination of N,N'-Dibenzoyl-L-cystine solubility using the isothermal saturation method coupled with gravimetric analysis. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data. Visual aids, including diagrams generated using DOT language, are provided to clarify complex concepts and workflows. This guide empowers researchers to systematically investigate and understand the solubility profile of this important chiral molecule, a critical parameter in its application in peptide synthesis, materials science, and pharmaceutical development.

Introduction

N,N'-Dibenzoyl-L-cystine, a derivative of the amino acid L-cystine, is a chiral molecule with significant applications in various fields of chemical and pharmaceutical sciences.[1][2] Its rigid, well-defined structure makes it a valuable component in the synthesis of peptides and as a chiral modifier in enantioselective reductions.[2] The efficiency of these applications is intrinsically linked to its behavior in solution, with solubility being a paramount physical property. The ability to dissolve N,N'-Dibenzoyl-L-cystine in a suitable organic solvent is crucial for reaction kinetics, purification processes, and the formulation of novel materials.

Despite its importance, a comprehensive and publicly accessible dataset on the solubility of N,N'-Dibenzoyl-L-cystine in a range of common organic solvents is notably absent from the scientific literature. This guide aims to bridge this knowledge gap by providing a robust theoretical framework and a practical, detailed methodology for researchers to determine this critical parameter. By understanding the factors that govern its solubility and by employing a rigorous experimental approach, scientists can optimize processes, enhance product yields, and unlock the full potential of this versatile molecule.

This document is structured to provide a holistic understanding of the topic, beginning with the theoretical principles of solubility, followed by a detailed, actionable experimental protocol. It is intended to be a practical resource for laboratory professionals, enabling them to generate high-quality solubility data for N,N'-Dibenzoyl-L-cystine and other crystalline organic compounds.

Theoretical Framework for Solubility

The solubility of a crystalline organic compound like N,N'-Dibenzoyl-L-cystine in a liquid solvent is a complex interplay of intermolecular forces and thermodynamic principles. The overarching principle, "like dissolves like," provides a useful, albeit simplistic, starting point for predicting solubility.[3][4][5][6][7] This principle is rooted in the energetics of the dissolution process, which can be conceptually broken down into three steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the N,N'-Dibenzoyl-L-cystine molecules together in the crystal lattice. This energy is related to the compound's lattice energy.[8][9][10][11][12]

  • Overcoming Solvent-Solvent Interactions: Energy is also needed to create a cavity in the solvent to accommodate the solute molecule. This involves disrupting the intermolecular forces between solvent molecules.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy of solution is the net result of these energy changes. For dissolution to be favorable, the energy released from solute-solvent interactions should ideally compensate for the energy required to overcome solute-solute and solvent-solvent interactions.[13]

Key Factors Influencing the Solubility of N,N'-Dibenzoyl-L-cystine

Several key factors, dictated by the molecular structures of both N,N'-Dibenzoyl-L-cystine and the organic solvent, determine the extent of its solubility:

  • Polarity: The principle of "like dissolves like" is fundamentally about matching the polarity of the solute and the solvent.[3][4][5][6][7][14] N,N'-Dibenzoyl-L-cystine possesses both polar and non-polar characteristics. The two benzoyl groups (C6H5CO-) are relatively non-polar, while the amide (-CONH-), carboxylic acid (-COOH), and disulfide (-S-S-) functional groups introduce polarity and the potential for specific interactions. The overall polarity of the molecule will dictate its preference for polar or non-polar solvents.

  • Hydrogen Bonding: The amide and carboxylic acid groups in N,N'-Dibenzoyl-L-cystine can act as both hydrogen bond donors and acceptors.[1][15][16][17][18] Solvents that can participate in hydrogen bonding (e.g., alcohols like ethanol and methanol) are likely to be more effective at solvating N,N'-Dibenzoyl-L-cystine than aprotic solvents of similar polarity. The ability to form strong hydrogen bonds with the solvent can significantly contribute to overcoming the crystal lattice energy.

  • Crystal Lattice Energy: N,N'-Dibenzoyl-L-cystine is a crystalline solid.[2] The strength of the intermolecular forces holding the molecules in the crystal lattice (crystal lattice energy) must be overcome for dissolution to occur.[8][9][10][11][12] A high lattice energy will generally lead to lower solubility.

  • Temperature: The solubility of most solids in liquids increases with temperature.[19][20][21][22] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

Predicting Solubility: A Qualitative Approach

While precise prediction of solubility without experimental data is challenging, a qualitative assessment can be made by considering the properties of both N,N'-Dibenzoyl-L-cystine and the potential solvents.

  • Non-polar solvents (e.g., hexane, toluene): Due to the presence of polar functional groups, the solubility of N,N'-Dibenzoyl-L-cystine in non-polar solvents is expected to be low. The energy gained from weak van der Waals interactions between the solute and solvent is unlikely to overcome the strong intermolecular forces in the crystal lattice.

  • Polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have a dipole moment and can engage in dipole-dipole interactions with N,N'-Dibenzoyl-L-cystine. Solvents like DMF and DMSO are strong hydrogen bond acceptors and may interact favorably with the amide and carboxylic acid protons of the solute, potentially leading to moderate to good solubility.

  • Polar protic solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The ability to form strong hydrogen bonds with the amide and carboxylic acid groups of N,N'-Dibenzoyl-L-cystine suggests that these solvents are likely to be good candidates for achieving significant solubility. The mention of optical activity being measured in ethanol for this compound further supports this hypothesis.[2][11][12][23]

  • Chlorinated solvents (e.g., dichloromethane, chloroform): These solvents are weakly polar. Their ability to dissolve N,N'-Dibenzoyl-L-cystine will depend on the balance of polarity and the specific interactions they can form.

To provide a more quantitative prediction, concepts like Hildebrand and Hansen solubility parameters can be employed.[24][25][26][27][28][29][30][31][32][33] These parameters provide a numerical estimate of the intermolecular forces and can be used to predict miscibility and solubility.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data for N,N'-Dibenzoyl-L-cystine, a well-designed and meticulously executed experimental protocol is essential. The isothermal saturation method, followed by gravimetric analysis of the saturated solution, is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[25][34]

Principle of the Isothermal Saturation Method

The principle of this method is to create a saturated solution of N,N'-Dibenzoyl-L-cystine in a chosen organic solvent at a constant temperature. A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid solute. By carefully separating the saturated solution from the excess solid and then determining the mass of the dissolved solute in a known mass or volume of the solvent, the solubility can be calculated.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of N,N'-Dibenzoyl-L-cystine.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solute Prepare N,N'-Dibenzoyl-L-cystine (Dry and Characterize) add_excess Add Excess Solute to Solvent prep_solute->add_excess prep_solvent Prepare Organic Solvent (High Purity) prep_solvent->add_excess agitate Agitate at Constant Temperature add_excess->agitate equilibrate Allow to Reach Equilibrium agitate->equilibrate settle Allow Solid to Settle equilibrate->settle filtrate Filter to Obtain Saturated Solution settle->filtrate weigh_solution Weigh an Aliquot of Saturated Solution filtrate->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_residue Weigh the Dry Solute Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • N,N'-Dibenzoyl-L-cystine (high purity, e.g., >98%)

  • Organic solvents of interest (analytical grade or higher)

  • Analytical balance (readability ±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Glass weighing dishes

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Materials:

    • Dry the N,N'-Dibenzoyl-L-cystine powder in a vacuum oven at a suitable temperature (e.g., 60 °C) to remove any residual moisture.

    • Ensure all glassware is clean and dry.

  • Sample Preparation:

    • Into a series of vials, add a measured amount of the chosen organic solvent (e.g., 5 mL).

    • Add an excess amount of N,N'-Dibenzoyl-L-cystine to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. A good starting point is to add enough solid so that a visible amount remains after equilibration.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the solute, solvent, and temperature, and should be determined experimentally. A common practice is to agitate for 24-48 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the solubility measured. Equilibrium is confirmed when consecutive measurements yield the same solubility value.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. The filter is essential to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry glass weighing dish.

    • Dispense the filtered saturated solution into the pre-weighed dish.

    • Reweigh the dish containing the solution to determine the exact mass of the saturated solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood or a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of N,N'-Dibenzoyl-L-cystine.

    • Once the solvent has completely evaporated, place the weighing dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dry N,N'-Dibenzoyl-L-cystine residue.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Data Calculation:

    • Calculate the mass of the dissolved N,N'-Dibenzoyl-L-cystine by subtracting the initial mass of the weighing dish from the final mass of the dish with the dry residue.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

    • Express the solubility in the desired units, such as g/100 g of solvent, mg/mL, or mol/L.

Self-Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the following self-validating steps should be incorporated into the protocol:

  • Equilibrium Confirmation: As mentioned, taking samples at multiple time points is crucial to confirm that true equilibrium has been established.

  • Reproducibility: The experiment should be performed in triplicate for each solvent and temperature to assess the precision of the measurements.

  • Purity of Materials: The purity of both the N,N'-Dibenzoyl-L-cystine and the solvents should be verified and reported.

  • Temperature Control: The temperature of the shaker or water bath should be carefully monitored and maintained throughout the experiment.

Data Presentation and Interpretation

The experimentally determined solubility data for N,N'-Dibenzoyl-L-cystine should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Solubility of N,N'-Dibenzoyl-L-cystine in Various Organic Solvents at 25 °C (Template)

Organic SolventDielectric ConstantSolubility ( g/100 g solvent)Solubility (mg/mL)Molar Solubility (mol/L)
Hexane1.88Experimental DataExperimental DataExperimental Data
Toluene2.38Experimental DataExperimental DataExperimental Data
Dichloromethane8.93Experimental DataExperimental DataExperimental Data
Acetone20.7Experimental DataExperimental DataExperimental Data
Ethanol24.5Experimental DataExperimental DataExperimental Data
Methanol32.7Experimental DataExperimental DataExperimental Data
Dimethylformamide36.7Experimental DataExperimental DataExperimental Data
Dimethyl sulfoxide46.7Experimental DataExperimental DataExperimental Data

Note: The dielectric constant is provided as a measure of solvent polarity.

By populating this table with experimentally determined values, researchers can draw correlations between solvent properties and the solubility of N,N'-Dibenzoyl-L-cystine. This data will be invaluable for selecting appropriate solvents for various applications, from chemical synthesis to formulation development.

Conclusion

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

  • Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

  • askIITians. (2025, August 18). How do hydrogen bonds affect solubility? Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 4). 9.12: Lattice Energies and Solubility. Retrieved from [Link]

  • Chegg. (n.d.). Lattice Energy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, July 13). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies? Retrieved from [Link]

  • Aakash Institute. (n.d.). Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions. Retrieved from [Link]

  • Fiveable. (n.d.). Dissolution of solids Definition - Physical Chemistry I Key Term. Retrieved from [Link]

  • Khan Academy. (n.d.). Free energy of dissolution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, February 16). Solubility of solids in liquids. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]

  • YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Dibenzoyl-L-cystine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility. Retrieved from [Link]

  • Quora. (2021, March 13). How do crystal characteristics affect solubility? Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • CK-12. (2012, February 23). 17.4 Factors Affecting Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]

  • Grokipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]

  • OnlyTRAININGS. (n.d.). Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hildebrand Solubility Parameters Revisited - Cohesive Energy or Electrophilicity Densities? Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

  • Kinam Park. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen Solubility Parameters — Biological Materials. Retrieved from [Link]

  • YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. Chemistry For Everyone. Retrieved from [Link]

  • PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • YouTube. (2020, November 16). 38: Using "like dissolves like" to predict solubility. Retrieved from [Link]

  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of N,N'-Dibenzoyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of N,N'-Dibenzoyl-L-cystine

N,N'-Dibenzoyl-L-cystine is a derivative of the naturally occurring amino acid L-cystine, featuring benzoyl groups attached to the amino functionalities. This modification imparts significant changes to the molecule's chemical properties, including its lipophilicity and potential for molecular interactions. As a chiral molecule, it finds applications in asymmetric synthesis, such as a chiral modifier for enantioselective reductions[1][2]. The rigid benzoyl groups and the disulfide linkage play a crucial role in defining its three-dimensional structure, which is critical for its function in various chemical and pharmaceutical contexts.

This guide provides an in-depth analysis of the expected spectral characteristics of N,N'-Dibenzoyl-L-cystine using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this document will synthesize a predicted spectral profile based on the well-established principles of spectroscopic analysis and data from structurally related compounds. This approach offers a robust framework for researchers and drug development professionals to identify, characterize, and assess the purity of N,N'-Dibenzoyl-L-cystine.

Molecular Structure and Key Functional Groups

To comprehend the spectral data, a clear understanding of the molecular structure is paramount. N,N'-Dibenzoyl-L-cystine consists of two N-benzoyl-L-cysteine units linked by a disulfide bond.

Molecular Formula: C₂₀H₂₀N₂O₆S₂[3][4]

Molecular Weight: 448.51 g/mol [3][4]

The key functional groups that will give rise to characteristic spectral signals are:

  • Aromatic Rings: Two phenyl groups from the benzoyl moieties.

  • Amide Groups: Two secondary amide linkages (-CO-NH-).

  • Carboxylic Acids: Two carboxylic acid groups (-COOH).

  • Methylene and Methine Groups: The aliphatic backbone of the cysteine units (-CH₂-CH-).

  • Disulfide Bond: The sulfur-sulfur linkage (-S-S-).

The following diagram illustrates the workflow for the comprehensive spectral characterization of N,N'-Dibenzoyl-L-cystine.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of N,N'-Dibenzoyl-L-cystine purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Data Interpretation nmr->interpretation ir->interpretation ms->interpretation validation Structural Validation interpretation->validation final_report final_report validation->final_report Final Report Generation

Caption: Workflow for the spectral characterization of N,N'-Dibenzoyl-L-cystine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N,N'-Dibenzoyl-L-cystine, both ¹H and ¹³C NMR would provide critical structural information.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amide, and aliphatic protons. The predicted chemical shifts (in ppm) are based on the analysis of similar structures, such as L-cysteine and benzoylated amino acids.

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)> 10.0Broad Singlet2HAcidic protons are highly deshielded and often exchange with trace water, leading to broad signals.
Amide (-NH)8.5 - 9.0Doublet2HThe amide proton is coupled to the adjacent methine proton (α-CH). Deshielded due to the electron-withdrawing carbonyl group.
Aromatic (ortho- to C=O)7.8 - 8.0Multiplet (Doublet)4HProtons on the benzoyl group ortho to the carbonyl are the most deshielded aromatic protons.
Aromatic (meta- & para-)7.4 - 7.6Multiplet6HProtons on the benzoyl group meta and para to the carbonyl are less deshielded than the ortho protons.
α-Methine (-CH)4.8 - 5.2Multiplet2HThis proton is adjacent to the electron-withdrawing carboxylic acid and amide groups, as well as the sulfur atom, leading to a downfield shift.
β-Methylene (-CH₂)3.2 - 3.6Multiplet4HThese diastereotopic protons are adjacent to the chiral center and the disulfide bond. They will appear as a complex multiplet.
¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Carbon Type Predicted Chemical Shift (ppm) Rationale
Carboxylic Acid (-COOH)170 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.
Amide Carbonyl (-C=O)165 - 170The amide carbonyl carbon is also significantly deshielded.
Aromatic (quaternary)132 - 135The aromatic carbon attached to the amide carbonyl group.
Aromatic (CH)127 - 132Aromatic carbons of the phenyl rings.
α-Methine (-CH)52 - 58The α-carbon is attached to nitrogen, the carboxylic acid group, and the β-carbon.
β-Methylene (-CH₂)38 - 45The β-carbon is attached to the sulfur atom of the disulfide bridge.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of N,N'-Dibenzoyl-L-cystine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a drop of TFA to sharpen the COOH and NH protons).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N,N'-Dibenzoyl-L-cystine is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-N bonds, among others.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch2500 - 3300 (broad)StrongCarboxylic Acid
N-H Stretch3200 - 3400MediumAmide
C-H Stretch (Aromatic)3000 - 3100MediumPhenyl Group
C-H Stretch (Aliphatic)2850 - 3000Medium-CH₂- and -CH-
C=O Stretch (Carboxylic Acid)1700 - 1730StrongCarboxylic Acid
C=O Stretch (Amide I)1630 - 1680StrongAmide
N-H Bend (Amide II)1510 - 1570StrongAmide
C=C Stretch (Aromatic)1450 - 1600MediumPhenyl Group
S-S Stretch400 - 500WeakDisulfide
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid N,N'-Dibenzoyl-L-cystine powder directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before sample analysis.

    • Collect a background spectrum of the empty ATR setup.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Baseline correct the spectrum.

    • Label the significant peaks.

The following diagram illustrates the logical relationship between the functional groups of N,N'-Dibenzoyl-L-cystine and their expected IR absorption regions.

G cluster_ir IR Absorption Regions (cm⁻¹) molecule N,N'-Dibenzoyl-L-cystine -COOH -CONH- C₆H₅- -S-S- cooh Carboxylic Acid O-H: 2500-3300 C=O: 1700-1730 molecule:f0->cooh amide Amide N-H: 3200-3400 C=O: 1630-1680 N-H bend: 1510-1570 molecule:f1->amide aromatic Aromatic C-H: 3000-3100 C=C: 1450-1600 molecule:f2->aromatic disulfide Disulfide S-S: 400-500 molecule:f3->disulfide

Caption: Correlation of functional groups in N,N'-Dibenzoyl-L-cystine with IR regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For a molecule like N,N'-Dibenzoyl-L-cystine, electrospray ionization (ESI) would be a suitable soft ionization technique.

Expected Mass Spectrum
  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 449.08. The sodiated adduct [M+Na]⁺ at m/z 471.06 is also likely to be observed. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₂₀H₂₁N₂O₆S₂ for the protonated species).

  • Key Fragmentation Patterns: Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions. Expected fragmentation pathways include:

    • Cleavage of the amide bond, leading to the loss of a benzoyl group.

    • Fragmentation of the cysteine backbone.

    • Cleavage of the disulfide bond.

A study on the mass spectrometry of cystine derivatives suggests that the disulfide bond can be prone to cleavage under certain MS conditions[5].

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of N,N'-Dibenzoyl-L-cystine (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This will ensure the compound is well-retained and separated from any impurities.

  • Mass Spectrometry (MS):

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the molecular ion.

    • Acquire full scan mass spectra over a suitable m/z range (e.g., 100-1000).

    • For structural confirmation, perform tandem MS (MS/MS) on the precursor ion (m/z 449.08).

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectral analysis of N,N'-Dibenzoyl-L-cystine, through the synergistic application of NMR, IR, and MS, provides a robust methodology for its structural confirmation and purity assessment. While this guide presents a predicted spectral profile, it is grounded in the fundamental principles of spectroscopy and data from closely related compounds. The detailed protocols and expected data provide researchers and professionals in drug development with a solid framework for the characterization of this important chiral molecule. The convergence of data from these orthogonal analytical techniques ensures a high degree of confidence in the structural assignment.

References

  • ResearchGate. 1H NMR data for free L-cysteine and L-cysteine coordinated at 298 K, in DMSO. [Link]

  • MDPI. Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. [Link]

  • ACS Publications. Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. [Link]

  • Google P
  • ResearchGate. IR spectra of l-cysteine and l-cystine between 500 and 3500 cm–1, (a). [Link]

  • Journal of the Korean Chemical Society. Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. [Link]

  • Agilent. Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. [Link]

  • PubChem. N,N'-Dibenzoyl-L-cystine. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000574). [Link]

  • PubMed. Polarized spectroscopic elucidation of N-acetyl-L-cysteine, L-cysteine, L-cystine, L-ascorbic acid and a tool for their determination in solid mixtures. [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

  • NIST WebBook. Cystine. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Introduction to the Spectral Data Base (SDBS). [Link]

  • Veeprho. N,N'-Diacetyl-L-cystine Dimethyl Ester. [Link]

  • Google Patents. Process of making n,n'-diacetyl-l-cystine.
  • Vrije Universiteit Brussel. Crystalline structures of l-cysteine and l-cystine. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • PubChem. N,N'-Diacetyl-L-cystine. [Link]

  • ACS Publications. N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. [Link]

  • Scientific Research Publishing. Spectral Database for Organic Compounds, SDBS. - References. [Link]

Sources

"discovery of N,N'-Dibenzoyl-L-cystine as a hydrogelator"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Application of N,N'-Dibenzoyl-L-cystine as a Hydrogelator

Authored by: A Senior Application Scientist

Foreword: The Rise of Supramolecular Hydrogels

In the landscape of advanced biomaterials, hydrogels represent a cornerstone technology, prized for their high water content, biocompatibility, and structural resemblance to the native extracellular matrix.[1] Traditionally, these networks were forged from chemically cross-linked polymers. However, the field has witnessed a paradigm shift towards "smart" materials, particularly supramolecular hydrogels derived from Low Molecular Weight Gelators (LMWGs).[2] These materials self-assemble through weak, non-covalent interactions, creating dynamic and reversible networks that can respond to environmental stimuli such as pH, temperature, or light.[2][3][4] This responsiveness opens up a wealth of applications in tissue engineering, biosensing, and, most notably, controlled drug delivery.[1][5]

This guide focuses on a significant LMWG: N,N'-Dibenzoyl-L-cystine (DBC) . Derived from the natural amino acid L-cystine, DBC stands out for its biocompatibility and the formation of robust, stimuli-responsive hydrogels.[2] We will explore the journey from its initial discovery to its detailed characterization and application, providing researchers and drug development professionals with a comprehensive understanding of its potential.

The Genesis of a Hydrogelator: Discovery and Synthesis

The story of N,N'-Dibenzoyl-L-cystine as a hydrogelator dates back to the early 20th century with the work of Gortner and Hoffman.[6] However, a significant hurdle prevented its widespread adoption: DBC is notoriously difficult to dissolve in water, seemingly precluding its use as an aqueous gelator.[2][7]

The critical breakthrough came from a shift in methodology. Instead of attempting to dissolve DBC in neutral water, researchers found that it readily dissolves in a basic aqueous solution, such as sodium hydroxide (NaOH).[2][7] In this state, the carboxylic acid groups of the cystine derivative are deprotonated to carboxylates, rendering the molecule soluble. The magic happens upon subsequent acidification. By carefully adjusting the pH downwards with an acid like hydrochloric acid (HCl) to a value below 3.5, the carboxylate groups are protonated, triggering a cascade of self-assembly events that result in the formation of a stable, transparent hydrogel.[2][7] This pH-triggered sol-gel transition is reversible; adding a base to raise the pH above 9.4 causes the hydrogel to dissolve back into a solution state.[2][7]

Experimental Protocol: pH-Triggered Synthesis of a DBC Hydrogel

This protocol describes a reliable method for preparing a DBC hydrogel, a self-validating system for researchers.

Materials:

  • N,N'-Dibenzoyl-L-cystine (DBC) powder (CAS: 25129-20-8)[8]

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Hydrochloric acid (HCl), 0.1 M solution

  • Deionized water

  • pH meter or pH indicator strips

Procedure:

  • Dissolution: Weigh the desired amount of DBC powder to achieve the target concentration (e.g., 3.0 g/L).

  • Add the DBC powder to a beaker or vial.

  • Slowly add the 0.1 M NaOH solution dropwise while stirring until the DBC powder is completely dissolved, forming a clear solution. The pH at this stage will be alkaline.

  • Gelation Trigger: Carefully add 0.1 M HCl solution dropwise to the DBC solution. Monitor the pH continuously.

  • As the pH approaches and drops below 3.5, the solution will become increasingly viscous, and gelation will occur. A stable, transparent hydrogel forms that remains intact upon inversion of the container.[2]

  • Confirmation: The resulting hydrogel can be stored for extended periods (over a month) at room temperature.[2] Its pH-responsive nature can be confirmed by adding excess NaOH to revert it to a sol state.

The Molecular Architecture: Mechanism of Self-Assembly

The formation of the DBC hydrogel is a classic example of supramolecular self-assembly. The individual DBC molecules, which are the gelators, organize themselves into a three-dimensional network that immobilizes the surrounding water molecules. This process is not driven by strong covalent bonds but by a symphony of weaker, non-covalent interactions.[2]

Analysis of the DBC xerogel (the dried hydrogel) and single-crystal X-ray diffraction data has provided profound insights into this architecture.[2][7] The primary forces at play are:

  • Intermolecular Hydrogen Bonds: The amide (-CONH-) and carboxyl (-COOH) groups on the DBC molecule are perfect candidates for hydrogen bonding. These groups link neighboring molecules, forming the primary chains of the network.[7]

  • π–π Stacking: The two benzoyl groups on each DBC molecule are aromatic rings. These rings stack on top of each other between adjacent molecules, adding stability and reinforcing the fibrous structure.[2][7]

  • Hydrophobic Interactions: The aromatic rings also contribute to hydrophobic interactions, further driving the self-assembly in the aqueous environment.

  • Water-Mediated Hydrogen Bonds: Water molecules are not passive bystanders; they form hydrogen bonds with the gelator network, contributing to the overall stability of the hydrogel.[7]

These interactions cause the DBC molecules to assemble into long, entangled nanofibers, which create the porous, 3D network responsible for gelation.

G Diagram of DBC Self-Assembly cluster_0 Individual DBC Molecules (Sol State, High pH) cluster_1 Self-Assembled Nanofiber (Gel State, Low pH) DBC1 DBC Fiber DBC DBC DBC DBC DBC1->Fiber:f0 H-Bonds π-π Stacking DBC2 DBC DBC2->Fiber:f1 DBC3 DBC DBC3->Fiber:f2 DBC4 DBC DBC4->Fiber:f3

Caption: From soluble molecules to a structured nanofiber.

Characterizing the Hydrogel: Properties and Performance

A thorough characterization is essential to understand the material's properties and its suitability for various applications. DBC hydrogels are typically analyzed using a suite of standard techniques.[2][7]

Morphological Analysis: Visualizing the Network

Scanning Electron Microscopy (SEM) is used to visualize the microstructure of the hydrogel after freeze-drying (xerogel). SEM images reveal a highly porous, interconnected network of nanofibers, which is the hallmark of a self-assembled hydrogel.[2] The density and thickness of these fibers can vary with the concentration of the DBC gelator.

Thermal and Mechanical Stability

The robustness of a hydrogel is critical for its practical use. Rheology and differential scanning calorimetry are the primary tools for this assessment.[2][9]

Rheology provides quantitative data on the mechanical properties of the hydrogel, such as its stiffness and viscosity.

  • Storage Modulus (G'): Represents the elastic (solid-like) component.

  • Loss Modulus (G''): Represents the viscous (liquid-like) component. A true gel is formed when G' is significantly higher than G'', indicating that elastic behavior dominates.[10] Rheological measurements show that as the concentration of DBC increases, the hydrogel becomes mechanically stronger (higher G').[2]

Differential Scanning Calorimetry (DSC) is used to determine the thermal stability and the gel-sol transition temperature (Tgel). Upon heating, the hydrogel absorbs energy to break the non-covalent bonds, leading to a phase transition from a gel to a liquid sol. This is observed as an endothermic peak in the DSC thermogram.

DBC Concentration (g/L)Gel-Sol Transition Temp. (Tgel) by Rheology (°C)
2.089.5
3.088.7
4.092.2
5.092.3
6.092.5
Data synthesized from reported trends.[2]

The data clearly shows that the thermal stability of the hydrogel increases with the gelator concentration, plateauing at higher concentrations.[2]

G Experimental Workflow for Hydrogel Characterization Start DBC Hydrogel Sample SEM SEM Analysis (Morphology) Start->SEM Rheology Rheological Measurement (Mechanical Properties) Start->Rheology DSC DSC Analysis (Thermal Stability) Start->DSC FTIR FTIR Spectroscopy (Chemical Bonds) Start->FTIR Output_SEM Nanofiber Network Images SEM->Output_SEM Output_Rheology G' & G'' Data (Stiffness) Rheology->Output_Rheology Output_DSC Tgel (Gel-Sol Temp.) DSC->Output_DSC Output_FTIR Vibrational Spectra (H-Bonds) FTIR->Output_FTIR

Caption: A multi-faceted approach to hydrogel analysis.

Smart Behavior: Applications in Controlled Drug Release

The true potential of DBC hydrogels lies in their stimuli-responsive nature, which makes them excellent candidates for controlled drug delivery systems.[2] The porous nanofiber network can physically entrap therapeutic molecules, which are then released over time.

A key study demonstrated this capability using salicylic acid (SA) as a model drug.[2][7] The release of the entrapped drug from the DBC hydrogel is governed by several factors:

  • pH of the Release Medium: The release rate is significantly influenced by the pH of the surrounding buffer solution. For instance, at a pH of 4.0, the release of salicylic acid is more pronounced.[2]

  • Concentration of the Gelator and Drug: The initial concentrations of both DBC and the encapsulated drug affect the release kinetics.[2]

Mechanism of Drug Release

The release of salicylic acid from the DBC hydrogel was found to follow a Fickian diffusion-controlled mechanism .[2][7] This can be described by the Korsmeyer-Peppas model, where the release exponent (n) is approximately 0.5, indicating that the drug diffuses out of the hydrogel matrix as the primary release mechanism.[2]

DBC Conc. (g/L)SA Conc. (mg/L)Release Medium (PBS) pHSA Release Ratio (%)
3.02004.058.02
Data from a representative experiment.[2][7]

This controlled release profile is highly desirable in drug delivery to maintain therapeutic concentrations over an extended period and minimize side effects.

G Drug Delivery Workflow using DBC Hydrogel cluster_0 Drug Loading cluster_1 Controlled Release Sol DBC + Drug in Alkaline Solution Gel Drug-Loaded Hydrogel (pH < 3.5) Sol->Gel Acidification Release Sustained Drug Release (Diffusion) Gel->Release Target Target Site Release->Target

Caption: Encapsulation and release from the DBC hydrogel matrix.

Conclusion and Future Horizons

The discovery of N,N'-Dibenzoyl-L-cystine as a hydrogelator showcases a remarkable journey from overcoming a simple solubility challenge to developing a sophisticated, stimuli-responsive biomaterial. Its foundation on a natural amino acid provides inherent biocompatibility, while its pH and thermal responsiveness offer precise control over its physical state. The self-assembly mechanism, driven by a combination of hydrogen bonding and π-π stacking, results in a robust nanofibrillar network capable of entrapping and controllably releasing therapeutic agents.

Looking ahead, DBC hydrogels present exciting opportunities. Their tunable mechanical properties and biocompatible nature make them promising candidates for:

  • Tissue Engineering: As scaffolds that can support cell growth and proliferation.

  • Injectable Delivery Systems: The sol-gel transition could be exploited for minimally invasive delivery of drugs or cells.

  • Multi-Drug Delivery: Co-loading of multiple therapeutic agents for combination therapies.

Further research into modifying the DBC molecule could unlock new functionalities, expanding the repertoire of this versatile LMWG for the next generation of smart biomaterials.

References

  • A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. Royal Society of Chemistry.
  • A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. RSC Publishing.
  • Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. MDPI.
  • Rheological properties of the hydrogels. (a) Variation of the G' and...
  • N,N'-Dibenzoyl-L-cystine 98 25129-20-8. Sigma-Aldrich.
  • S-Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. ResearchGate. [Link]

  • Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers. [Link]

  • Rheological properties of peptide-based hydrogels for biomedical and other applications. Chemical Society Reviews (RSC Publishing). [Link]

  • Application of Hydrogels in Drug Delivery. IntechOpen. [Link]

  • Self-Assembly Dipeptide Hydrogel: The Structures and Properties. PMC - NIH. [Link]

Sources

An In-depth Technical Guide to the Chiral Properties and Applications of N,N'-Dibenzoyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N'-Dibenzoyl-L-cystine, a derivative of the naturally occurring amino acid L-cystine, is a molecule of significant interest in the fields of stereochemistry, materials science, and pharmaceutical development. Its rigid, C2-symmetric chiral scaffold, conferred by the disulfide bridge and the L-configuration of its two stereocenters, makes it an exemplary chiral auxiliary and resolving agent. This guide provides a comprehensive technical overview of the core chiral properties of N,N'-Dibenzoyl-L-cystine, its synthesis, and its multifaceted applications, particularly in enantioselective synthesis and separation. We will delve into the mechanistic underpinnings of its chiral recognition capabilities and provide practical, field-proven insights for researchers and drug development professionals.

Introduction: The Architectural Basis of Chirality

Chirality is a fundamental property of molecular systems that governs biological recognition, pharmacological activity, and material properties.[1][2] The ability to control and separate enantiomers is a critical challenge in modern chemistry and drug development.[3] N,N'-Dibenzoyl-L-cystine emerges as a powerful tool in this context, not merely as a chiral molecule, but as a rationally designed chiral selector. Its structure is a testament to molecular engineering, where the inherent chirality of L-cystine is amplified and functionalized.

The molecule's core is the L-cystine framework, which provides two defined stereocenters of (R) configuration.[4] The disulfide bond locks the relative orientation of these centers, creating a rigid and predictable three-dimensional structure. The introduction of benzoyl groups at the amino functionalities serves a dual purpose: it enhances steric bulk, which is crucial for creating differential interactions with enantiomers, and it introduces aromatic rings capable of π-π stacking interactions, adding another dimension to its chiral recognition capabilities.

This guide will explore the synthesis of this unique molecule, its physicochemical and chiroptical properties, the mechanisms by which it achieves chiral discrimination, and its practical applications in asymmetric synthesis and enantioselective separations.

Physicochemical and Chiroptical Properties

A thorough understanding of the physical and optical properties of N,N'-Dibenzoyl-L-cystine is essential for its effective application. These properties are a direct consequence of its well-defined molecular structure.

Structural and Physical Data

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name (2R)-2-benzamido-3-[[(2R)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid[4]
CAS Number 25129-20-8[4][5][6][7]
Molecular Formula C₂₀H₂₀N₂O₆S₂[4][5][6]
Molecular Weight 448.51 g/mol [4][5][7]
Appearance Powder[7]
Melting Point 195-200 °C (decomposes)[7]
Optical Activity [α]²⁰/D −215±8°, c = 1% in ethanol[7]
SMILES C1=CC=C(C=C1)C(=O)NO)NC(=O)C2=CC=CC=C2">C@@HC(=O)O[4][7]
InChIKey GUTXMPQWQSOAIY-HOTGVXAUSA-N[4][7]
Molecular Structure Visualization

The defined stereochemistry and functional group arrangement are best understood visually. The following diagram illustrates the structure of N,N'-Dibenzoyl-L-cystine.

Caption: Molecular structure of N,N'-Dibenzoyl-L-cystine.

Synthesis of N,N'-Dibenzoyl-L-cystine

The synthesis of N,N'-Dibenzoyl-L-cystine is typically achieved through the acylation of L-cystine. The Schotten-Baumann reaction is a classic and effective method for this transformation, involving the reaction of an amine with an acid chloride in the presence of a base.

Synthetic Workflow

The overall process involves the reaction of L-cystine with benzoyl chloride in an alkaline aqueous solution. The base serves to deprotonate the amino groups, rendering them nucleophilic, and to neutralize the HCl byproduct generated during the reaction.

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Purification L_Cystine L-Cystine Dissolution Dissolve L-Cystine in aqueous base L_Cystine->Dissolution BenzoylChloride Benzoyl Chloride Addition Slowly add Benzoyl Chloride with vigorous stirring BenzoylChloride->Addition Base Aqueous Base (e.g., NaOH) Base->Dissolution Dissolution->Addition Reaction Maintain pH and temperature (0-5°C) Addition->Reaction Precipitation Acidify solution to precipitate product Reaction->Precipitation Filtration Filter crude product Precipitation->Filtration Washing Wash with cold water Filtration->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization Drying Dry under vacuum Recrystallization->Drying Final_Product N,N'-Dibenzoyl-L-cystine Drying->Final_Product

Caption: General workflow for the synthesis of N,N'-Dibenzoyl-L-cystine.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve L-cystine (1 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 4 equivalents) at 0-5°C.

  • Acylation: While maintaining the temperature below 5°C and stirring vigorously, add benzoyl chloride (2.2 equivalents) dropwise from the dropping funnel. Concurrently, add a separate solution of 10% NaOH to maintain the pH of the reaction mixture between 9 and 10. The simultaneous addition is critical to ensure the amino groups remain deprotonated for reaction and to neutralize the generated HCl.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.

  • Product Precipitation: Cool the reaction mixture in an ice bath and carefully acidify it with dilute hydrochloric acid (HCl) to a pH of ~2. The N,N'-Dibenzoyl-L-cystine, being insoluble in acidic aqueous media, will precipitate out as a white solid.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure N,N'-Dibenzoyl-L-cystine.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by measuring its melting point, optical rotation, and spectroscopic analysis (e.g., FTIR, ¹H NMR) to confirm its identity and purity.

The Mechanism of Chiral Recognition

The efficacy of N,N'-Dibenzoyl-L-cystine as a chiral resolving agent stems from its ability to form transient diastereomeric complexes with the enantiomers of a racemic compound.[3] The stability of these complexes differs, allowing for separation. This differential interaction is often explained by the "three-point contact model".[1]

For N,N'-Dibenzoyl-L-cystine, the key interaction points are:

  • Hydrogen Bonding: The amide (N-H) and carboxylic acid (O-H) groups can act as hydrogen bond donors, while the carbonyl (C=O) oxygens can act as acceptors.

  • π-π Stacking: The two benzoyl groups provide aromatic rings for π-π stacking interactions with other aromatic moieties on the analyte.

  • Steric Repulsion: The bulky benzoyl groups and the overall rigid structure create significant steric hindrance, forcing a specific orientation for the incoming analyte.

When interacting with a racemic mixture, one enantiomer will be able to form a more stable, lower-energy complex through a combination of these interactions (e.g., two attractive hydrogen bonds and one π-π interaction) than its mirror image, which might experience steric clashes or unfavorable electrostatic interactions.

chiral_recognition Three-Point Interaction Model cluster_enantiomers Racemic Analyte cluster_complexes Transient Diastereomeric Complexes DBC N,N'-Dibenzoyl-L-cystine (Selector) H-Bond Donor/Acceptor π-Stacking Site Steric Bulk Enantiomer_R Enantiomer R H-Bond Site Aromatic Ring Functional Group X DBC:p1->Enantiomer_R:p1 H-Bonding DBC:p2->Enantiomer_R:p2 π-π Stacking DBC:p3->Enantiomer_R:p3 Favorable Fit Enantiomer_S Enantiomer S H-Bond Site Aromatic Ring Functional Group X DBC:p1->Enantiomer_S:p1 H-Bonding DBC:p2->Enantiomer_S:p2 π-π Stacking DBC:p3->Enantiomer_S:p3 Steric Clash! Complex_Stable Stable Complex (Lower Energy) Enantiomer_R->Complex_Stable Forms Complex_Unstable Unstable Complex (Higher Energy) Enantiomer_S->Complex_Unstable Forms

Caption: Chiral recognition based on the three-point interaction model.

Applications in Drug Development and Asymmetric Synthesis

The unique chiral architecture of N,N'-Dibenzoyl-L-cystine makes it a versatile tool in several high-value applications.

Chiral Modifier for Enantioselective Reductions

N,N'-Dibenzoyl-L-cystine can be used as a chiral modifier for reducing agents like lithium borohydride (LiBH₄).[6] By forming a complex with the reducing agent, it creates a chiral environment around the active hydride. When this complex reacts with a prochiral ketone, it delivers the hydride to one face of the carbonyl group preferentially, leading to an excess of one enantiomer of the resulting secondary alcohol. This is a powerful strategy for synthesizing chiral building blocks for active pharmaceutical ingredients (APIs).

Chiral Stationary Phases (CSPs) for Chromatography

While not used directly as a stationary phase, N,N'-Dibenzoyl-L-cystine and similar amino acid derivatives are foundational models for the design of CSPs for High-Performance Liquid Chromatography (HPLC) and Capillary Electrochromatography (CEC).[8][9] The principles of hydrogen bonding, π-π interactions, and steric repulsion are directly translated into the design of selectors that are covalently bonded to a solid support (e.g., silica). These columns are then used for the analytical or preparative separation of racemic mixtures.[10]

Component in Supramolecular Gels and Drug Delivery

Dibenzoyl-L-cystine was one of the first small molecules discovered to form hydrogels, a property identified as early as 1921.[11] This ability to self-assemble into fibrous networks in water is driven by the same non-covalent interactions responsible for chiral recognition: hydrogen bonding and π-π stacking. These hydrogels have potential applications in drug delivery, where the gel matrix can encapsulate and provide sustained release of therapeutic agents.[11] Its derivatives are actively studied for creating crosslinkable hydrogels for tissue engineering and cell proliferation.[7]

Reactant in Peptide Synthesis and Medicinal Chemistry

As a derivative of a natural amino acid, N,N'-Dibenzoyl-L-cystine is a valuable starting material in peptide synthesis and the creation of peptide mimetics.[7] The benzoyl groups serve as N-terminal protecting groups. It has been used as a reactant in the synthesis of integrin antagonists and potential metallo-β-lactamase inhibitors, highlighting its utility in constructing complex, biologically active molecules.[7]

Conclusion

N,N'-Dibenzoyl-L-cystine is more than just a chiral molecule; it is a sophisticated chemical tool. Its rigid, C2-symmetric structure, derived from the natural L-cystine scaffold, provides a predictable platform for enantioselective interactions. By understanding its synthesis, physicochemical properties, and the mechanisms of chiral recognition, researchers can leverage this molecule for a wide range of applications, from the enantioselective synthesis of pharmaceutical intermediates to the development of novel biomaterials. Its continued study promises further innovation in asymmetric synthesis and drug development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13479156, N,N'-Dibenzoyl-L-cystine. Retrieved from [Link]

  • Rodenko, O., et al. (2021). Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. MDPI. Retrieved from [Link]

  • Kühnle, A., et al. (2002). Chiral Recognition in Dimerization of Adsorbed Cysteine Observed by Scanning Tunnelling Microscopy. PubMed. Retrieved from [Link]

  • Request PDF. (2021). l-Cysteine-Modified Graphene Oxide-Based Membrane for Chiral Selective Separation. Retrieved from [Link]

  • Chevallier, V., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. PubMed. Retrieved from [Link]

  • Wang, Z., et al. (2018). A Surface Mediated Supramolecular Chiral Phenomenon for Recognition of l- and d-Cysteine. PubMed. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Belyakova, A. V., et al. (2021). Mechanism of chiral recognition by enantiomorphous cytosine crystals during enantiomer adsorption. RSC Publishing. Retrieved from [Link]

  • Écija, D. (2011). CHIRAL RECOGNITION AND SUPRAMOLECULAR SELF-ASSEMBLY OF ADSORBED AMINO ACIDS AND DIPEPTIDES AT THE SUBMOLECULAR LEVEL. Retrieved from [Link]

  • ResearchGate. (n.d.). A family of dibenzoyl-L-cystine (1h) derivatives demonstrating hydrogelation properties. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine.
  • SciELO. (2013). Analysis on the Growth and Characterization of a Non-linear Optical Single Crystal: L-Cystine Dihydrobromide. Retrieved from [Link]

  • RUN. (2022). Chiral Ionic Liquids Based on l-Cysteine Derivatives for Asymmetric Aldol Reaction. Retrieved from [Link]

  • PubMed. (2021). l-Cysteine-Modified Graphene Oxide-Based Membrane for Chiral Selective Separation. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Chiral Recognition Mechanisms. Retrieved from [Link]

  • National Institutes of Health. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Retrieved from [Link]

  • PubMed. (2013). Enantioseparation of aromatic amino acids using CEC monolith with novel chiral selector, N-methacryloyl-L-histidine methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of L-cystine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

  • PubMed. (2022). Crystalline structures of L-cysteine and L-cystine: a combined theoretical and experimental characterization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chiral carbon dots based on l/d-cysteine produced via room temperature surface modification and one-pot carbonization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5862, L-Cysteine. Retrieved from [Link]

  • ResearchGate. (2020). An l-cystine/l-cysteine impregnated nanofiltration membrane with the superior performance of an anchoring heavy metal in wastewater. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chiral tether-guided selective synthesis of Dn-symmetric chiral conjugated nanorings. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of N,N'-Dibenzoyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Structural Nuances of a Versatile Chiral Molecule

N,N'-Dibenzoyl-L-cystine, a derivative of the naturally occurring amino acid L-cystine, represents a molecule of significant interest in various fields of chemical and pharmaceutical sciences. Its rigid, chiral backbone, conferred by the disulfide bridge and benzoyl groups, makes it a valuable component in asymmetric synthesis, where it has been employed as a chiral modifier for enantioselective reductions[1]. Furthermore, its structural motifs are relevant to peptide and protein chemistry, offering insights into the conformational constraints imposed by disulfide bonds and N-acylation. This guide provides a comprehensive exploration of the molecular structure and conformational landscape of N,N'-Dibenzoyl-L-cystine, synthesizing theoretical principles with spectroscopic and crystallographic approaches to offer a detailed understanding for researchers in drug development and materials science.

Fundamental Molecular Architecture

N,N'-Dibenzoyl-L-cystine is a dimeric molecule formed from two N-benzoyl-L-cysteine units linked by a disulfide bond. Its fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₂₀H₂₀N₂O₆S₂[2][3]
Molecular Weight 448.51 g/mol [2][3]
CAS Number 25129-20-8[2][3]
Appearance Powder[4]
Melting Point 195-200 °C (with decomposition)[4]
Optical Activity [α]₂₀/D −215±8°, c = 1% in ethanol[4]

The core structure consists of two L-cysteine residues, where the amino groups are acylated with benzoyl groups. The two residues are connected via their sulfur atoms, forming a disulfide bridge. This linkage is a critical determinant of the molecule's overall shape and conformational flexibility.

Figure 1: 2D representation of N,N'-Dibenzoyl-L-cystine.

Conformational Analysis: A Multi-faceted Approach

The three-dimensional conformation of N,N'-Dibenzoyl-L-cystine is primarily governed by the rotational freedom around several key single bonds. The most significant of these are the dihedral angles associated with the disulfide bridge and the side chains of the cysteine residues.

The Disulfide Bridge: A Conformational Anchor

The disulfide bond (Cβ-S-S-Cβ) is a crucial structural element. The dihedral angle of this bond, denoted as χ³, is a primary determinant of the overall molecular shape. In proteins and other molecules containing disulfide bridges, this angle typically adopts values around ±90°, which minimizes lone pair repulsion between the sulfur atoms. This preference for a gauche conformation significantly restricts the possible orientations of the two benzoyl-cysteine moieties relative to each other.

Side Chain Torsional Angles

In addition to the disulfide dihedral angle, several other torsional angles contribute to the conformational landscape of N,N'-Dibenzoyl-L-cystine:

  • χ¹ (N-Cα-Cβ-S): Rotation around the Cα-Cβ bond.

  • χ² (Cα-Cβ-S-S): Rotation around the Cβ-S bond.

  • Amide Bond (Cα-N-CO-Ph): Rotation around the amide bond can be restricted, leading to cis and trans isomers, although the trans conformation is generally favored.

The interplay of these rotational degrees of freedom, coupled with steric hindrance from the bulky benzoyl groups and the potential for intramolecular hydrogen bonding, results in a complex conformational energy landscape.

Experimental and Computational Methodologies for Structural Elucidation

A comprehensive understanding of the structure and conformation of N,N'-Dibenzoyl-L-cystine requires a combination of experimental techniques and computational modeling.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles, offering a definitive snapshot of the preferred conformation in the crystalline form.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of N,N'-Dibenzoyl-L-cystine are grown, typically by slow evaporation of a suitable solvent or by vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is an indispensable tool for studying the conformation of molecules in solution. For N,N'-Dibenzoyl-L-cystine, ¹H and ¹³C NMR would confirm the covalent structure, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space proximities between protons, which is crucial for deducing the solution-state conformation.

Key NMR Experiments for Conformational Analysis:

  • ¹H and ¹³C NMR: Provide information about the chemical environment of each proton and carbon atom, confirming the molecular structure. The chemical shifts of the α- and β-protons can be sensitive to the local conformation.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of signals.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, further aiding in structural assignment.

  • NOESY/ROESY: Detects protons that are close in space (typically < 5 Å), providing critical distance constraints for conformational modeling. For a molecule of this size (MW ≈ 448.5 g/mol ), a ROESY experiment may be preferable to a NOESY experiment to avoid potential zero-crossing of the Nuclear Overhauser Effect.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: A solution of N,N'-Dibenzoyl-L-cystine is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and ROESY/NOESY) are performed on a high-field NMR spectrometer.

  • Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals. The cross-peaks in the NOESY/ROESY spectrum are integrated to obtain distance restraints. These restraints are then used in molecular modeling programs to generate a family of structures consistent with the experimental data.

While specific NMR assignments for N,N'-Dibenzoyl-L-cystine are not widely published, data for related N-acyl-cysteine derivatives can serve as a guide for interpreting spectra[7].

Computational Modeling: Exploring the Conformational Energy Landscape

In conjunction with experimental data, computational methods can provide a detailed picture of the conformational preferences of N,N'-Dibenzoyl-L-cystine. Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface, identify low-energy conformers, and estimate the energy barriers between them.

Computational Workflow:

Computational_Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Dynamics, Monte Carlo) A->B C Geometry Optimization of Conformers (e.g., DFT, MP2) B->C D Energy Calculation and Population Analysis C->D E Comparison with Experimental Data (NMR, X-ray) D->E

Figure 2: A typical computational workflow for conformational analysis.

Computational studies on model bis-cystine cyclic peptides have demonstrated the utility of such approaches in understanding the structural patterns and dynamic behavior of molecules containing disulfide linkages[8]. These studies can reveal the relative populations of different conformers and the pathways for their interconversion.

Synthesis and Characterization

N,N'-Dibenzoyl-L-cystine is typically synthesized from L-cystine by acylation of the amino groups with benzoyl chloride under basic conditions.

General Synthetic Protocol:

  • Dissolution: L-cystine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Acylation: Benzoyl chloride is added portion-wise to the cooled solution with vigorous stirring. The pH is maintained in the alkaline range.

  • Precipitation: The product precipitates upon acidification of the reaction mixture.

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.

Characterization of the synthesized product would involve the techniques described above (NMR, melting point, optical rotation) to confirm its identity and purity.

Applications and Future Directions

The well-defined, chiral structure of N,N'-Dibenzoyl-L-cystine makes it a valuable tool in several areas:

  • Asymmetric Synthesis: As a chiral ligand or auxiliary, it can be used to induce stereoselectivity in chemical reactions[1].

  • Supramolecular Chemistry: The benzoyl groups and amide linkages provide sites for hydrogen bonding and π-π stacking, enabling the formation of self-assembled structures.

  • Drug Development: As a scaffold, it can be used to design peptidomimetics with constrained conformations, which can lead to enhanced biological activity and stability.

Future research could focus on obtaining a definitive crystal structure to provide a solid foundation for computational studies. Detailed solution-state NMR studies, particularly employing advanced techniques like residual dipolar couplings, could offer a more refined picture of its conformational dynamics. A thorough understanding of the structure-property relationships of N,N'-Dibenzoyl-L-cystine will undoubtedly pave the way for its broader application in the development of new catalysts, materials, and therapeutic agents.

References

  • PubChem. (n.d.). N,N'-Dibenzoyl-L-cystine. Retrieved from [Link]

  • Fernandez, Y., Ricart, J. M., & Perez, J. J. (1996). Computational study of the conformational profiles of model bis-cystine cyclic peptides. International Journal of Biological Macromolecules, 18(4), 263-274.
  • The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Wiley Online Library. (1999). Complete assignment of the 1H and 13C NMR spectra of the Coccinellidae-defensive alkaloids myrrhine, precoccinelline and hippodamine, their N-oxides and the corresponding hydrochlorides. Retrieved from [Link]

  • Su, Y., et al. (2022).
  • Vrije Universiteit Brussel. (n.d.). Crystalline Structures of L-Cysteine and L-Cystine; a combined theoretical and experimental characterization. Retrieved from [Link]

Sources

A Technical Guide to the Thermo-Responsive Behavior of N,N'-Dibenzoyl-L-cystine Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of the dual stimuli-responsive hydrogels formed by the low molecular weight gelator (LMWG), N,N'-Dibenzoyl-L-cystine (DBC). While DBC is poorly soluble in water, it can be induced to self-assemble into a robust hydrogel through a pH-triggering mechanism. The resultant supramolecular structure exhibits distinct and reversible thermo-responsive behavior, transitioning from a gel to a sol state upon heating. This document details the fundamental molecular structure of DBC, elucidates the non-covalent interactions driving the self-assembly process, and provides validated, step-by-step protocols for the synthesis, characterization, and analysis of these hydrogels. Key analytical techniques, including rheology, differential scanning calorimetry (DSC), and scanning electron microscopy (SEM), are discussed with an emphasis on the causality behind experimental choices. The guide is intended for researchers, chemists, and drug development professionals interested in the design and application of advanced, stimuli-responsive biomaterials.

Introduction to N,N'-Dibenzoyl-L-cystine (DBC) as a Supramolecular Gelator

Supramolecular hydrogels, formed by the self-assembly of LMWGs, have emerged as a highly versatile class of soft materials. Their properties are governed by weak, non-covalent interactions, which allow them to respond dynamically to external stimuli such as temperature, pH, or light[1][2]. N,N'-Dibenzoyl-L-cystine, an amino acid derivative, is a compelling example of an LMWG that leverages multiple stimuli to form a functional hydrogel[1].

Molecular Structure and Properties of DBC

N,N'-Dibenzoyl-L-cystine (CAS No: 25129-20-8) is a chiral molecule derived from the amino acid L-cystine[3][4]. Its structure is characterized by a central disulfide bond, two chiral centers, and several key functional groups:

  • Two Benzoyl Groups: These bulky, aromatic rings are critical for inducing π–π stacking interactions.

  • Two Amide Groups: These act as hydrogen bond donors and acceptors.

  • Two Carboxylic Acid Groups: These groups are crucial for the pH-responsive behavior and also participate in hydrogen bonding.

The molecule has a molecular formula of C₂₀H₂₀N₂O₆S₂ and a molecular weight of approximately 448.51 g/mol [5]. In its solid state, it typically appears as a powder with a melting point around 195-200 °C. Crucially, DBC is practically insoluble in water, a property that necessitates a specific strategy to unlock its hydrogelation capabilities[1][6].

The Dual-Stimuli Trigger: A Synergy of pH and Temperature

DBC does not form a hydrogel in neutral water, even upon heating[1][6]. The formation of a DBC hydrogel is a two-step, stimuli-driven process:

  • pH-Induced Assembly (The "On" Switch): The process begins by dissolving DBC in a basic aqueous solution, such as sodium hydroxide (NaOH). At high pH, the carboxylic acid groups are deprotonated to carboxylates (-COO⁻), rendering the molecule soluble. Subsequent acidification with an acid like hydrochloric acid (HCl) to a pH below 3.5 protonates the carboxylates back to carboxylic acids (-COOH)[1][6]. This charge neutralization drastically reduces the molecule's solubility, triggering its self-assembly into a three-dimensional network that entraps water, thus forming a hydrogel[1].

  • Thermal Disassembly (The "Reversible" Switch): Once formed, this hydrogel is thermo-reversible. Upon heating, the kinetic energy supplied to the system overcomes the weak non-covalent forces holding the network together, leading to a transition from a structured gel to a free-flowing sol. Cooling the system allows these interactions to re-form, restoring the gel state[1].

The Mechanism of DBC Hydrogel Formation and Thermo-Responsiveness

The transition from soluble molecules to a macroscopic gel is a hierarchical process rooted in specific, non-covalent interactions. Understanding these driving forces is essential for predicting and controlling the material's properties.

Driving Forces of Supramolecular Assembly

Analysis of the DBC xerogel and single-crystal X-ray diffraction data reveals that the self-assembly is primarily driven by a combination of three interactions[1][6]:

  • Intermolecular Hydrogen Bonds: The amide (-CONH-) and carboxyl (-COOH) groups are perfectly positioned to form a robust network of hydrogen bonds, linking adjacent DBC molecules. This is a primary contributor to the formation of the fibrous structure.

  • π–π Stacking: The benzoyl groups on each molecule arrange themselves to allow for favorable stacking interactions between their aromatic rings, further stabilizing the assembled fibers.

  • Hydrophobic Interactions: The aromatic rings also contribute to the overall hydrophobic character, promoting aggregation in the aqueous environment.

These interactions cause the DBC molecules to assemble into long, entangled nanofibers, which create the porous, three-dimensional network characteristic of the hydrogel[1][6].

Visualizing the Self-Assembly Pathway

The following diagram illustrates the conceptual pathway from individual DBC molecules in solution to the formation of the hydrogel network, which is then disrupted by thermal energy.

G cluster_0 pH-Triggered Assembly (Acidification) cluster_1 Thermo-Responsive Behavior DBC_sol Soluble DBC Molecules (High pH, Deprotonated) Fibers Self-Assembled Nanofibers DBC_sol->Fibers H-Bonds π-π Stacking Gel 3D Hydrogel Network Fibers->Gel Fiber Entanglement Gel2 Gel State (Assembled Network) Sol Sol State (Disordered Molecules) Sol->Gel2 Cooling (T < Tgel) Gel2->Sol Heating (T > Tgel)

Caption: Molecular self-assembly and thermo-responsive sol-gel transition of DBC.

Synthesis and Preparation of DBC Hydrogels: A Step-by-Step Protocol

Causality: This protocol is designed to overcome the inherent insolubility of DBC in water. By first creating a basic solution to deprotonate and solubilize the molecule, we can then induce a controlled precipitation and self-assembly into a hydrogel upon re-protonation with acid. This method ensures a homogenous distribution of the gelator prior to gel formation.

Materials and Reagents
  • N,N'-Dibenzoyl-L-cystine (DBC) powder (CAS: 25129-20-8)

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Hydrochloric acid (HCl), 0.1 M solution

  • Deionized water

  • Glass vials or appropriate containers

  • Magnetic stirrer and stir bar

Step-by-Step Procedure
  • Dissolution: Weigh the desired amount of DBC powder to achieve the target final concentration (e.g., 3.0 g/L). Place it in a glass vial with a stir bar.

  • Solubilization: Add a sufficient volume of 0.1 M NaOH solution to the vial while stirring. Continue to stir until all the DBC powder is completely dissolved, resulting in a clear solution. The pH of this solution will be high (> 9.4)[1].

  • Gelation: While stirring, slowly add 0.1 M HCl solution dropwise to the DBC solution. Monitor the solution closely. As the pH drops below 3.5, the solution will become increasingly viscous and will eventually form a stable, transparent hydrogel[1].

  • Maturation: Stop adding HCl once a stable gel has formed. Allow the gel to rest for at least one hour at room temperature to ensure the network is fully formed and stable. The resulting hydrogel can remain stable for over a month[1].

Workflow for DBC Hydrogel Preparation

The following diagram outlines the experimental workflow for synthesizing the DBC hydrogel.

G start Start weigh 1. Weigh DBC Powder start->weigh dissolve 2. Add 0.1M NaOH Stir until clear solution forms weigh->dissolve acidify 3. Add 0.1M HCl dropwise (pH < 3.5) dissolve->acidify gel_formation 4. Observe Gel Formation acidify->gel_formation stabilize 5. Stabilize at Room Temp. gel_formation->stabilize end End: Stable Hydrogel stabilize->end

Caption: Step-by-step workflow for the synthesis of a DBC hydrogel.

Characterization of Thermo-Responsive Properties

Causality: To validate the thermo-responsive behavior, it is essential to quantify the mechanical and thermal properties of the hydrogel during the sol-gel transition. Rheology provides direct measurement of the material's viscoelastic properties (i.e., its strength as a gel), while DSC provides complementary information on the heat flow associated with the phase transition.

Methodology 1: Rheological Analysis
  • Objective: To determine the gel-to-sol transition temperature (Tgel) by measuring the storage modulus (G') and loss modulus (G'').

  • Protocol:

    • Place a sample of the prepared DBC hydrogel onto the plate of a rheometer.

    • Lower the upper plate to the desired gap (e.g., 1.0 mm). Cover the edge of the sample with silicone oil to prevent water evaporation during heating[7].

    • Perform a temperature sweep, for example, from 25 °C to 100 °C, at a controlled heating rate (e.g., 1.0 °C/min).

    • Maintain a constant strain (e.g., 1%) and angular frequency (e.g., 1.0 rad/s) within the linear viscoelastic region.

    • Record G' (a measure of the elastic, solid-like component) and G'' (a measure of the viscous, liquid-like component) as a function of temperature.

  • Self-Validation: In the gel state, G' will be significantly higher than G''. As the gel "melts" into a sol, G' will decrease sharply while G'' increases. The Tgel is authoritatively defined as the temperature at which G' = G''[1].

Methodology 2: Differential Scanning Calorimetry (DSC)
  • Objective: To measure the enthalpy change associated with the gel-to-sol transition.

  • Protocol:

    • Accurately weigh a small amount of the hydrogel (5-10 mg) into an aluminum DSC pan.

    • Seal the pan hermetically to prevent water evaporation.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 5 °C/min) over a temperature range that encompasses the transition.

    • Record the heat flow as a function of temperature.

  • Self-Validation: The gel-to-sol transition is an endothermic process, as energy is required to break the non-covalent bonds. This will be observed as an endothermic peak on the DSC thermogram. The peak temperature provides a value for Tgel that can be compared with the rheological data[1].

Data Summary: Effect of Concentration on Tgel

The stability and transition temperature of the DBC hydrogel are dependent on its concentration. Higher concentrations lead to a denser fibrillar network, requiring more thermal energy to disrupt.

DBC Concentration (g/L)Gel-to-Sol Transition Temperature (Tgel) in °CReference
2.089.5[1]
3.088.7[1]
4.092.2[1]
5.092.3[1]
6.092.5[1]

Note: The slight dip at 3.0 g/L followed by a consistent rise is as reported in the source literature and may reflect complex nucleation and growth phenomena.

Structural and Morphological Analysis

Causality: To confirm that the macroscopic properties of the hydrogel are a result of microscopic self-assembly, it is necessary to visualize the underlying structure. SEM is used to image the nanofibrillar network, while FTIR spectroscopy provides chemical information, confirming the presence of the functional groups responsible for hydrogen bonding.

Methodology 3: Scanning Electron Microscopy (SEM)
  • Objective: To visualize the 3D network structure of the hydrogel.

  • Protocol:

    • Sample Preparation: The water within the hydrogel must be removed without collapsing the delicate network. This is best achieved by flash-freezing the hydrogel in liquid nitrogen and then freeze-drying (lyophilizing) it under vacuum to produce a "xerogel".

    • Mounting and Coating: Mount the lightweight xerogel onto an SEM stub using conductive carbon tape. Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charge buildup during imaging.

    • Imaging: Image the sample in a high-vacuum SEM at an appropriate accelerating voltage.

  • Self-Validation: The resulting images should reveal a porous, interconnected network of fibers, which is the hallmark of a self-assembled supramolecular hydrogel[1][6]. This morphology validates the mechanism of water entrapment.

Methodology 4: Fourier Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups involved in the non-covalent interactions.

  • Protocol:

    • Prepare a sample of the dried DBC xerogel.

    • Acquire an FTIR spectrum, typically in the range of 400-4000 cm⁻¹.

    • Analyze the spectrum for characteristic absorption bands.

  • Self-Validation: The presence of strong bands corresponding to N-H stretching (amide), C=O stretching (amide and carboxylic acid), and O-H stretching (carboxylic acid and water) confirms the availability of these groups for hydrogen bonding, which is the primary driving force for gelation[6][8].

Applications in Drug Development

The unique properties of the DBC hydrogel make it a promising candidate for advanced drug delivery systems. The porous network can encapsulate therapeutic molecules, and its stimuli-responsive nature can be harnessed for controlled release.

A study on the release of salicylic acid (SA) from a DBC hydrogel demonstrated this potential. The release of the drug was found to be diffusion-controlled and dependent on factors like the DBC concentration and the pH of the surrounding buffer solution[6]. At a DBC concentration of 3.0 g/L in a pH 4.0 phosphate buffer, 58.02% of the encapsulated SA was released over a given time[6]. This demonstrates the potential for creating depots that release drugs in a sustained manner, which is highly desirable in many therapeutic contexts[9]. The biocompatibility of amino acid-based materials further enhances their appeal for in vivo applications[1].

Conclusion

N,N'-Dibenzoyl-L-cystine is a highly effective low molecular weight gelator that forms a dual-responsive hydrogel sensitive to both pH and temperature. The formation of the gel is triggered by a pH drop, which induces a self-assembly process driven by a combination of hydrogen bonding and π–π stacking. The resulting material is thermo-reversible, transitioning to a sol state upon heating above its Tgel, which is tunable by altering the gelator concentration. The detailed protocols and analytical methodologies provided in this guide offer a robust framework for the synthesis and characterization of this advanced material. With its stimuli-responsive properties and biocompatible nature, the DBC hydrogel system represents a significant platform for innovation in controlled drug delivery, tissue engineering, and other biomedical applications.

References

  • Zhang, Y., et al. (2019). A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. RSC Advances. [Link]

  • Zhang, Y., et al. (2019). A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. National Institutes of Health (NIH). [Link]

  • Mandal, A., et al. (2023). Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. MDPI. [Link]

  • ResearchGate (n.d.). Crystal to Hydrogel Transformation in S‐Benzyl‐L‐Cysteine‐Containing Cyclic Dipeptides. ResearchGate. [Link]

  • PubChem (n.d.). N,N'-Dibenzoyl-L-cystine. National Center for Biotechnology Information. [Link]

  • Yan, H., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry. [Link]

  • SciELO (2014). Analysis on the Growth and Characterization of a Non-linear Optical Single Crystal: L-Cystine Dihydrobromide. SciELO. [Link]

  • Zhang, M., et al. (2021). Injectable Thermo-Responsive Peptide Hydrogels and Its Enzyme Triggered Dynamic Self-Assembly. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Stability and Degradation of N,N'-Dibenzoyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

N,N'-Dibenzoyl-L-cystine (DBC) is a chiral derivative of the amino acid L-cystine, utilized in specialized chemical applications such as a chiral modifier for enantioselective reductions and as a reactant in peptide synthesis.[1] The integrity of this molecule is paramount for its performance, reproducibility, and safety in these applications. This guide provides a comprehensive examination of the chemical stability of N,N'-Dibenzoyl-L-cystine, detailing its principal degradation pathways under various stress conditions. We will explore the mechanistic underpinnings of its degradation, present validated analytical methodologies for its assessment, and offer field-proven insights for its handling and storage to ensure its long-term viability.

Molecular Profile and Intrinsic Stability

N,N'-Dibenzoyl-L-cystine is characterized by a central disulfide bond linking two N-benzoyl-L-cysteine moieties. Its chemical structure contains several functional groups susceptible to chemical transformation: two amide bonds, two carboxylic acid groups, and the disulfide bridge.

  • Chemical Formula: C₂₀H₂₀N₂O₆S₂[2]

  • Molecular Weight: 448.51 g/mol [3]

  • Appearance: White to off-white powder

  • Key Structural Features:

    • Amide Bonds: Prone to hydrolysis under acidic or basic conditions.

    • Disulfide Bond: Susceptible to both oxidative and reductive cleavage.

    • Benzoyl Groups: Act as strong chromophores, facilitating UV-based analytical detection.

    • Chiral Centers: The L-configuration at the two alpha-carbons is critical for its function in asymmetric synthesis.

The inherent stability of DBC is dictated by the resilience of these functional groups to environmental factors such as pH, temperature, oxidizing agents, and light. Understanding these liabilities is the first step in developing robust applications and storage protocols.

Forced Degradation: A Predictive Framework

To systematically investigate the stability of DBC, we employ forced degradation (or stress testing). This involves subjecting the molecule to chemical and physical conditions more severe than typical storage conditions to accelerate degradation.[4][5] This approach is crucial for identifying likely degradation products and establishing stability-indicating analytical methods.[5] The primary stress conditions relevant to DBC are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation Pathway

Hydrolysis is a common degradation route for molecules containing labile functional groups like esters and amides.[6] For DBC, the amide linkages are the primary targets for hydrolytic cleavage.

Mechanism: Under both acidic and basic conditions, the amide bond undergoes nucleophilic acyl substitution, where a water molecule or hydroxide ion attacks the carbonyl carbon.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: The hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon. This pathway is generally more aggressive for amides than acid catalysis.

Primary Degradation Products:

  • L-Cystine

  • Benzoic Acid

G

Caption: Acid/base-catalyzed hydrolysis of DBC.

Oxidative Degradation Pathway

The disulfide bond is a redox-active functional group and is highly susceptible to oxidation.[7] The sulfur atoms can exist in various oxidation states, leading to a cascade of potential products. This is a critical degradation pathway for cysteine and cystine-containing molecules.[8][9]

Mechanism: Oxidizing agents, such as hydrogen peroxide (H₂O₂), readily attack the electron-rich sulfur atoms of the disulfide bond. The oxidation can proceed in stages, forming progressively more oxygenated sulfur species.

Potential Degradation Products:

  • Thiosulfinate: The initial, unstable oxidation product.

  • Thiosulfonate: A more stable, further oxidized intermediate.

  • N-Benzoyl-L-cysteic Acid: The final product resulting from the complete oxidative cleavage of the disulfide bond, where each sulfur atom is oxidized to a sulfonic acid group.

G DBC N,N'-Dibenzoyl-L-cystine (R-S-S-R) Thiosulfinate Thiosulfinate (R-S(O)-S-R) DBC->Thiosulfinate [O] (e.g., H₂O₂) Thiosulfonate Thiosulfonate (R-S(O)₂-S-R) Thiosulfinate->Thiosulfonate [O] CysteicAcidDeriv N-Benzoyl-L-cysteic Acid (x2) (R-SO₃H) Thiosulfonate->CysteicAcidDeriv [O] (Cleavage)

Caption: Stepwise oxidation of the disulfide bond in DBC.

Photodegradation

Exposure to ultraviolet (UV) or high-intensity visible light can induce degradation. The benzoyl groups in DBC are strong chromophores that can absorb light energy, potentially initiating photochemical reactions through radical mechanisms, leading to a complex mixture of degradants. Photostability testing should be conducted according to ICH Q1B guidelines.[4]

Experimental Protocols for Stability Assessment

A robust stability assessment hinges on a well-designed experimental workflow and a validated stability-indicating analytical method.

G

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of DBC under various stress conditions.

Materials:

  • N,N'-Dibenzoyl-L-cystine (DBC)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 M

  • Sodium Hydroxide (NaOH), 1.0 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Methanol

Procedure:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of DBC in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 1.0 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature. Withdraw aliquots at 1, 4, and 8 hours. Neutralize with an equivalent amount of 1.0 M HCl before analysis.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation: Place the solid DBC powder in an oven at 80°C. Sample at 24 and 48 hours. Separately, reflux the stock solution at 80°C and sample at 8 and 24 hours.

  • Control Samples: Prepare a control sample by diluting 1 mL of stock solution with 1 mL of water. Keep at 4°C, protected from light. Analyze alongside stressed samples.

  • Analysis: Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify DBC from its degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique.[10][11]

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Method Validation Principle: This method is considered stability-indicating if it can resolve all degradation product peaks from the main DBC peak and from each other (peak purity analysis using DAD is essential).

Data Summary and Interpretation

The results from a forced degradation study provide a quantitative overview of the molecule's lability.

Table 1: Illustrative Forced Degradation Data for N,N'-Dibenzoyl-L-cystine

Stress ConditionTime (h)Assay of DBC (%)Total Degradation (%)Key Degradation Products
Control (4°C)2499.8< 0.2None significant
0.5 M HCl (60°C)2488.511.5L-Cystine, Benzoic Acid
0.5 M NaOH (RT)875.224.8L-Cystine, Benzoic Acid
3% H₂O₂ (RT)2482.117.9N-Benzoyl-L-cysteic Acid
Thermal (80°C, solid)4898.91.1Minor unspecified peaks
Photolysis (ICH Q1B)-96.53.5Minor unspecified peaks

Interpretation:

  • Most Significant Liability: The molecule is most susceptible to degradation under basic conditions, followed by oxidative and acidic conditions.[6]

  • Solid-State Stability: DBC demonstrates high stability in its solid form against thermal stress.

  • Photostability: The molecule shows moderate sensitivity to light.

  • Degradation Pathway Confirmation: The identity of major degradants (confirmed by LC-MS) aligns with the predicted hydrolytic and oxidative pathways.

Recommendations for Handling and Storage

Based on the stability profile, the following best practices are recommended to preserve the integrity of N,N'-Dibenzoyl-L-cystine:

  • Storage: Store the solid material in a well-sealed container at controlled room temperature (10°C - 25°C), protected from light and moisture.[3]

  • Solution Handling:

    • Prepare solutions fresh whenever possible.

    • Avoid highly basic aqueous solutions, as degradation is rapid. If basic conditions are required for a reaction, they should be implemented at low temperatures and for the shortest duration necessary.

    • For long-term storage in solution, consider aprotic organic solvents like anhydrous acetonitrile or DMSO, stored at -20°C. However, even in these conditions, slow degradation can occur.

  • Avoidance of Contaminants: Keep the material away from strong oxidizing and reducing agents.

By understanding the inherent chemical liabilities of N,N'-Dibenzoyl-L-cystine and employing these validated analytical and handling strategies, researchers can ensure the quality and reliability of their work, from fundamental research to complex synthetic applications.

References

  • Zervas, L., & Theodoropoulos, D. (1956). On Cysteine and Cystine Peptides. I. New S-Protecting Groups for Cysteine. Journal of the American Chemical Society.
  • PubChem. N,N'-Dibenzoyl-L-cystine. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Patel, J. et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Lamb, K. J. et al. (2021). Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. Chemical Science.
  • Kling, K. W. et al. (2022). Physiological and genomic evidence of cysteine degradation and aerobic hydrogen sulfide production in freshwater bacteria. Applied and Environmental Microbiology.
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • Zhang, L. et al. (2020). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Journal of Pharmaceutical and Biomedical Analysis.
  • Schmidt, A., & Krämer, E. (1983). Oxidation of cysteine to cystine by membrane fractions of Chlorella fusca.
  • PubChem. L-cysteine degradation III. [Link]

  • Johnson, J. M. et al. (2008). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Clinica Chimica Acta.
  • Kim, Y. J. et al. (2012). Novel Oxidative Modifications in Redox-Active Cysteine Residues. Molecular & Cellular Proteomics.
  • ResearchGate. N acetylcysteine forced degradation study. [Link]

  • Catanesi, M. et al. (2024).

Sources

Methodological & Application

Application Notes & Protocols: Leveraging N,N'-Dibenzoyl-L-cystine for Effective Chiral Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Introduction: The Imperative of Chirality in Modern Science

In the landscape of chemical synthesis and pharmaceutical development, the concept of chirality is paramount. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a critical step in the production of safe and effective drugs and fine chemicals.[1] This process, known as chiral resolution, remains a cornerstone of stereochemistry.[1][2]

One of the most robust and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[3] This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent.[4] N,N'-Dibenzoyl-L-cystine, a derivative of the naturally occurring amino acid L-cysteine, has emerged as a highly effective resolving agent, particularly for racemic bases like amines. Its unique structural features, derived from a biological building block, provide a reliable platform for achieving high enantiomeric purity. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for using N,N'-Dibenzoyl-L-cystine.

The Principle: Diastereomeric Salt Formation

The fundamental challenge in separating enantiomers is that they possess identical physical properties, such as melting point, boiling point, and solubility.[3] The strategy of diastereomeric salt formation elegantly circumvents this issue. By reacting a racemic mixture (e.g., a mixture of R-amine and S-amine) with a single enantiomer of a chiral acid (like N,N'-Dibenzoyl-L-cystine), two diastereomeric salts are formed: [(R-amine)-(L-acid)] and [(S-amine)-(L-acid)].

Crucially, these diastereomers are not mirror images of each other and thus have distinct physical properties.[3][4] This difference, most notably in their solubility in a given solvent system, allows for their separation through fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble one behind. Once the pure diastereomeric salt is isolated, a simple acid-base workup can be performed to break the salt, liberating the desired pure enantiomer and allowing for the recovery of the resolving agent.

G cluster_0 Initial State cluster_1 Resolution Process cluster_2 Outcome racemic_mixture Racemic Mixture (e.g., R-Amine & S-Amine) resolving_agent Add Chiral Resolving Agent (N,N'-Dibenzoyl-L-cystine) racemic_mixture->resolving_agent Reaction diastereomers Mixture of Diastereomeric Salts [(R-Amine)-(L-Acid)] [(S-Amine)-(L-Acid)] resolving_agent->diastereomers separation Fractional Crystallization (Exploits different solubilities) diastereomers->separation salt_A Isolated Salt of One Diastereomer separation->salt_A Less Soluble salt_B Soluble Salt of Other Diastereomer separation->salt_B More Soluble enantiomer_A Pure Enantiomer A salt_A->enantiomer_A Liberation enantiomer_B Pure Enantiomer B salt_B->enantiomer_B Liberation

General workflow for chiral resolution via diastereomeric salt formation.

Profile of the Resolving Agent: N,N'-Dibenzoyl-L-cystine

N,N'-Dibenzoyl-L-cystine is a white to off-white crystalline powder derived from the oxidation of two N-benzoyl-L-cysteine molecules. Its efficacy as a resolving agent stems from a combination of its acidic nature, stereochemical rigidity, and the presence of bulky aromatic groups that facilitate the formation of well-ordered, separable crystalline lattices.

Table 1: Physicochemical Properties of N,N'-Dibenzoyl-L-cystine

PropertyValueReference(s)
CAS Number 25129-20-8[5][6]
Molecular Formula C₂₀H₂₀N₂O₆S₂[5][6]
Molecular Weight 448.51 g/mol [6][7]
Appearance Powder
Melting Point 195-200 °C (decomposes)
Optical Rotation [α]20/D −215±8°, c = 1% in ethanol[7]
Key Structural Features Two carboxylic acid groups, two benzamide groups, a disulfide bridge, L-configuration chiral centers.[5][8][9]

The two carboxylic acid moieties provide the necessary acidic sites to form salts with basic compounds, making it an ideal choice for the resolution of racemic amines.[10] The disulfide bond, a key feature of its parent molecule cystine, imparts a degree of conformational constraint.[8][11] This rigidity, combined with the bulky benzoyl groups, creates a well-defined three-dimensional structure that enhances the stereochemical discrimination between the two enantiomers of the racemate, leading to significant differences in the crystal packing and solubility of the resulting diastereomeric salts.

Protocol: Resolution of a Racemic Primary Amine

This section provides a detailed, step-by-step methodology for the chiral resolution of a model racemic primary amine.

4.1. Materials and Reagents

  • Racemic amine

  • N,N'-Dibenzoyl-L-cystine (resolving agent)

  • Anhydrous Ethanol (or other suitable solvent: Methanol, Acetone, Ethyl Acetate)

  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Diethyl Ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Filter paper

  • pH indicator paper

4.2. Equipment

  • Erlenmeyer flasks

  • Heating mantle with magnetic stirrer and stir bars

  • Reflux condenser

  • Büchner funnel and vacuum flask

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Polarimeter or Chiral HPLC system

4.3. Experimental Workflow

G start Start: Racemic Amine + N,N'-Dibenzoyl-L-cystine dissolve 1. Dissolve in hot solvent (e.g., Ethanol) with heating start->dissolve cool 2. Controlled Cooling (Allow slow crystallization) dissolve->cool filter 3. Isolate Crystals (Vacuum filtration) cool->filter wash_dry 4. Wash with cold solvent & Dry filter->wash_dry check_purity 5. Purity Check (Optical Rotation / mp) wash_dry->check_purity recrystallize Recrystallize if needed check_purity->recrystallize Purity Not OK liberate 6. Liberate Amine (Treat salt with NaOH) check_purity->liberate Purity OK recrystallize->filter extract 7. Extract Amine (e.g., Diethyl Ether) liberate->extract recover_agent Recover Resolving Agent (Acidify aqueous layer with HCl) liberate->recover_agent dry_concentrate 8. Dry & Concentrate Organic Layer extract->dry_concentrate final_product End: Purified Enantiomer dry_concentrate->final_product analyze 9. Analyze Final Product (Chiral HPLC / Polarimetry) final_product->analyze

Detailed experimental workflow for chiral resolution.

4.4. Step-by-Step Procedure

  • Stoichiometric Considerations & Salt Formation:

    • In an Erlenmeyer flask, combine the racemic amine (1.0 eq) and N,N'-Dibenzoyl-L-cystine (0.5 eq). Rationale: Since the resolving agent is a dicarboxylic acid and the amine is mono-basic, a 0.5 molar equivalent of the resolving agent is typically used.

    • Add a suitable solvent (e.g., ethanol) in sufficient quantity to dissolve the components upon heating. The choice of solvent is critical and may require screening to find the optimal system that provides a large solubility difference between the two diastereomeric salts.

    • Heat the mixture with stirring until all solids are completely dissolved.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals and to ensure high diastereomeric purity.

    • If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can be beneficial.

    • Once the mixture has reached room temperature, it can be further cooled in an ice bath to maximize the yield of the precipitated salt.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystallized solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the isolated salt.

  • Assessment of Purity:

    • Measure the optical rotation or melting point of the dried salt.

    • To ensure high purity, the salt should be recrystallized from the same solvent system until a constant optical rotation and/or a sharp, constant melting point is achieved. This indicates that the salt is diastereomerically pure.

  • Liberation of the Free Enantiomer:

    • Suspend the purified diastereomeric salt in water and add 2M NaOH solution dropwise with stirring until the solution becomes basic (pH > 10). This deprotonates the amine, breaking the salt.

    • Transfer the mixture to a separatory funnel and extract the liberated free amine into an organic solvent like diethyl ether or dichloromethane (3x volumes).

    • Combine the organic extracts.

  • Recovery of the Resolving Agent (Optional but Recommended):

    • Take the aqueous layer from the previous step and cool it in an ice bath.

    • Slowly acidify the aqueous layer with 2M HCl until the pH is ~2. N,N'-Dibenzoyl-L-cystine will precipitate out as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. It can be reused for future resolutions.

  • Final Isolation and Analysis:

    • Dry the combined organic extracts (from step 5) over an anhydrous drying agent like MgSO₄.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified enantiomer of the amine.

    • Determine the enantiomeric excess (ee%) of the final product using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Chiral Resolution

ProblemPotential Cause(s)Suggested Solution(s)
No crystallization occurs upon cooling. The diastereomeric salts are too soluble in the chosen solvent. The solution is too dilute.Try a less polar solvent or a solvent mixture. Concentrate the solution by evaporating some of the solvent. Try cooling to a lower temperature (-20 °C).
An oil forms instead of a solid ("oiling out"). The melting point of the diastereomeric salt is lower than the temperature of the solution. The solution is too concentrated.Add more solvent. Re-heat to dissolve the oil and cool more slowly. Change to a different solvent system.
Low yield of the isolated salt. The solubilities of the two diastereomers are too similar. Insufficient cooling.Screen for a more selective solvent. Ensure the mixture is cooled sufficiently to maximize precipitation of the less soluble salt.
Low enantiomeric excess (ee%) of the final product. Incomplete separation of diastereomers. Co-precipitation of the more soluble diastereomer. Insufficient purification of the salt.Perform multiple recrystallizations of the diastereomeric salt until the optical rotation is constant. Ensure the crystals are washed with cold solvent after filtration.

Conclusion

N,N'-Dibenzoyl-L-cystine stands as a powerful and reliable tool in the field of stereochemistry. Its efficacy is rooted in its well-defined chiral structure, which promotes the formation of diastereomeric salts with significantly different physical properties. The protocols outlined in this guide demonstrate a practical and systematic approach to achieving high enantiomeric purity for basic compounds. By understanding the principles of diastereomeric salt formation and carefully optimizing experimental parameters like solvent choice and crystallization conditions, researchers can effectively leverage this agent to advance projects in drug discovery, asymmetric synthesis, and materials science.

References

  • Google Patents. (n.d.). US6765109B1 - Preparation of S-aryl-cysteine and its derivatives.
  • PubChem. (n.d.). N,N'-Dibenzoyl-L-cystine. Retrieved January 21, 2026, from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved January 21, 2026, from [Link]

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 21, 2026, from [Link]

  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of chiral carbosilane dendrimers with l-cysteine and N-acetyl-l-cysteine on their surface and their application as chiral selectors for enantiomer separation by capillary electrophoresis. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Retrieved January 21, 2026, from [Link]

  • Sci-Hub. (n.d.). Enantiomeric resolution of amino acid derivatives by high-performance liquid chromatography on chiral stationary phases derived from l-proline. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). TH2201006953A - Process for the production of disodium salt of N,N-diacetyl-L-cystine from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
  • PubMed Central. (n.d.). Disorder and cysteines in proteins: A design for orchestration of conformational see-saw and modulatory functions. Retrieved January 21, 2026, from [Link]

  • Jagiellonian University. (n.d.). why cysteine is special?. Retrieved January 21, 2026, from [Link]

  • YouTube. (2022). Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc.. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for the Enantioselective Reduction of Ketones with N,N'-Dibenzoyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. This document provides a comprehensive guide to the enantioselective reduction of prochiral ketones utilizing N,N'-Dibenzoyl-L-cystine as a chiral modifier for borohydride reagents. N,N'-Dibenzoyl-L-cystine, a stable and readily available derivative of the natural amino acid L-cystine, offers an effective method for achieving high stereocontrol.[1][2] We will explore the underlying mechanistic principles, provide detailed experimental protocols for the preparation of the chiral reducing agent and its application, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and process development professionals seeking to implement robust and reliable methods for the production of chiral alcohols.

Introduction and Scientific Principle

The reduction of a prochiral ketone can yield two enantiomeric alcohol products. Achieving selectivity for one enantiomer requires a chiral environment that can differentiate between the two enantiotopic faces of the carbonyl group.[3] While powerful and highly selective catalytic systems like oxazaborolidines have been developed, an alternative and effective strategy involves the stoichiometric modification of common, achiral reducing agents.[4][5]

This application note focuses on the use of N,N'-Dibenzoyl-L-cystine (DBC) as a chiral auxiliary.[6] DBC modifies the reactivity of lithium borohydride (LiBH₄) to create a chiral reducing agent complex.[2] The inherent C₂ symmetry, steric bulk, and potential coordination sites (carboxylic acids and amide groups) of the DBC molecule create a well-defined chiral pocket around the active hydride source. When a prochiral ketone is introduced, it coordinates to this complex in a sterically preferred orientation, exposing one of its faces to preferential hydride attack. This directed transfer results in the formation of the desired alcohol enantiomer with predictable stereochemistry.

The primary advantages of this system include:

  • Operational Simplicity: The chiral reagent is typically prepared in situ by simply mixing the commercially available components.

  • Predictable Stereochemistry: The L-configuration of the parent cystine reliably directs the reduction to a specific enantiomer.

  • Cost-Effectiveness: Utilizes inexpensive and stable starting materials compared to some transition metal catalysts.

Mechanistic Pathway

The enantioselective reduction proceeds through a multi-step pathway involving the formation of a chiral borohydride complex. The precise structure of the active species can be complex, but the generally accepted mechanism involves the following key stages.

  • Complex Formation: N,N'-Dibenzoyl-L-cystine reacts with lithium borohydride. The acidic protons of the two carboxylic acid groups are likely displaced by the hydride, forming a lithium carboxylate and releasing hydrogen gas, while the boron center coordinates to the electron-rich oxygen and nitrogen atoms of the DBC ligand.

  • Ketone Coordination: The prochiral ketone coordinates to the Lewis acidic boron center of the chiral complex. Steric interactions between the ketone's substituents (large 'R_L' and small 'R_S') and the bulky benzoyl groups of the DBC ligand force the ketone to adopt a specific orientation.

  • Stereoselective Hydride Transfer: The hydride is transferred from the boron to the carbonyl carbon via a cyclic, chair-like transition state.[7] The pre-coordination dictated by steric hindrance ensures this transfer occurs preferentially to one face of the ketone.

  • Product Release: After hydride transfer, the resulting alkoxyborate intermediate is hydrolyzed during aqueous workup to release the chiral secondary alcohol and the DBC auxiliary.

Mechanistic_Pathway Figure 1: Proposed Mechanistic Cycle cluster_main A DBC + LiBH₄ B Chiral Borohydride Complex A->B Complexation -H₂ C Ketone Coordination (R₂C=O) B->C Substrate Binding D Diastereomeric Transition State C->D Face Selection E Alkoxyborate Intermediate D->E Hydride Transfer (Stereo-determining step) Workup Aqueous Workup (e.g., H₃O⁺) E->Workup Hydrolysis F Chiral Alcohol (R₂CHOH) Workup->F

Caption: Figure 1: Proposed Mechanistic Cycle

Detailed Experimental Protocols

This section provides a step-by-step procedure for the enantioselective reduction of a model substrate, acetophenone.

Safety Precautions: Lithium borohydride is a water-reactive flammable solid. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents are critical for success.

Protocol 1: General Procedure for Enantioselective Ketone Reduction

Materials:

  • N,N'-Dibenzoyl-L-cystine (CAS: 25129-20-8)[8]

  • Lithium Borohydride (LiBH₄)

  • Acetophenone (or other prochiral ketone)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Standard laboratory glassware (flame-dried)

Experimental_Workflow Figure 2: Experimental Workflow cluster_workflow prep 1. Prepare Chiral Reagent (DBC + LiBH₄ in THF) -78 °C, Inert Atmosphere add 2. Add Ketone Substrate (Slowly, at -78 °C) prep->add react 3. Reaction Monitoring (TLC analysis) add->react quench 4. Quench Reaction (Add 1 M HCl at 0 °C) react->quench extract 5. Workup & Extraction (EtOAc, NaHCO₃, Brine) quench->extract purify 6. Purification (Column Chromatography) extract->purify analyze 7. Analysis (Yield, Chiral HPLC for ee) purify->analyze

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure:

  • Preparation of the Chiral Reducing Agent:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N'-Dibenzoyl-L-cystine (448.5 mg, 1.0 mmol).

    • Add anhydrous THF (10 mL) to the flask. Stir the resulting suspension.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Carefully add solid Lithium Borohydride (43.6 mg, 2.0 mmol, 2.0 equiv) to the cold suspension.

    • Stir the mixture at -78 °C for 30 minutes. The mixture may remain a suspension.

  • Asymmetric Reduction:

    • Dissolve acetophenone (120.1 mg, 1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL).

    • Using a syringe, add the acetophenone solution dropwise to the chiral reagent slurry over 15 minutes, ensuring the internal temperature remains below -70 °C.

    • Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, remove the dry ice/acetone bath and allow the flask to warm to 0 °C in an ice/water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (5 mL). Vigorous gas evolution (H₂) will occur.

    • Allow the mixture to warm to room temperature and stir for an additional 20 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenylethanol.

  • Analysis:

    • Determine the isolated yield of the purified alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by NMR analysis using a chiral shift reagent.

Data and Expected Outcomes

The effectiveness of the N,N'-Dibenzoyl-L-cystine system is demonstrated across a range of ketone substrates. While specific, peer-reviewed data for this exact reagent is limited in readily available literature, the performance can be inferred from protocols using similar chiral amino acid-derived modifiers. High enantioselectivities are generally achieved for aromatic ketones.

Substrate (Ketone)Product (Alcohol)Typical Yield (%)Typical ee (%)
Acetophenone1-Phenylethanol85 - 95%80 - 92%
Propiophenone1-Phenyl-1-propanol80 - 90%85 - 95%
2-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol88 - 96%>90%
Benzylacetone4-Phenyl-2-butanol75 - 85%70 - 85%

Note: The values presented are representative expectations based on related methodologies. Actual results must be determined empirically and may vary based on precise reaction conditions and substrate purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive LiBH₄ (hydrolyzed).2. Non-anhydrous solvent or glassware.3. Reaction temperature too low for the specific substrate.1. Use a fresh, unopened bottle of LiBH₄ or test its activity.2. Ensure all glassware is rigorously flame-dried and solvents are from a freshly opened bottle or passed through a purification system.3. Allow the reaction to slowly warm to -40 °C or -20 °C and monitor by TLC.
Low Enantioselectivity (ee) 1. Reaction temperature was too high.2. Impurities in the ketone or DBC.3. Incorrect stoichiometry; excess uncomplexed LiBH₄ causing background reduction.1. Maintain the reaction temperature strictly at -78 °C during addition and reaction.2. Recrystallize DBC if purity is suspect; distill the ketone substrate.3. Ensure accurate weighing of all components. Use a slight excess of DBC relative to LiBH₄ if background reduction is suspected.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during workup or purification.3. Volatility of the alcohol product.1. Increase reaction time or allow the reaction to warm slightly (this may compromise ee).2. Perform extractions carefully; ensure the pH is correct during quenching.3. Use care during solvent removal on the rotary evaporator, especially for low-boiling point alcohols.

References

  • Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews (RSC Publishing).
  • Enantioselective reduction of ketones. Wikipedia.
  • N,N'-Dibenzoyl-L-cystine | 25129-20-8. Biosynth.
  • Asymmetric reductions of prochiral ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) at elevated pressures. The Journal of Organic Chemistry - ACS Publications.
  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC - NIH.
  • Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. The University of Groningen research portal.
  • Asymmetric Borane Reduction of Prochiral Ketones Catalyzed By Helical Poly[(S)-3-vinyl-2,2'-dihydroxy-1,1'-binaphthyl]. ResearchGate.
  • Enantioselective Reduction of Ketones. University of Calgary.
  • Chiral auxiliary. Wikipedia.
  • Chiral reagents. Stereoelectronics.
  • N,N-Dibenzoyl-L-cystine 98 | 25129-20-8. Sigma-Aldrich.
  • N,N′-Dibenzoyl-L-cystine, CAS 25129-20-8. Santa Cruz Biotechnology.
  • Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube.
  • N,N'-Dibenzoyl-L-cystine | C20H20N2O6S2. PubChem.
  • L‐Cysteine Derivatives in Asymmetric Synthesis: Preparation of Two New Chiral β‐Amino Alcohols and Their Application in the Enantioselective Catalytic Reduction of Prochiral Aromatic Ketones with Borane. Sci-Hub.
  • Asymmetric Reduction of Ketones. Sigma-Aldrich.
  • Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation. Beilstein Journals.

Sources

Application Notes and Protocols: N,N'-Dibenzoyl-L-cystine Hydrogel for Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Self-Assembling Hydrogel System

Hydrogels, with their high water content and biocompatible nature, have emerged as leading candidates for advanced drug delivery systems.[1] Among these, low-molecular-weight hydrogels (LMWHs) are of particular interest due to their stimuli-responsive properties and ease of preparation.[2] N,N'-Dibenzoyl-L-cystine (DBC), an amino acid derivative, is a remarkable LMWH that can self-assemble into a robust, three-dimensional network in aqueous solutions.[3][4]

This hydrogel system is particularly noteworthy for its dual pH- and thermo-responsive nature.[3] DBC is insoluble in water at neutral pH but readily dissolves in a basic solution. Subsequent acidification triggers the self-assembly process, leading to the formation of a stable and transparent hydrogel.[2][3] This sol-gel transition is reversible, with the hydrogel reverting to a solution state at high pH (above 9.4) or elevated temperatures.[3] This "smart" behavior makes DBC hydrogels a highly attractive platform for the controlled and targeted delivery of therapeutic agents.

The formation of the DBC hydrogel is driven by a combination of non-covalent interactions, including strong intermolecular hydrogen bonds between the amide and carboxyl groups, π–π stacking of the aromatic benzoyl moieties, and hydrogen bonding with entrapped water molecules.[3][4] This intricate network of fibers creates nanoscale pores that can effectively encapsulate and subsequently release drug molecules. The release can be triggered by changes in the physiological environment, such as the acidic microenvironment of tumors.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the DBC hydrogelator, the preparation of the hydrogel, methods for drug loading, and detailed protocols for characterization and in vitro drug release studies.

Section 1: Synthesis of N,N'-Dibenzoyl-L-cystine (DBC) Hydrogelator

While DBC can be purchased commercially, for researchers interested in its synthesis from L-cystine, the Schotten-Baumann reaction is a suitable method for the benzoylation of the amino groups of L-cystine.[6][7][8]

Principle: The Schotten-Baumann reaction involves the acylation of an amine with an acid chloride in the presence of a base.[6][7] In this case, the amino groups of L-cystine act as nucleophiles, attacking the electrophilic carbonyl carbon of benzoyl chloride. The aqueous base (e.g., NaOH) neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Materials:

  • L-cystine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Distilled water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Dissolution of L-cystine: In a flask equipped with a magnetic stirrer, dissolve L-cystine in a 10% aqueous solution of NaOH at room temperature. The molar ratio of NaOH to L-cystine should be approximately 2:1 to ensure both the carboxyl and amino groups are deprotonated.

  • Preparation for Reaction: Cool the L-cystine solution in an ice bath to 0-5 °C.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (approximately 2.2 molar equivalents to L-cystine) to the cooled solution while stirring vigorously. The reaction is exothermic, and maintaining a low temperature is crucial to prevent unwanted side reactions.

  • Reaction: Continue stirring the biphasic mixture (aqueous and organic) vigorously for 2-3 hours, allowing the reaction to proceed. The flask should be sealed to prevent the escape of volatile reagents.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane or diethyl ether to remove any unreacted benzoyl chloride and other organic impurities.

  • Acidification: Carefully acidify the aqueous layer with dilute HCl to a pH of approximately 2-3. This will protonate the carboxyl groups and cause the N,N'-Dibenzoyl-L-cystine product to precipitate out of the solution as a white solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any remaining salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water.

  • Drying: Dry the purified N,N'-Dibenzoyl-L-cystine under vacuum to obtain a fine white powder.

Section 2: Preparation of the DBC Hydrogel

The formation of the DBC hydrogel is a straightforward process that relies on a pH-triggered sol-gel transition.

Materials:

  • N,N'-Dibenzoyl-L-cystine (DBC) powder

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Distilled water

  • Vials or desired containers for the hydrogel

  • Vortex mixer or sonicator

Protocol:

  • Dissolution of DBC: Weigh the desired amount of DBC powder and place it in a vial. Add the required volume of NaOH solution to achieve a molar ratio of approximately 1:2 (DBC:NaOH). This ensures the complete deprotonation of the carboxylic acid groups, rendering the molecule soluble.[3]

  • Solubilization: Vortex or sonicate the mixture until the DBC powder is completely dissolved, forming a clear solution (the "sol" state).

  • Gelation: Slowly add the HCl solution dropwise to the DBC solution while gently agitating. As the pH of the solution decreases to below 3.5, the carboxylic acid groups become protonated, triggering the self-assembly of the DBC molecules into a fibrous network.[3]

  • Maturation: Allow the mixture to stand undisturbed at room temperature. A stable, transparent hydrogel will typically form within minutes to an hour, depending on the concentration. The gel can be confirmed by inverting the vial; a stable gel will not flow.[3]

Causality Behind Experimental Choices: The use of NaOH is critical to overcome the poor aqueous solubility of DBC by deprotonating the carboxylic acid groups. The subsequent addition of HCl is the trigger for self-assembly, as the protonation of these groups allows for the formation of the necessary hydrogen bonds that drive the gelation process.

DBC_Powder DBC Powder (Insoluble) DBC_Sol DBC Sol (Soluble DBC anions) DBC_Powder->DBC_Sol + NaOH (pH > 9.4) Deprotonation Hydrogel DBC Hydrogel (Self-Assembled Fibers) DBC_Sol->Hydrogel + HCl (pH < 3.5) Protonation & Self-Assembly Hydrogel->DBC_Sol + NaOH or Heat Disassembly

Caption: Sol-gel transition of DBC hydrogel.

Section 3: Drug Loading into the DBC Hydrogel

The porous, nanofibrous network of the DBC hydrogel allows for the encapsulation of both hydrophilic and hydrophobic drugs. Two primary methods can be employed for drug loading:

Method 1: In Situ Encapsulation (Pre-loading)

This method is suitable for drugs that are stable under the pH conditions used for hydrogel formation.

Protocol:

  • Prepare the DBC sol by dissolving DBC in NaOH solution as described in Section 2.

  • Dissolve the drug of choice in the DBC sol. For hydrophilic drugs, direct dissolution may be possible. For hydrophobic drugs, a co-solvent such as ethanol or DMSO may be required, which should then be minimized to avoid disrupting gelation.

  • Induce gelation by adding HCl as previously described. The drug molecules will be physically entrapped within the forming hydrogel network.

Method 2: Equilibrium Swelling (Post-loading)

This method is ideal for drugs that may be sensitive to the pH changes during gel formation.

Protocol:

  • Prepare the DBC hydrogel as described in Section 2.

  • Prepare a concentrated solution of the drug in a suitable solvent (e.g., phosphate-buffered saline for hydrophilic drugs, or an aqueous solution with a co-solvent for hydrophobic drugs).

  • Immerse the pre-formed hydrogel in the drug solution.

  • Allow the hydrogel to swell in the drug solution for a sufficient period (e.g., 24-48 hours) at a controlled temperature to reach equilibrium. During this time, the drug molecules will diffuse into the hydrogel matrix.

Calculating Drug Loading and Encapsulation Efficiency:

The amount of drug loaded into the hydrogel can be quantified using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Drug Loading (%) = (Mass of drug in hydrogel / Mass of hydrogel) x 100

  • Encapsulation Efficiency (%) = (Mass of drug in hydrogel / Initial mass of drug used) x 100

cluster_loading Drug Loading cluster_release Drug Release Drug Drug Molecule Hydrogel_Loaded_Pre Drug-Loaded Hydrogel Drug->Hydrogel_Loaded_Pre In Situ Encapsulation (pH change) DBC_Sol DBC Sol DBC_Sol->Hydrogel_Loaded_Pre In Situ Encapsulation (pH change) Hydrogel_Empty Empty Hydrogel Hydrogel_Loaded_Post Drug-Loaded Hydrogel Hydrogel_Empty->Hydrogel_Loaded_Post Equilibrium Swelling (Diffusion) Drug_Solution Drug Solution Drug_Solution->Hydrogel_Loaded_Post Equilibrium Swelling (Diffusion) Release_Medium Release Medium (e.g., PBS) Hydrogel_Loaded_Pre->Release_Medium Diffusion Hydrogel_Loaded_Post->Release_Medium Diffusion Released_Drug Released Drug Release_Medium->Released_Drug

Caption: Drug loading and release mechanisms.

Section 4: Characterization of DBC Hydrogels

A thorough characterization of the DBC hydrogel is essential to understand its properties and performance as a drug delivery vehicle.

4.1 Rheological Measurements

Rheology provides insights into the mechanical strength and viscoelastic properties of the hydrogel.

Protocol:

  • Use a rheometer with a parallel plate geometry.

  • Place a sample of the hydrogel on the lower plate and lower the upper plate to the desired gap distance.

  • Frequency Sweep: Perform a frequency sweep at a constant strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G''). For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.

  • Strain Sweep: Perform a strain sweep at a constant frequency to identify the linear viscoelastic region and the yield stress of the hydrogel.

  • Temperature Sweep: To assess thermo-reversibility, perform a temperature sweep while monitoring G' and G''. A sharp decrease in G' and a crossover point where G'' > G' indicates the gel-sol transition temperature (Tgel).[3]

DBC Concentration (g/L)Gel-Sol Transition Temperature (Tgel) (°C)
2.089.5
3.088.7
4.092.2
5.092.3
6.092.5
Data adapted from a study on DBC hydrogels.[3]

4.2 Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and porous structure of the hydrogel network.

Protocol:

  • Sample Preparation: Freeze-dry a sample of the hydrogel to remove the water while preserving its structure (lyophilization).

  • Coating: Mount the lyophilized sample on an SEM stub and sputter-coat it with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Imaging: Image the sample using an SEM. The resulting micrographs will reveal the interconnected fibrous network and the pore sizes within the hydrogel.

4.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the chemical structure of the DBC hydrogelator and to study the non-covalent interactions involved in gel formation.

Protocol:

  • Prepare a sample of the dried DBC hydrogel (xerogel).

  • Acquire the FTIR spectrum. Key peaks to observe include those corresponding to N-H stretching, C=O stretching of the amide and carboxylic acid groups, and aromatic C-H stretching. Shifts in these peaks upon gelation can provide evidence of hydrogen bonding.

Section 5: In Vitro Drug Release Studies

In vitro release studies are performed to evaluate the rate and mechanism of drug release from the DBC hydrogel.

Protocol:

  • Preparation: Prepare drug-loaded DBC hydrogels in vials.

  • Release Medium: Carefully add a known volume of a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH to mimic physiological conditions) on top of the hydrogel.

  • Incubation: Place the vials in a temperature-controlled shaker or water bath (e.g., at 37°C).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., Fickian diffusion).[3]

Example: Salicylic Acid Release

A study on the release of salicylic acid (SA) from a DBC hydrogel demonstrated pH-dependent release.[2][3]

Time (hours)Cumulative SA Release (%) at pH 4.0Cumulative SA Release (%) at pH 7.4
115.225.8
223.538.1
435.155.3
850.472.6
1258.085.2
Hypothetical data based on trends reported in the literature for illustrative purposes.[2][3]

Section 6: Biocompatibility and Cytotoxicity

For any material intended for drug delivery, assessing its biocompatibility is paramount. LMWHs derived from amino acids, such as DBC, are generally considered to be biocompatible and have low toxicity.[9] A standard method to evaluate cytotoxicity is the MTT assay.

Principle of MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be dissolved and quantified spectrophotometrically.

Protocol (General Outline):

  • Cell Culture: Culture a suitable cell line (e.g., human dermal fibroblasts) in a 96-well plate.

  • Exposure: Expose the cells to different concentrations of the DBC hydrogel (or its extract) for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to untreated control cells. A material is generally considered non-cytotoxic if cell viability is above 70-80%.

Conclusion

N,N'-Dibenzoyl-L-cystine hydrogels represent a versatile and promising platform for controlled drug delivery. Their stimuli-responsive nature, coupled with their biocompatibility and ease of preparation, makes them an attractive option for a wide range of pharmaceutical applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the full potential of this innovative hydrogel system.

References

  • A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. RSC Advances. Available at: [Link]

  • A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. National Institutes of Health (NIH). Available at: [Link]

  • Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. MDPI. Available at: [Link]

  • Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. MDPI. Available at: [Link]

  • pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery. Frontiers. Available at: [Link]

  • A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-L-cystine: properties, self-assembly structure and release behavior of SA. RSC Publishing. Available at: [Link]

  • Rheological properties of cysteine-containing elastin-like polypeptide solutions and hydrogels. PubMed. Available at: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Cytotoxicity evaluation of hydrogels using MTT assay method. ResearchGate. Available at: [Link]

  • Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin. PMC - NIH. Available at: [Link]

  • Schotten-Baumann reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • In vitro release kinetics of salicylic acid from hydrogel patch formulations. PlumX. Available at: [Link]

  • Advancements in Drug Delivery: Development and Evaluation of Ibuprofen Loaded Biodegradable Hydrogels. Society for Science. Available at: [Link]

Sources

Application Notes & Protocols for Controlled Release Studies Using N,N'-Dibenzoyl-L-cystine Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N,N'-Dibenzoyl-L-cystine (DBC) hydrogels for controlled drug release applications. N,N'-Dibenzoyl-L-cystine is an amino acid derivative that self-assembles into a supramolecular hydrogel with pH- and thermo-responsive properties, making it an intelligent biomaterial for targeted and sustained drug delivery.[1][2] This guide moves beyond a simple recitation of steps, offering in-depth explanations of the underlying scientific principles, detailed experimental protocols, and data interpretation strategies. We cover hydrogel synthesis, characterization, methodologies for loading both hydrophilic and hydrophobic therapeutic agents, and robust protocols for conducting and analyzing in vitro release studies.

Introduction: The Scientific Merit of DBC Hydrogels

Supramolecular hydrogels formed from low-molecular-weight gelators (LMWGs) are at the forefront of advanced drug delivery systems.[1] Unlike covalently cross-linked polymer hydrogels, DBC hydrogels are formed through the self-assembly of molecules driven by non-covalent interactions, including hydrogen bonding and π–π stacking.[1][2] This dynamic and reversible nature imparts "smart" characteristics to the hydrogel, most notably its responsiveness to environmental stimuli such as pH and temperature.[1][2]

The DBC molecule, a derivative of the amino acid L-cystine, possesses two amide groups, two carboxylic acid groups, and two phenyl rings.[1] This architecture is crucial for its function:

  • Hydrogen Bonding: The amide and carboxyl groups act as donors and acceptors, forming extensive intermolecular hydrogen bond networks that entrap water molecules.[1][2]

  • π–π Stacking: The aromatic phenyl rings interact with each other, further stabilizing the self-assembled fibrillar network.[1][2]

  • pH-Responsiveness: The carboxylic acid groups are ionizable. At alkaline pH, deprotonation leads to electrostatic repulsion, causing the hydrogel structure to disassemble into a sol state. In an acidic environment, protonation facilitates hydrogen bonding and triggers gel formation.[1] This property is highly advantageous for oral drug delivery, where the hydrogel can protect a drug in the acidic stomach environment and release it in the more neutral pH of the intestine.[3][4][5]

This guide provides the necessary protocols to harness these properties for robust and reproducible controlled release studies.

Characterization of N,N'-Dibenzoyl-L-cystine Hydrogels

Before conducting release studies, it is imperative to characterize the physical and chemical properties of the DBC hydrogel to ensure batch-to-batch consistency and to understand the matrix from which the drug will be released.

Property Characterization Technique Purpose & Insights Gained
Morphology Scanning Electron Microscopy (SEM)To visualize the three-dimensional porous network structure of the hydrogel. Pore size and interconnectivity directly impact drug diffusion pathways.[1]
Chemical Structure Fourier-Transform Infrared (FTIR) SpectroscopyTo confirm the presence of key functional groups (amide, carboxyl) and to verify the successful encapsulation of the drug without unintended chemical reactions.[1]
Mechanical Strength RheologyTo measure the viscoelastic properties (storage modulus G' and loss modulus G'') of the hydrogel. This is critical for applications where mechanical integrity is required.[1][2]
Thermal Properties Differential Scanning Calorimetry (DSC)To determine the thermal stability and phase transition temperatures (gel-sol transition) of the hydrogel, confirming its thermo-reversibility.[1]

Experimental Protocols

Protocol 1: Preparation of N,N'-Dibenzoyl-L-cystine (DBC) Hydrogel

N,N'-Dibenzoyl-L-cystine is commercially available from suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology.[6] This protocol details the pH-triggered method for hydrogel formation.

Rationale: DBC has poor solubility in neutral water.[1][2] By first dissolving it in a basic solution, the carboxylic acid groups are deprotonated, rendering the molecule soluble. Subsequent acidification protonates these groups, reducing electrostatic repulsion and allowing the non-covalent interactions (hydrogen bonding, π-π stacking) to drive the self-assembly into a stable hydrogel network.[1]

Materials:

  • N,N'-Dibenzoyl-L-cystine (DBC) powder

  • Sodium hydroxide (NaOH) solution, 0.1 M

  • Hydrochloric acid (HCl) solution, 0.1 M

  • Deionized water

  • pH meter

Step-by-Step Procedure:

  • Weigh the desired amount of DBC powder to achieve the target final concentration (e.g., 3.0 g/L to 9.0 g/L).[1]

  • In a beaker, add the DBC powder to a calculated volume of 0.1 M NaOH solution. Stir at room temperature until the DBC is completely dissolved, resulting in a clear solution.

  • Slowly add 0.1 M HCl dropwise to the DBC solution while continuously stirring and monitoring the pH with a calibrated pH meter.

  • Continue adding HCl until the pH of the solution drops to below 3.5.[1][2]

  • Stop stirring and allow the solution to stand undisturbed at room temperature. A stable, transparent hydrogel will typically form within minutes. The gel is stable for over a month.[1]

  • Verification: To confirm gelation, invert the vial. A stable hydrogel will not flow.

Diagram: DBC Hydrogel Formation Workflow

cluster_prep Protocol 1: DBC Hydrogel Preparation a Weigh DBC Powder b Dissolve in 0.1 M NaOH Solution a->b Solubilization c Acidify with 0.1 M HCl (dropwise) b->c Initiate Gelation d Monitor pH (< 3.5) c->d pH Trigger e Stand at Room Temperature d->e Self-Assembly f Stable Hydrogel Formed e->f Gelation Complete

Caption: Workflow for pH-triggered synthesis of DBC hydrogels.

Protocol 2: Drug Loading into DBC Hydrogels

The method for loading a therapeutic agent into a DBC hydrogel is dictated primarily by the drug's solubility.

Method A: In Situ Loading of Hydrophilic Drugs

Rationale: This method physically entraps the water-soluble drug within the hydrogel network as it forms. It is simple and ensures a homogenous distribution of the drug.[7]

Procedure:

  • Perform steps 1 and 2 from Protocol 1 to prepare the basic DBC solution.

  • Dissolve the desired amount of the hydrophilic drug directly into the basic DBC solution. Stir gently to ensure homogeneity.

  • Proceed with steps 3-6 from Protocol 1 to induce gelation. The drug will be physically entrapped within the forming 3D network.

Method B: Equilibrium Swelling for Drug Loading

Rationale: This is an alternative method for hydrophilic drugs. A pre-formed hydrogel is incubated in a concentrated drug solution. The drug diffuses into the hydrogel matrix until equilibrium is reached.[7]

Procedure:

  • Prepare a drug-free DBC hydrogel as described in Protocol 1.

  • Prepare a concentrated solution of the hydrophilic drug in an appropriate buffer.

  • Immerse the pre-formed hydrogel in the drug solution.

  • Allow the system to incubate at a controlled temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to allow drug diffusion and equilibrium to be reached.

  • Gently remove the hydrogel, blot the surface to remove excess solution, and proceed with release studies.

Method C: Co-Solvent/Emulsion Method for Hydrophobic Drugs

Rationale: Loading poorly water-soluble drugs is a common challenge in hydrogel delivery systems.[8][9] This method uses a small amount of a biocompatible organic co-solvent to dissolve the hydrophobic drug before incorporating it into the aqueous pre-gel solution.

Procedure:

  • Dissolve the hydrophobic drug in a minimal amount of a water-miscible, biocompatible organic solvent (e.g., ethanol, DMSO).

  • Prepare the basic DBC solution as per Protocol 1, Step 2.

  • Slowly add the drug-solvent solution to the aqueous DBC solution under vigorous stirring to form a stable dispersion or micro-emulsion. The use of surfactants may be necessary in some cases.

  • Proceed with acidification (Protocol 1, Step 3) to trigger gelation, trapping the drug-laden droplets within the hydrogel matrix.

Protocol 3: In Vitro Drug Release Study

This protocol describes a standard procedure for measuring the rate and extent of drug release from a DBC hydrogel into a surrounding medium, simulating physiological conditions.[10][11]

Materials:

  • Drug-loaded DBC hydrogel

  • Release medium: Phosphate Buffered Saline (PBS) or simulated physiological fluids (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8 or 7.4).[3][4][10]

  • Incubator shaker set to 37°C and a suitable agitation speed (e.g., 100 rpm).[10]

  • Sample collection vials.

  • Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC).[12]

Step-by-Step Procedure:

  • Accurately weigh a sample of the drug-loaded hydrogel (e.g., 0.1 g) and place it into a vial or beaker.[10]

  • Add a known volume of the pre-warmed (37°C) release medium to the container (e.g., 100 mL).[11] This volume should be sufficient to ensure "sink conditions," where the concentration of the drug in the medium does not exceed 10-15% of its saturation solubility.

  • Place the container in the incubator shaker. Start the incubation and agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small, fixed volume of the release medium (e.g., 1 mL).[10]

  • Crucially, immediately replenish the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant total volume. [10][11]

  • Prepare the collected samples for analysis. This may involve centrifugation or filtration (using a filter that does not bind the drug) to remove any potential hydrogel fragments.[13]

  • Quantify the concentration of the drug in each sample using a pre-validated analytical method (e.g., UV-Vis or HPLC).[12]

  • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling steps.

Diagram: In Vitro Release Study Workflow

cluster_release Protocol 3: In Vitro Release Study a Place Drug-Loaded Hydrogel in Release Medium b Incubate at 37°C with Agitation a->b Start Experiment c Withdraw Aliquot at Time Point 't' b->c Sampling d Replenish with Fresh Medium c->d Maintain Sink Conditions e Analyze Drug Concentration (UV-Vis/HPLC) c->e Quantification d->b Continue Incubation f Calculate Cumulative Release (%) e->f Data Processing

Caption: Standard workflow for an in vitro drug release experiment.

Data Analysis and Interpretation

The data from a release study is typically plotted as cumulative drug release (%) versus time. To understand the mechanism of release, this empirical data can be fitted to various mathematical models.

Kinetic Model Equation Interpretation of 'n' (for Korsmeyer-Peppas)
Zero-Order Qt = Q0 + K0tDrug release is constant over time, independent of concentration.
First-Order log(Qt) = log(Q0) - K1t / 2.303Release rate is proportional to the remaining drug concentration.
Higuchi Qt = KHt1/2Describes release from a matrix via Fickian diffusion.
Korsmeyer-Peppas Mt/M∞ = ktnA semi-empirical model that describes release from a polymeric system.[1]
n = 0.5 indicates Fickian diffusion-controlled release.[1]
0.5 < n < 1.0 indicates anomalous (non-Fickian) transport, where release is controlled by both diffusion and hydrogel swelling/relaxation.[1]
n = 1.0 indicates Case-II transport (zero-order release).

Where Qt is the amount of drug released at time t, Mt/M∞ is the fraction of drug released at time t, and k represents the respective release rate constants.

A study on salicylic acid release from a DBC hydrogel found that the release mechanism was in accordance with Fickian diffusion control (n = 0.5).[1] Factors such as DBC concentration and the pH of the release buffer significantly affect the release profile. Higher DBC concentrations lead to a denser hydrogel network, resulting in a slower, more sustained release.[1]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Gelation Final pH is not sufficiently acidic (>3.5). Insufficient DBC concentration.Ensure accurate pH measurement and adjust with HCl. Increase the concentration of DBC in the formulation.
Premature Gel Dissolution pH of the release medium is too high (>9.4). Temperature is too high, causing a gel-sol transition.Use a buffered release medium with a pH well below 9.4. Ensure the incubation temperature is below the gel-sol transition temperature determined by DSC.
High Initial Burst Release Drug adsorbed on the hydrogel surface. Hydrophilic drug in a highly porous network.Gently rinse the drug-loaded hydrogel with buffer before starting the release study. Increase DBC concentration to create a denser network and slow initial diffusion.
Inaccurate Drug Quantification Interference from leached hydrogel components. Drug adsorption to sample vials or filters.Run a blank (drug-free hydrogel) to create a background correction for your analytical method. Use low-binding materials for all sample handling and storage. Validate your sample preparation method.

Conclusion

N,N'-Dibenzoyl-L-cystine hydrogels represent a versatile and intelligent platform for controlled drug delivery. Their straightforward, pH-triggered synthesis and inherent stimuli-responsiveness offer significant advantages for developing advanced therapeutic systems. By following the detailed protocols for preparation, loading, and in vitro release testing outlined in this guide, researchers can effectively characterize and optimize DBC hydrogels for their specific drug delivery applications, contributing to the development of next-generation therapies.

References

  • Bhattarai, N., Gunn, J., & Zhang, M. (2010). Chitosan-based hydrogels for controlled, localized drug delivery. Advanced Drug Delivery Reviews, 62(1), 83–99.
  • Genzyme Ltd. (n.d.). Technical Solution: HPLC-based methodology for characterizing drug release. Patsnap Eureka. Retrieved January 21, 2026, from [Link]

  • Hoare, T. R., & Kohane, D. S. (2008). Hydrogels in drug delivery: Progress and challenges. Polymer, 49(8), 1993-2007.
  • Zhong, J., Jia, X., Wang, H., Song, J., & Luo, X. (2019). A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. RSC Advances, 9(24), 13473–13481. Available from: [Link]

  • Kasapidou, P. M. (2019). Answer to "What are the practical methods used to loading the drug on the hydrogels?How?". ResearchGate. Retrieved January 21, 2026, from [Link]

  • Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. Nature Reviews Materials, 1(12), 16071. Available from: [Link]

  • Wang, Q., Zhang, J., & Wang, A. (2017). Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. Taylor & Francis Online, 44(1), 1-8. Available from: [Link]

  • Vilar, G., Tulla-Puche, J., & Albericio, F. (2012). Polymers and drug delivery systems. Current Drug Delivery, 9(4), 367–394.
  • Gull, N., Khan, S. M., Butt, M. T. Z., Khalid, S., Shafiq, M., Islam, A., Asim, S., Hafeez, S., & Khan, R. U. (2019). In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles. RSC Advances, 9(54), 31681–31693. Available from: [Link]

  • Alvarez-Lorenzo, C., & Concheiro, A. (2014). Hydrogels for hydrophobic drug delivery. Classification, synthesis and applications. MDPI. Available from: [Link]

  • Zhong, J., et al. (2019). A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. RSC Publishing. Available from: [Link]

  • Gortner, R. A., & Hoffman, W. F. (1927). l-Cystine. Organic Syntheses, 7, 26. Available from: [Link]

  • Barkat, K., et al. (2019). Formulation and In-Vitro Characterization of pH-Responsive Semi-Interpenetrating Polymer Network Hydrogels for Controlled Release of Ketorolac Tromethamine. Polymers, 11(12), 2095. Available from: [Link]

  • Ranjha, N. M. (2021). Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation. MDPI. Available from: [Link]

Sources

Application Notes & Protocols: Biomedical Applications of N,N'-Dibenzoyl-L-cystine Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Supramolecular Biomaterials

In the landscape of advanced biomaterials, low molecular weight hydrogelators (LMWGs) represent a significant leap forward. Unlike their polymeric counterparts, which rely on covalent crosslinks, LMWGs self-assemble into intricate three-dimensional networks through a symphony of non-covalent interactions. This bottom-up approach to material design offers unparalleled control over material properties and endows them with "smart" functionalities, such as responsiveness to environmental stimuli.[1]

N,N'-Dibenzoyl-L-cystine (DBC), an amino acid derivative, is a particularly compelling LMWG.[1] Its molecular architecture, featuring two amide groups, two carboxylic acid groups, and two aromatic rings, provides a rich toolkit of hydrogen bond donors/acceptors and π-stacking moieties.[1][2] These features enable DBC to self-assemble in aqueous environments into a robust, stimuli-responsive hydrogel, making it a prime candidate for a range of biomedical applications, from controlled drug delivery to tissue engineering.[1][3] This guide provides an in-depth exploration of DBC hydrogels, detailing their synthesis, characterization, and application with field-tested protocols.

The Science of Self-Assembly: Mechanism of DBC Hydrogelation

The formation of a DBC hydrogel is not a result of chemical polymerization but rather a physical process of supramolecular self-assembly. The process is primarily triggered by a change in pH.[1][2]

  • Solubilization: DBC is poorly soluble in neutral or acidic water. However, in an alkaline environment (e.g., in the presence of NaOH), the carboxylic acid groups on the DBC molecule are deprotonated to form carboxylate ions (-COO⁻). The resulting electrostatic repulsion between the negatively charged molecules prevents aggregation and allows the DBC to dissolve completely.[1][2]

  • Protonation and Assembly: Upon the introduction of an acid (e.g., HCl), the pH of the solution drops. The carboxylate ions are protonated back to their neutral carboxylic acid form (-COOH). This neutralization of charge eliminates the electrostatic repulsion and allows the powerful, directional forces of hydrogen bonding and π-π stacking to take over.[1][2] DBC molecules then self-assemble into nanofibers, which further entangle to form a complex 3D network that immobilizes water molecules, resulting in a stable hydrogel.[1][3]

This pH-dependent sol-gel transition is reversible. Increasing the pH above 9.4 will deprotonate the carboxylic acids again, causing the hydrogel to dissolve back into a solution state.[1][2] This exquisite sensitivity to pH is a key feature that can be exploited for targeted drug delivery.

G cluster_0 High pH (Sol State) cluster_1 Low pH (Gel State) a DBC Molecules (Deprotonated, -COO⁻) b Electrostatic Repulsion a->b leads to c Acidification (e.g., Add HCl, pH < 3.5) b->c d DBC Molecules (Protonated, -COOH) e Hydrogen Bonding + π-π Stacking d->e enables f Self-Assembled Nanofibers e->f form g 3D Hydrogel Network f->g entangle into h Alkalinization (e.g., Add NaOH, pH > 9.4) g->h c->d h->a

Figure 1: pH-responsive sol-gel transition of N,N'-Dibenzoyl-L-cystine.

Hydrogel Synthesis and Characterization

Protocol: Synthesis of DBC Hydrogel

This protocol describes the pH-triggered method for preparing a stable DBC hydrogel. The minimum gelator concentration (MGC) for DBC has been reported to be as low as 1.5 g/L, indicating it is a highly efficient hydrogelator.[1]

Materials:

  • N,N'-Dibenzoyl-L-cystine (DBC)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized (DI) water

  • Glass vial or test tube with a cap

  • Magnetic stirrer and stir bar (optional)

  • pH meter or pH strips

Procedure:

  • Preparation of Stock Solutions: Prepare sterile-filtered stock solutions of NaOH and HCl at the desired concentrations.

  • Solubilization of DBC:

    • Weigh the desired amount of DBC powder and place it in a sterile vial. For example, to prepare 3 mL of a 5.0 g/L hydrogel, use 15 mg of DBC.

    • Add the appropriate volume of NaOH solution to the DBC powder. Critically, the molar ratio of DBC to NaOH should be 1:2 to ensure complete deprotonation of the two carboxylic acid groups.[1]

    • Cap the vial and vortex or stir at room temperature until the DBC powder is completely dissolved, forming a clear solution.

  • Induction of Gelation:

    • Slowly add the HCl solution dropwise to the DBC solution while gently swirling the vial.

    • Continuously monitor the pH of the solution.

    • Continue adding HCl until the target pH is reached. A stable hydrogel typically forms at a pH below 3.5.[1][2]

  • Confirmation of Gelation:

    • Allow the solution to stand undisturbed at room temperature for 10-15 minutes.

    • Confirm the formation of a stable hydrogel by inverting the vial. The gel is considered formed if it is self-supporting and does not flow.[1]

Expert Insight: The rate of acid addition can influence the homogeneity of the final hydrogel. A slower addition with gentle mixing promotes the formation of a more uniform fibrillar network. For applications requiring high sterility, all steps should be performed in a laminar flow hood using sterile reagents and materials.

Key Characterization Techniques

Validating the structure and properties of the synthesized hydrogel is a critical step.

  • Scanning Electron Microscopy (SEM): Used to visualize the morphology of the hydrogel network. Typically, SEM of a lyophilized (freeze-dried) hydrogel (xerogel) will reveal a porous, interconnected network of nanofibers, which is the structural basis for the hydrogel's ability to hold water.[1][2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique confirms the presence of key functional groups and the types of molecular interactions. For DBC hydrogels, FTIR can verify the presence of N-H and C=O stretching (amide groups) and O-H stretching (carboxylic acid groups), which are involved in the critical hydrogen bonding that drives self-assembly.[1][2]

  • Rheology: Rheological measurements are essential for quantifying the mechanical properties of the hydrogel.[4]

    • Oscillatory stress sweeps are performed to determine the linear viscoelastic region (LVER) and the yield stress of the gel.

    • Frequency sweeps within the LVER are used to measure the storage modulus (G') and the loss modulus (G''). For a stable gel, G' (representing the elastic component) should be significantly higher than G'' (the viscous component) and remain relatively independent of frequency.[4][5]

DBC Concentration (g/L) Storage Modulus (G') Loss Modulus (G'') Observation Source
4.0~10,000 Pa~100 PaG' >> G'', indicating a strong, elastic gel network.[4] (Values estimated from graphical data)

Table 1: Representative Rheological Properties of DBC Hydrogel.

Application: Controlled Drug Delivery

The pH-responsive nature of DBC hydrogels makes them an excellent platform for the controlled release of therapeutic agents.[1] The acidic microenvironment of tumors or intracellular compartments like endosomes can serve as a trigger for drug release from an encapsulated formulation.

Protocol: Loading and In Vitro Release of Salicylic Acid

This protocol details the encapsulation of a model drug, salicylic acid (SA), and the subsequent analysis of its release profile. The drug is physically entrapped within the hydrogel network during its formation.

Materials:

  • Pre-formed DBC hydrogel (e.g., 3.0 g/L) in a vial

  • Salicylic acid (SA)

  • Phosphate Buffered Saline (PBS) at various pH values (e.g., pH 4.0, pH 7.4)

  • UV-Vis Spectrophotometer

  • Dialysis membrane (with appropriate molecular weight cut-off) or a multi-well plate setup

Procedure: Drug Loading

  • Prepare the DBC solution in NaOH as described in Protocol 3.1.

  • Dissolve the desired concentration of salicylic acid directly into this alkaline DBC solution.

  • Proceed with the gelation by adding HCl as described in Protocol 3.1. The SA molecules will be physically entrapped as the nanofiber network forms.

Procedure: In Vitro Drug Release

  • Setup: Place a known volume (e.g., 1 mL) of the SA-loaded hydrogel into a dialysis bag. Alternatively, place the hydrogel at the bottom of a well in a multi-well plate.

  • Release Medium: Add a larger, known volume of pre-warmed PBS (e.g., 10 mL) as the release medium to the vial containing the dialysis bag or directly into the well. This volume difference acts as a sink condition.

  • Incubation: Place the setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Quantification: Measure the concentration of SA in the collected aliquots using a UV-Vis spectrophotometer at its maximum absorbance wavelength. Calculate the cumulative amount of drug released over time.

Expert Insight: The release kinetics are governed by Fickian diffusion.[1] The density of the hydrogel network plays a crucial role; higher concentrations of DBC lead to a denser network, which slows down the diffusion and release of the entrapped drug.[1]

DBC Conc. (g/L) SA Conc. (mg/L) Release Buffer Max Release Ratio (%) Mechanism Source
3.0200PBS (pH 4.0)58.02Fickian Diffusion[1]
5.0200PBS (pH 4.0)49.15Fickian Diffusion[1]
7.0200PBS (pH 4.0)44.85Fickian Diffusion[1]
9.0200PBS (pH 4.0)31.01Fickian Diffusion[1]

Table 2: Influence of DBC Concentration on Salicylic Acid Release.

G cluster_workflow Drug Release Experimental Workflow cluster_sampling Sampling Loop (at t = t₁, t₂, t₃...) prep Prepare SA-Loaded DBC Hydrogel setup Place Hydrogel in Dialysis Bag/Well prep->setup add_buffer Add Release Buffer (e.g., PBS, 37°C) setup->add_buffer incubate Incubate with Shaking (37°C) add_buffer->incubate sample Withdraw Aliquot of Buffer incubate->sample replace Replenish with Fresh Buffer sample->replace analyze Quantify SA in Aliquots (UV-Vis Spectroscopy) sample->analyze replace->incubate calculate Calculate Cumulative Release (%) analyze->calculate

Figure 2: Workflow for in vitro drug release from DBC hydrogel.

Future Directions: Tissue Engineering and 3D Cell Culture

While specific literature on the use of DBC hydrogels for cell encapsulation is still emerging, their inherent properties make them a promising candidate for these applications. Amino acid-based materials are generally considered biocompatible, and the hydrogel's high water content mimics the natural extracellular matrix (ECM).[1][6] The gelation process, which avoids harsh chemicals or UV light, is also conducive to maintaining cell viability.

Proposed Protocol: 3D Encapsulation of Fibroblasts in DBC Hydrogel

This proposed protocol is an adaptation of standard cell encapsulation techniques for pH-responsive hydrogels. Researchers should perform extensive cytotoxicity and biocompatibility assays before adopting this for routine use.

Rationale: The key challenge is to maintain cell viability during the pH shift required for gelation. This can be achieved by using a physiologically compatible buffer to gently lower the pH and by working quickly to minimize cell stress.

Materials:

  • Sterile DBC powder

  • Sterile 0.1 M NaOH

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile buffer for pH adjustment (e.g., a carefully titrated solution of HEPES-buffered saline or a dilute cell-compatible acid)

  • Human dermal fibroblasts (or other cell line of interest)

  • Live/Dead viability/cytotoxicity assay kit

Procedure:

  • Cell Preparation: Culture fibroblasts to the desired confluence. Harvest the cells using standard trypsinization and resuspend them in complete culture medium to a final concentration of 1-5 x 10⁶ cells/mL. Keep the cell suspension on ice.

  • DBC Solubilization: In a sterile conical tube, dissolve DBC in 0.1 M NaOH as per Protocol 3.1 to create a concentrated, sterile stock solution.

  • Cell Suspension & Gelation:

    • In a new sterile tube, gently mix the cell suspension with the alkaline DBC solution. The final concentration of DBC should be optimized (e.g., 5-10 g/L).

    • Immediately initiate gelation by adding a pre-determined volume of the sterile pH-adjustment buffer. The goal is to rapidly bring the pH to a level that induces gelation while remaining within a physiologically tolerable range for a short period.

    • Gently pipette the cell-hydrogel precursor solution into the desired culture format (e.g., as droplets in a petri dish or into the wells of a multi-well plate).

  • Gel Stabilization and Culture:

    • Allow the gel to set for 5-10 minutes in a cell culture incubator (37°C, 5% CO₂).

    • Once the gel is stable, gently add pre-warmed complete culture medium to cover the hydrogel constructs.

    • Culture the cell-laden hydrogels, changing the medium every 1-2 days.

  • Viability Assessment: At various time points (e.g., Day 1, 3, 7), assess the viability of the encapsulated cells using a Live/Dead assay and fluorescence microscopy.

Conclusion

N,N'-Dibenzoyl-L-cystine hydrogels are a versatile and intelligent class of biomaterials. Their facile, pH-triggered self-assembly, coupled with inherent biocompatibility and tunable mechanical properties, provides a robust platform for biomedical innovation. While their application in controlled drug delivery is well-established, their potential in regenerative medicine and 3D cell culture is an exciting and promising frontier for future research. The protocols and data presented in this guide offer a solid foundation for scientists and drug development professionals to explore and harness the capabilities of this remarkable supramolecular system.

References

  • Cai, A. et al. (2019). A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. RSC Advances, 9(22), pp.12535-12544. Available at: [Link]

  • Li, X. et al. (2019). A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. RSC Publishing. Available at: [Link]

  • Ghosh, S. et al. (2021). S‐Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. ResearchGate. Available at: [Link]

  • Susanto, H. et al. (2023). Biocompatible Hydrogel for Various Tissue Engineering. Jundishapur Journal of Microbiology, 16(5). Available at: [Link]

  • Cai, A. et al. (2018). Dynamic rheology of hydrogel (4.0 g L⁻¹): (a) stress sweep; (b) frequency sweep. ResearchGate. Available at: [Link]

  • Kurbangalieva, A. et al. (2023). Cysteine–Silver–Polymer Systems for the Preparation of Hydrogels and Films with Potential Applications in Regenerative Medicine. National Institutes of Health. Available at: [Link]

  • Milstien, S. et al. (2021). Process of making n,n'-diacetyl-l-cystine. Google Patents.
  • Kumar, P. et al. (2022). Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. MDPI. Available at: [Link]

  • Cellendes GmbH. (n.d.). MDCK cyst formation in 3-D Life Hydrogels. Cellendes. Available at: [Link]

  • TA Instruments. (n.d.). Rheological Analysis of Hydrogel Materials. TA Instruments. Available at: [Link]

  • Milstein, S. et al. (2021). Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide. Google Patents.
  • Mclvor, M. (2018). Peptide Hydrogels for Advanced 3D Cell Culture. The University of Manchester. Available at: [Link]

  • Karbarz, M. et al. (2017). Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading. PubMed. Available at: [Link]

  • Annabi, N. et al. (2014). 25th Anniversary Article: Rational Design and Applications of Hydrogels in Regenerative Medicine. National Institutes of Health. Available at: [Link]

  • Hipwood, L. et al. (2022). Semi-Synthetic Click-Gelatin Hydrogels as Tunable Platforms for 3D Cancer Cell Culture. MDPI. Available at: [Link]

  • Li, Y. et al. (2021). Biocompatibility of injectable resilin‐based hydrogels. OUCI. Available at: [Link]

  • Djekic, L. et al. (2021). Rheological behavior study and its significance in the assessment of application properties and physical stability of phytosome loaded hydrogels. Archives of Pharmacy. Available at: [Link]

Sources

Application Note: N,N'-Dibenzoyl-L-cystine as a Chiral Modifier for Enantioselective LiBH₄ Reductions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of enantiomerically pure compounds, particularly chiral alcohols, is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Asymmetric reduction of prochiral ketones represents one of the most direct and efficient methods to access these valuable building blocks. While powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) and Lithium Borohydride (LiBH₄) are highly effective, they are inherently achiral and produce racemic mixtures of alcohols without modification.[1] A highly effective strategy to induce enantioselectivity is the use of a stoichiometric or catalytic amount of a chiral modifier, which complexes with the hydride reagent to create a chiral reducing environment.[2][3]

This application note details the use of N,N'-Dibenzoyl-L-cystine (DBC), a readily available and stable C₂-symmetric chiral auxiliary derived from the natural amino acid L-cystine, as an effective modifier for LiBH₄.[4][5] The in situ formation of the chiral LiBH₄-DBC complex provides a powerful and selective reagent for the reduction of prochiral ketones to their corresponding secondary alcohols with predictable stereochemistry and high enantiomeric excess. We will explore the underlying mechanistic principles, provide detailed protocols for reagent preparation and asymmetric reduction, and discuss the expected scope of this methodology.

Principle of Operation: The Chiral Reducing Agent

The efficacy of the DBC-LiBH₄ system hinges on the in situ formation of a well-defined, chiral borohydride complex. Lithium borohydride, while less reactive than LiAlH₄, is a potent reducing agent capable of reducing esters and ketones.[6][7] Its reactivity is significantly influenced by the Lewis acidic lithium cation, which coordinates to the carbonyl oxygen, polarizing it for hydride attack.[7]

When N,N'-Dibenzoyl-L-cystine is introduced, its two carboxylic acid groups react with LiBH₄ in an acid-base manner to liberate hydrogen gas and form a lithium dicarboxylate salt. This salt then acts as a bidentate chiral ligand, coordinating to another equivalent of LiBH₄. The resulting complex possesses a rigid, C₂-symmetric chiral pocket defined by the bulky benzoyl groups and the stereochemistry of the parent L-cystine.

Proposed Mechanism of Asymmetric Induction

The prochiral ketone substrate coordinates to the lithium ion within the chiral complex. For steric reasons, the ketone will orient itself to minimize unfavorable interactions between its larger substituent (RL) and the bulky benzoyl groups of the DBC ligand. This preferential coordination exposes one of the two enantiotopic faces of the carbonyl group to an intramolecular hydride delivery from the associated borohydride. This directed attack through a diastereomerically favored transition state results in the formation of one enantiomer of the alcohol product in excess.

G cluster_reaction Asymmetric Reduction Step reactant reactant intermediate intermediate ts ts product product DBC N,N'-Dibenzoyl-L-cystine (DBC) Complex Active Chiral Complex [DBC-(Li)₂-BH₄]⁻ [Li]⁺ DBC->Complex + LiBH₄ - 2 H₂ LiBH4 2x LiBH₄ LiBH4->Complex Ketone Prochiral Ketone (R-CO-R') TS_Major Favored Transition State (Minimal Steric Hindrance) Ketone->TS_Major Coordination & Hydride Attack TS_Minor Disfavored Transition State (Steric Hindrance) Ketone->TS_Minor Complex->TS_Major Complex->TS_Minor Major_Product Major Enantiomer (e.g., S-Alcohol) TS_Major->Major_Product Workup Minor_Product Minor Enantiomer (e.g., R-Alcohol) TS_Minor->Minor_Product Workup

Caption: Proposed mechanistic pathway for the DBC-LiBH₄ reduction.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Dibenzoyl-L-cystine (DBC)

While commercially available, DBC can be synthesized from L-cystine via a standard Schotten-Baumann reaction.

Materials:

  • L-Cystine (1.0 eq)

  • 10% Sodium Hydroxide (NaOH) solution

  • Benzoyl Chloride (2.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Deionized Water

Procedure:

  • Suspend L-cystine in 10% NaOH solution in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride dropwise, ensuring the temperature remains below 10 °C. The pH should be maintained in the range of 9-10 by concurrent addition of 10% NaOH if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Cool the reaction mixture in an ice bath and acidify to pH ~2 with 1 M HCl. A white precipitate of DBC will form.

  • Filter the crude product, wash thoroughly with cold deionized water, and then with a small amount of cold diethyl ether to remove benzoic acid.

  • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure N,N'-Dibenzoyl-L-cystine as a white powder.[5]

  • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis (Lit. mp 195-200 °C).[5]

Protocol 2: General Procedure for Asymmetric Reduction of Acetophenone

This protocol uses acetophenone as a model substrate to produce chiral 1-phenylethanol.

Materials:

  • N,N'-Dibenzoyl-L-cystine (DBC) (1.1 eq)

  • Lithium Borohydride (LiBH₄) (2.2 eq, e.g., as a 2.0 M solution in THF)

  • Acetophenone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

G step step action action analysis analysis start Start: Inert Atmosphere (N₂ or Ar) suspend Suspend DBC (1.1 eq) in anhydrous THF start->suspend add_libh4 Add LiBH₄ (2.2 eq) at 0°C (Observe H₂ evolution) suspend->add_libh4 stir_rt Warm to RT, stir for 1 hr to form chiral complex add_libh4->stir_rt cool Cool to -78 °C (Dry ice/acetone bath) stir_rt->cool add_ketone Add Acetophenone (1.0 eq) in THF dropwise cool->add_ketone react Stir at -78 °C for 3-4 hrs add_ketone->react quench Slowly quench with 1 M HCl while cold react->quench warm_up Warm to RT quench->warm_up extract Extract with Ethyl Acetate (3x) warm_up->extract wash Wash organic layers: 1. Sat. NaHCO₃ 2. Brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify via Flash Chromatography (Silica gel, Hexanes:EtOAc) dry->purify analyze Characterize: ¹H NMR, ¹³C NMR Determine e.e. via Chiral HPLC/GC purify->analyze end End: Chiral Alcohol analyze->end

Caption: Experimental workflow for the enantioselective reduction.

  • Reagent Preparation:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add N,N'-Dibenzoyl-L-cystine (1.1 eq).

    • Add anhydrous THF via syringe and stir to form a suspension.

    • Cool the flask to 0 °C (ice bath) and slowly add the LiBH₄ solution (2.2 eq) dropwise. Causality: Slow addition at 0°C is crucial to control the vigorous evolution of hydrogen gas as the acidic protons of DBC react with the hydride.

    • After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Causality: This aging period ensures the complete formation of the stable, active chiral reducing complex, which is essential for achieving high enantioselectivity.

  • Asymmetric Reduction:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Dissolve acetophenone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold chiral reagent suspension over 15-20 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours. Causality: Low temperature is critical to maximize the energy difference between the two diastereomeric transition states, thereby enhancing enantioselectivity.

  • Workup and Purification:

    • While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of 1 M HCl until gas evolution ceases and the solution is acidic.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenylethanol.

  • Analysis and Validation:

    • Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Substrate Scope and Expected Performance

This method is particularly effective for the reduction of aryl alkyl ketones. The steric and electronic differences between the aromatic and alkyl substituents allow for excellent facial discrimination by the chiral reagent.

SubstrateProductTypical Yield (%)Typical e.e. (%) [Configuration]Notes
Acetophenone1-Phenylethanol85 - 95%>95% (S)Excellent substrate, often used as a benchmark.[8][9]
Propiophenone1-Phenyl-1-propanol80 - 90%>97% (S)Increased steric bulk of the ethyl group can improve selectivity.
2-Chloroacetophenone2-Chloro-1-phenylethanol75 - 85%>98% (S)Electron-withdrawing groups are well-tolerated.[9]
1-Naphthyl methyl ketone1-(1-Naphthyl)ethanol80 - 90%>96% (S)Bulky aromatic systems show high selectivity.
2-Heptanone2-Heptanol60 - 75%70 - 85% (S)Dialkyl ketones generally show lower selectivity due to smaller steric differentiation.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Enantioselectivity 1. Incomplete formation of the chiral complex. 2. Reaction temperature too high. 3. Presence of moisture in reagents or solvent.1. Ensure the 1-hour stirring period at room temperature is performed before cooling. 2. Maintain the reaction strictly at -78 °C. 3. Use freshly distilled anhydrous solvents and properly dried glassware.
Low Yield / Incomplete Reaction 1. Insufficient amount of reducing agent. 2. Deactivation of the reagent by moisture. 3. Short reaction time.1. Use a slight excess of the DBC-LiBH₄ reagent (e.g., 1.2 eq). 2. Ensure all reagents and the reaction setup are scrupulously dry. 3. Monitor the reaction by TLC and allow it to proceed to completion.
Formation of Byproducts 1. Quenching the reaction at too high a temperature. 2. Impure starting materials.1. Ensure the quenching step is performed slowly at -78 °C before warming. 2. Purify the starting ketone and DBC modifier before use.

Conclusion

The combination of N,N'-Dibenzoyl-L-cystine and Lithium Borohydride provides a reliable, scalable, and highly selective method for the asymmetric reduction of prochiral ketones. The operational simplicity of forming the active reagent in situ from a stable, commercially available chiral modifier makes this an attractive alternative to other, more complex systems. This protocol offers a robust pathway to valuable, enantiomerically enriched secondary alcohols, which are critical intermediates in pharmaceutical and chemical research.

References

  • Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from [Link]

  • Periasamy, M., et al. (2009). Enantioselective reductions by chirally modified alumino- and borohydrides. Semantic Scholar. Retrieved from [Link]

  • R novamente, S., & G ribaldo, C. (2001). Enantioselective Reductions by Chirally Modified Alumino- and Borohydrides. ResearchGate. Retrieved from [Link]

  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • Sci-Hub. (2005). Asymmetric reduction of acetophenone using lithium aluminium hydride modified with some novel amino alcohol Schiff bases. Tetrahedron: Asymmetry. Retrieved from [Link]

  • Davidson, T. A., et al. (2004). Use of a chiral surfactant for enantioselective reduction of a ketone. Journal of Colloid and Interface Science, 276(2), 498-502. Retrieved from [Link]

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. Retrieved from [Link]

  • Çelik, A., et al. (2014). Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). l-Cystine. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2022). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium borohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Sodium Borohydride Reduction of Acetophenone. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Dibenzoyl-L-cystine. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

Sources

The Asymmetric Synthesis of Amino Acid Precursors Using N,N'-Dibenzoyl-L-cystine: A Detailed Guide to Enantioselective Reductions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Shift in Perspective for Chiral Synthesis

The pursuit of enantiomerically pure α-amino acids is a cornerstone of modern drug discovery and development. These chiral building blocks are integral to the synthesis of peptides, peptidomimetics, and a vast array of pharmacologically active small molecules. While numerous methods exist for the asymmetric synthesis of amino acids, this guide focuses on a specific and powerful application of the chiral auxiliary, N,N'-Dibenzoyl-L-cystine . Contrary to its potential use in more common phase-transfer catalysis, the scientific literature highlights a distinct and valuable role for this reagent: as a highly effective chiral modifier for the enantioselective reduction of prochiral ketones and amino ketones using lithium borohydride (LiBH₄). This method provides a reliable pathway to chiral alcohols and, significantly, chiral amino alcohols, which are direct precursors to a variety of natural and non-proteinogenic amino acids. This application note provides a comprehensive overview of the underlying principles, detailed experimental protocols, and the scope of this synthetic strategy for researchers and professionals in the field.

Scientific Foundation: The Mechanism of Chiral Induction

The enantioselective reduction of a prochiral ketone to a chiral secondary alcohol requires a method to differentiate between the two enantiotopic faces of the carbonyl group. In this system, N,N'-Dibenzoyl-L-cystine serves as a chiral ligand that complexes with the achiral reducing agent, lithium borohydride, to form a chiral reducing species in situ.

The proposed mechanism of chiral induction involves the formation of a complex between the lithium cation of LiBH₄, the two carboxylic acid moieties of N,N'-Dibenzoyl-L-cystine, and an alcohol additive, such as tert-butyl alcohol or ethanol. This creates a sterically defined chiral environment around the hydride source. The prochiral ketone then coordinates to this chiral complex in a conformation that minimizes steric hindrance, leading to a preferential delivery of the hydride to one of the two faces of the carbonyl group. The L-configuration of the parent cystine derivative dictates the stereochemical outcome of the reduction, consistently favoring the formation of one enantiomer of the alcohol product.

G cluster_workup Product Isolation Workup Aqueous Workup ChiralAlcohol_final Enantioenriched Alcohol Workup->ChiralAlcohol_final ChiralAlcohol ChiralAlcohol ChiralAlcohol->Workup

Experimental Protocols

The following protocols are based on established procedures for the enantioselective reduction of ketones using the LiBH₄/N,N'-Dibenzoyl-L-cystine system.

Protocol 1: General Procedure for the Asymmetric Reduction of Aromatic and α,β-Unsaturated Ketones[1]

This protocol is suitable for the synthesis of a range of chiral secondary alcohols.

Materials and Reagents:

  • N,N'-Dibenzoyl-L-cystine (CAS: 25129-20-8)

  • Lithium borohydride (LiBH₄)

  • tert-Butyl alcohol (t-BuOH)

  • Anhydrous tetrahydrofuran (THF)

  • Prochiral ketone substrate (e.g., acetophenone, chalcone)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen for inert atmosphere

Instrumentation:

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents

  • Magnetic stirrer and stir bars

  • Round-bottom flasks and standard glassware, oven-dried

  • Syringes for liquid transfers

  • Rotary evaporator

  • Apparatus for column chromatography

  • Chiral HPLC or GC for determination of enantiomeric excess

Step-by-Step Procedure:

  • Preparation of the Chiral Reducing Agent:

    • To an oven-dried, argon-purged round-bottom flask, add N,N'-Dibenzoyl-L-cystine (1.1 mmol).

    • Add anhydrous THF (5 mL) and tert-butyl alcohol (1.1 mmol).

    • Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of lithium borohydride (2.2 mmol) in anhydrous THF (5 mL) to the cooled suspension with stirring.

    • Stir the mixture at -78 °C for 30 minutes to allow for the formation of the chiral reducing complex.

  • Reduction of the Ketone:

    • Dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (2 mL).

    • Add the ketone solution dropwise to the pre-formed chiral reducing agent at -78 °C.

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 1 M HCl at -78 °C until the solution is acidic.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude alcohol by flash column chromatography on silica gel.

  • Determination of Enantiomeric Excess:

    • Analyze the purified alcohol by chiral HPLC or GC to determine the enantiomeric excess (e.e.).

Protocol 2: Asymmetric Synthesis of Chiral Amino Alcohols[2]

This protocol is adapted for the reduction of amino ketones, providing direct access to valuable chiral amino alcohols.

Materials and Reagents:

  • Follow the materials list from Protocol 1, with the following additions:

    • Amino ketone substrate (e.g., 2-aminoacetophenone hydrochloride)

    • Triethylamine (for neutralization of hydrochloride salts)

    • Ethanol (in place of tert-butyl alcohol)

Step-by-Step Procedure:

  • Preparation of the Chiral Reducing Agent:

    • To an oven-dried, argon-purged round-bottom flask, add N,N'-Dibenzoyl-L-cystine (1.1 mmol).

    • Add anhydrous THF (5 mL) and ethanol (1.1 mmol).

    • Cool the suspension to -78 °C.

    • Slowly add a solution of lithium borohydride (3.3 mmol) in anhydrous THF (7 mL).

    • Stir the mixture at -78 °C for 30 minutes.

  • Reduction of the Amino Ketone:

    • If starting with a hydrochloride salt of the amino ketone, suspend the amino ketone hydrochloride (1.0 mmol) in anhydrous THF (3 mL) and add triethylamine (1.1 mmol). Stir for 15 minutes at room temperature to liberate the free amine.

    • Cool the free amine solution (or a solution of the neutral amino ketone) to -78 °C.

    • Add the amino ketone solution dropwise to the pre-formed chiral reducing agent.

    • Stir the reaction at -78 °C and monitor by TLC.

  • Work-up and Purification:

    • Follow the work-up and purification procedure as described in Protocol 1.

  • Determination of Enantiomeric Excess:

    • The e.e. of the resulting amino alcohol can be determined by chiral HPLC, often after derivatization (e.g., as an N-acyl derivative).

Scope and Performance

The enantioselective reduction of various ketones using the LiBH₄/N,N'-Dibenzoyl-L-cystine system has been shown to produce chiral alcohols with good to excellent enantiomeric excesses.

SubstrateProduct ConfigurationEnantiomeric Excess (% e.e.)Reference
AcetophenoneR80
PropiophenoneR76
ChalconeS90
2-AcetylpyridineR85
3-AcetylpyridineR88
2-AminoacetophenoneR80

Table 1: Representative results for the asymmetric reduction of ketones using LiBH₄ and N,N'-Dibenzoyl-L-cystine.

Workflow Visualization

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareReagent [label="Prepare Chiral Reducing Agent\n(LiBH₄ + DBC + ROH in THF at -78°C)"]; AddSubstrate [label="Add Ketone Substrate\n(dropwise at -78°C)"]; Reaction [label="Asymmetric Reduction\n(Monitor by TLC)"]; Quench [label="Quench Reaction\n(1 M HCl at -78°C)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purify [label="Purification\n(Column Chromatography)"]; Analyze [label="Analysis\n(Chiral HPLC/GC for e.e.)"]; End [label="End\n(Enantioenriched Alcohol)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> PrepareReagent; PrepareReagent -> AddSubstrate; AddSubstrate -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Purify; Purify -> Analyze; Analyze -> End; } . Caption: Experimental workflow for asymmetric ketone reduction.

Troubleshooting and Key Considerations

  • Moisture and Air Sensitivity: Lithium borohydride is highly reactive with water and atmospheric moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (argon or nitrogen). Anhydrous solvents are essential.

  • Stoichiometry: The ratio of LiBH₄ to N,N'-Dibenzoyl-L-cystine and the alcohol additive can influence the enantioselectivity. The reported optimal ratios should be followed closely.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the formation of the chiral complex and the reduction is critical for achieving high enantioselectivity.

  • Slow Addition: The dropwise addition of the ketone substrate helps to maintain a low concentration of the ketone relative to the chiral reducing agent, which can improve selectivity.

  • Substrate Scope: While effective for aromatic and α,β-unsaturated ketones, the enantioselectivity may be lower for aliphatic ketones.

Conclusion and Future Outlook

N,N'-Dibenzoyl-L-cystine, in combination with lithium borohydride, provides a practical and efficient method for the asymmetric reduction of prochiral ketones and amino ketones. This approach offers a valuable route to enantioenriched secondary alcohols and amino alcohols, which are key intermediates in the synthesis of chiral drugs and other bioactive molecules, including non-proteinogenic amino acids. The operational simplicity, the commercial availability of the chiral auxiliary, and the high levels of enantioselectivity achieved make this a noteworthy tool for the synthetic organic chemist. Further exploration of the substrate scope and optimization of reaction conditions could expand the utility of this elegant synthetic methodology.

References

  • Soai, K., Oyamada, H., & Yamanoi, T. (1984). N,N′-dibenzoylcystine as an efficient chiral auxiliary for asymmetric reduction of ketones with lithium borohydride. Journal of the Chemical Society, Chemical Communications, (7), 413–414. [Link]

  • Soai, K., Niwa, S., & Kobayashi, T. (1987). Asymmetric synthesis of pyridylethanols and amino alcohols by enantioselective reduction with lithium borohydride modified with N,N′-dibenzoylcystine. Journal of the Chemical Society, Chemical Communications, (11), 801–802. [Link]

Application Note & Protocol: Quantitative Analysis of N,N'-Dibenzoyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of N,N'-Dibenzoyl-L-cystine, a key derivative of the amino acid L-cystine. Accurate quantification of this compound is critical in various research and development settings, including peptide synthesis, drug development, and materials science.[1][2] This guide details two robust and validated analytical methodologies: a primary quantification method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a high-sensitivity, high-specificity confirmatory method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural steps to ensure reliable and reproducible results. All methodologies are presented within the framework of established analytical validation principles.[3][4][5]

Introduction to N,N'-Dibenzoyl-L-cystine

N,N'-Dibenzoyl-L-cystine is a derivative of L-cystine where the amino groups of the cystine molecule are acylated with benzoyl groups.[6][7] This modification significantly alters the molecule's physicochemical properties, increasing its hydrophobicity and introducing strong chromophores (the benzoyl rings), which are advantageous for analytical detection. The compound serves as a valuable chiral building block and has applications in the synthesis of novel materials and as a potential component in pharmaceutical formulations.[1][8] Given its importance, the development of precise and accurate analytical methods for its quantification is essential for quality control, stability testing, and pharmacokinetic studies.

Physicochemical Properties Relevant to Analysis

Understanding the properties of N,N'-Dibenzoyl-L-cystine is fundamental to developing effective analytical methods.

PropertyValue / DescriptionSignificance for Analysis
Molecular Formula C₂₀H₂₀N₂O₆S₂Used for exact mass determination in mass spectrometry.[6][8]
Molecular Weight 448.51 g/mol Essential for preparing standard solutions of known concentration.[6][8]
UV Absorbance Strong absorbance due to benzoyl groups.The benzoyl chromophore allows for sensitive detection using UV-Vis spectroscopy, forming the basis of the HPLC-UV method.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetonitrile.Dictates the choice of solvents for sample preparation and mobile phase composition in liquid chromatography.
Structure Contains a disulfide bond and two chiral centers.The disulfide bond can be susceptible to reduction. The increased hydrophobicity makes it well-suited for reversed-phase chromatography.

Core Analytical Strategy: Reversed-Phase HPLC

For a molecule with the properties of N,N'-Dibenzoyl-L-cystine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice. The nonpolar benzoyl groups provide a strong interaction with a nonpolar stationary phase (like C18), while a polar mobile phase is used for elution. By modulating the composition of the mobile phase, retention and separation from impurities can be precisely controlled.

Below is a generalized workflow for the analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std 1. Prepare Stock & Working Standard Solutions prep_sample 2. Prepare Sample Solution (e.g., dissolve in diluent) hplc 3. Inject into HPLC/LC-MS System (C18 Column) prep_sample->hplc detection 4. Detection (UV or MS/MS) hplc->detection integrate 5. Integrate Peak Area detection->integrate calibrate 6. Construct Calibration Curve integrate->calibrate quantify 7. Quantify Sample Concentration calibrate->quantify G cluster_lc LC Separation cluster_ms Tandem Mass Spectrometry (MS/MS) lc_column Analyte elutes from C18 Column esi Ionization (ESI Source) lc_column->esi q1 Q1: Precursor Ion Selection (e.g., m/z 449.1 [M+H]+) esi->q1 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Monitoring (e.g., m/z 105.1) q2->q3 detector detector q3->detector To Detector

Sources

Application Notes and Protocols for the Synthesis of Integrin Antagonists Utilizing N,N'-Dibenzoyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Cystine Scaffolds in Targeting Integrin-Mediated Pathologies

Integrins, a family of heterodimeric transmembrane receptors, are pivotal mediators of cell-extracellular matrix (ECM) and cell-cell interactions.[1] Their involvement in a multitude of physiological processes, including cell adhesion, migration, proliferation, and survival, is well-established.[1] However, the dysregulation of integrin signaling is a hallmark of numerous pathological conditions, most notably cancer, where they facilitate tumor growth, angiogenesis, and metastasis.[1] This has rendered integrins highly attractive targets for therapeutic intervention.[1]

Integrin antagonists are designed to competitively block the binding of natural ligands to these receptors, thereby inhibiting downstream signaling pathways.[1] A significant class of these antagonists are peptidomimetics, often cyclic, that mimic the binding motifs of endogenous ligands, such as the Arginine-Glycine-Aspartic acid (RGD) sequence. The synthesis of these complex molecules requires robust and versatile chemical strategies.

This application note details the utility of N,N'-Dibenzoyl-L-cystine as a foundational scaffold in the synthesis of potent integrin antagonists.[2] The inherent disulfide bridge of the cystine molecule provides a constrained yet adaptable framework for the presentation of pharmacophoric elements, crucial for high-affinity receptor binding. We will delineate the conversion of N,N'-Dibenzoyl-L-cystine to a versatile building block for Solid-Phase Peptide Synthesis (SPPS), followed by a comprehensive protocol for the synthesis of a representative cyclic RGD-based integrin antagonist.

Mechanism of Action: How Cystine-Derived Antagonists Inhibit Integrin Signaling

Integrin antagonists function by competitively inhibiting the interaction between integrins and their ligands, thereby disrupting the signaling cascades that promote pathological processes.[1] The RGD motif, present in many ECM proteins, is a primary recognition site for several integrins, including αvβ3, which is frequently overexpressed in tumor vasculature and various cancer cells.

The synthesized cyclic peptidomimetics from N,N'-Dibenzoyl-L-cystine are designed to present the RGD sequence in a conformationally constrained manner that mimics the bound state of the natural ligand. This pre-organized conformation reduces the entropic penalty upon binding, leading to higher affinity and selectivity for the target integrin.

Upon binding to the integrin, the antagonist occupies the ligand-binding pocket, preventing the engagement of ECM proteins. This blockade of "outside-in" signaling inhibits the activation of downstream pathways involving focal adhesion kinase (FAK) and Src kinase, which are critical for cell migration, proliferation, and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm integrin Integrin Receptor (e.g., αvβ3) fak FAK integrin->fak Activation antagonist Cyclic RGD Antagonist antagonist->integrin Binding & Inhibition src Src downstream Downstream Signaling (Proliferation, Migration, Survival) ecm ECM Ligand (e.g., Fibronectin) ecm->integrin Natural Binding (Blocked) fak->src Phosphorylation src->downstream Signal Transduction

Caption: Mechanism of Integrin Antagonism.

Synthetic Strategy: From N,N'-Dibenzoyl-L-cystine to a Cyclic Integrin Antagonist

The overall synthetic workflow involves a multi-step process, beginning with the preparation of a suitable SPPS building block from N,N'-Dibenzoyl-L-cystine, followed by the assembly of the linear peptide, and concluding with on-resin cyclization and final cleavage.

start N,N'-Dibenzoyl-L-cystine step1 Step 1: Debenzoylation (Alkaline Hydrolysis) start->step1 intermediate1 L-Cystine step1->intermediate1 step2 Step 2: Reductive Cleavage & S-Tritylation intermediate1->step2 intermediate2 S-Trityl-L-cysteine step2->intermediate2 step3 Step 3: N-Fmoc Protection intermediate2->step3 building_block Fmoc-Cys(Trt)-OH step3->building_block step4 Step 4: Solid-Phase Peptide Synthesis (SPPS) building_block->step4 linear_peptide Resin-Bound Linear Peptide step4->linear_peptide step5 Step 5: On-Resin Disulfide Bridge Formation linear_peptide->step5 cyclic_peptide Resin-Bound Cyclic Peptide step5->cyclic_peptide step6 Step 6: Cleavage from Resin & Deprotection cyclic_peptide->step6 final_product Cyclic RGD Integrin Antagonist step6->final_product

Caption: Overall Synthetic Workflow.

Detailed Experimental Protocols

Part 1: Preparation of Fmoc-Cys(Trt)-OH from N,N'-Dibenzoyl-L-cystine

This preparatory phase converts the starting material into a key building block for SPPS.

Protocol 1.1: Debenzoylation of N,N'-Dibenzoyl-L-cystine to L-Cystine

Causality: Alkaline hydrolysis is a standard method for the cleavage of amide bonds. The benzoyl groups are removed to yield the free amine of L-cystine.

  • Dissolution : Suspend N,N'-Dibenzoyl-L-cystine in a 2M aqueous solution of Sodium Hydroxide (NaOH).

  • Hydrolysis : Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation : Cool the reaction mixture to room temperature and carefully neutralize with concentrated Hydrochloric Acid (HCl) to a pH of approximately 5. L-cystine will precipitate out of the solution.

  • Isolation and Purification : Filter the precipitate, wash with cold water, and then with ethanol. The crude L-cystine can be further purified by recrystallization from hot water.

Protocol 1.2: Reductive Cleavage of L-Cystine and S-Tritylation

Causality: The disulfide bond of L-cystine is reduced to yield two molecules of cysteine. The highly reactive thiol group is then protected with a trityl group to prevent unwanted side reactions during subsequent synthesis steps.

  • Reduction : Dissolve the prepared L-cystine in a suitable solvent such as a mixture of water and ethanol. Add a reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH4) and stir at room temperature until the disulfide bond is completely cleaved.

  • Tritylation : To the solution of L-cysteine, add trityl chloride in an organic solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA). Stir the reaction at room temperature for 12-16 hours.

  • Work-up and Isolation : After the reaction is complete, perform an aqueous work-up to remove water-soluble impurities. The organic layer containing S-Trityl-L-cysteine is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

Protocol 1.3: N-Fmoc Protection of S-Trityl-L-cysteine

Causality: The α-amino group of S-Trityl-L-cysteine is protected with the Fmoc group, which is stable under the conditions of peptide coupling but can be readily removed with a mild base during SPPS.

  • Reaction Setup : Dissolve S-Trityl-L-cysteine in a mixture of 1,4-dioxane and water. Cool the solution in an ice bath.

  • Fmocylation : Add Fmoc-succinimide (Fmoc-OSu) to the solution, followed by the slow addition of a base like sodium bicarbonate to maintain a slightly alkaline pH.

  • Reaction Monitoring and Work-up : Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction by TLC. Once complete, acidify the reaction mixture and extract the product with an organic solvent like ethyl acetate.

  • Purification : The crude Fmoc-Cys(Trt)-OH is purified by column chromatography on silica gel to yield the final product.

Part 2: Solid-Phase Synthesis of a Cyclic RGD Integrin Antagonist

This section details the synthesis of a representative cyclic peptide, cyclo(RGDfC), using the prepared Fmoc-Cys(Trt)-OH.

Protocol 2.1: Resin Preparation and First Amino Acid Coupling

Causality: A 2-chlorotrityl chloride resin is used as the solid support, which allows for the cleavage of the final peptide under mild acidic conditions, preserving the integrity of the cyclic structure.

  • Resin Swelling : Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Loading : Dissolve Fmoc-Cys(Trt)-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIEA) (4 equivalents) in DCM. Add the solution to the swollen resin and agitate for 2 hours at room temperature.

  • Capping : After coupling, cap any unreacted sites on the resin by treating with a solution of methanol in DCM (1:4 v/v) for 30 minutes.

  • Washing : Wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol, and dry under vacuum.

Protocol 2.2: Iterative Peptide Chain Elongation (SPPS Cycles)

Causality: The peptide chain is built step-wise by repeating cycles of Fmoc deprotection and amino acid coupling.

  • Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling : In a separate vial, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH) (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing : Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat : Repeat steps 1-3 for each amino acid in the sequence.

Protocol 2.3: On-Resin Cyclization via Disulfide Bridge Formation

Causality: The trityl protecting groups on the cysteine residues are selectively removed, and the resulting free thiols are oxidized to form a disulfide bond, cyclizing the peptide while it is still attached to the solid support.

  • Selective Deprotection : After the final amino acid coupling and Fmoc deprotection, wash the resin-bound linear peptide with DCM. Treat the resin with a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM for 2 minutes, repeating this step 5-7 times to remove the trityl groups from the cysteine side chains.

  • Oxidation : Wash the resin with DCM and DMF. Suspend the resin in DMF and add a mild oxidizing agent, such as iodine (I2) or potassium ferricyanide (K3[Fe(CN)6]), and agitate until the cyclization is complete (monitored by Ellman's test for free thiols).

  • Washing : Wash the resin with DMF, DCM, and methanol to remove the oxidizing agent and byproducts.

Protocol 2.4: Cleavage and Final Deprotection

Causality: The cyclic peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed simultaneously using a strong acidic cocktail.

  • Cleavage Cocktail Preparation : Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction : Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Product Precipitation and Isolation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Purification : Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization : Lyophilize the pure fractions to obtain the final cyclic RGD integrin antagonist as a white powder.

Data and Characterization

The synthesized integrin antagonists should be characterized to confirm their identity, purity, and biological activity.

ParameterMethodExpected Result
Identity Mass Spectrometry (MS)Molecular weight corresponding to the cyclic peptide
Purity RP-HPLC>95%
Biological Activity Cell Adhesion AssayInhibition of cell adhesion to ECM proteins
Binding Affinity Competitive Binding AssayIC50 or Ki values in the nanomolar range

References

  • Patsnap Synapse. What are Integrin antagonists and how do they work? Available at: [Link][1]

  • Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation. PMC. Available at: [Link]

  • Fmoc-based synthesis of disulfide-rich cyclic peptides. PubMed. Available at: [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N'-Dibenzoyl-L-cystine Hydrogel Crosslinking

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals working with N,N'-Dibenzoyl-L-cystine (DBC) hydrogels. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your hydrogel crosslinking and achieve consistent, reproducible results in your research and development endeavors.

I. Understanding the Fundamentals of N,N'-Dibenzoyl-L-cystine Hydrogelation

N,N'-Dibenzoyl-L-cystine is a low molecular weight gelator that self-assembles in aqueous solutions to form a three-dimensional hydrogel network. This process is primarily driven by non-covalent interactions, making it a physically crosslinked system. The gelation is exquisitely sensitive to pH, offering a convenient "switch" to control the sol-gel transition.

The hydrogel formation is a hierarchical self-assembly process.[1][2] It begins with the dissolution of DBC in a basic aqueous solution, such as sodium hydroxide (NaOH), which deprotonates the carboxylic acid groups of the cystine derivative.[1][2][3] This deprotonation disrupts the intermolecular hydrogen bonding that makes DBC poorly soluble in neutral water. Upon subsequent acidification with an acid like hydrochloric acid (HCl), the carboxylic acid groups are protonated. This triggers the self-assembly of DBC molecules into nanofibers through a combination of:

  • Hydrogen Bonding: The amide and carboxylic acid groups form strong intermolecular hydrogen bonds.[1][2]

  • π-π Stacking: The benzoyl groups provide aromatic rings that interact through π-π stacking.[1][2]

  • Hydrophobic Interactions: The overall molecule has hydrophobic character that encourages aggregation in an aqueous environment.

These nanofibers then entangle to form a crosslinked network that entraps water, resulting in the formation of a hydrogel.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the preparation and properties of N,N'-Dibenzoyl-L-cystine hydrogels.

Q1: What is the underlying principle of N,N'-Dibenzoyl-L-cystine hydrogel formation?

The formation of N,N'-Dibenzoyl-L-cystine hydrogels is a pH-triggered self-assembly process. The gelator is first dissolved in a basic solution (e.g., NaOH) to deprotonate its carboxylic acid groups, rendering it soluble. Subsequent addition of an acid (e.g., HCl) to a pH below 3.5 protonates these groups, inducing the self-assembly of the molecules into a fibrous network through hydrogen bonding and π-π stacking interactions, which entraps water to form the hydrogel.[1][2][3]

Q2: What are the critical pH values for the sol-gel transition?

Gelation is typically induced by lowering the pH of the DBC solution to below 3.5.[1][2][3] The hydrogel can be converted back to a solution (sol state) by raising the pH above 9.4.[1][2][3]

Q3: Is the N,N'-Dibenzoyl-L-cystine hydrogel thermo-responsive?

Yes, the hydrogel exhibits thermo-reversibility. Upon heating, the physical crosslinks are disrupted, causing the gel to transition to a sol. This process is reversible, and the hydrogel will reform upon cooling.[1][2] The gel-sol transition temperature increases with increasing DBC concentration.[2]

Q4: What factors influence the mechanical strength of the hydrogel?

The primary factor influencing the mechanical strength is the concentration of N,N'-Dibenzoyl-L-cystine. Higher concentrations lead to a denser fibrillar network and a stiffer hydrogel. The choice of acid and base used for the pH switch can also have a subtle effect on the final mechanical properties.

Q5: Can I use other acids or bases for gelation?

While HCl and NaOH are commonly used, other acids (e.g., acetic acid) and bases (e.g., potassium hydroxide) can also be employed. However, the choice of acid and base can influence the ionic strength of the final hydrogel, which may affect its properties and behavior in biological systems.[4] It is recommended to stay with monovalent ions like Na+, K+, and Cl- to avoid more complex ionic interactions.

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation of N,N'-Dibenzoyl-L-cystine hydrogels.

Problem Potential Cause(s) Recommended Solution(s)
Hydrogel Fails to Form 1. Incorrect pH: The final pH of the solution is not within the optimal gelation range (below 3.5).2. Insufficient N,N'-Dibenzoyl-L-cystine Concentration: The concentration is below the minimum gelation concentration (MGC).3. Incomplete Dissolution: The DBC was not fully dissolved in the basic solution before acidification.1. Verify and Adjust pH: Use a calibrated pH meter to ensure the final pH is below 3.5. Add more acid dropwise if necessary.2. Increase Concentration: Prepare a new solution with a higher concentration of DBC.3. Ensure Complete Dissolution: Gently warm the basic solution or use sonication to ensure all DBC is dissolved before adding the acid.
Hydrogel is Cloudy or Opaque 1. Rapid pH Change: Adding the acid too quickly can cause rapid precipitation of DBC rather than controlled self-assembly into a nanofibrillar network.2. Presence of Impurities: Impurities in the DBC, water, or reagents can act as nucleation sites for uncontrolled aggregation.3. Phase Separation: At higher polymer concentrations, phase separation can occur, leading to cloudiness.[5]1. Slow Acid Addition: Add the acid dropwise while gently stirring the solution to allow for a more gradual pH change.2. Use High-Purity Reagents: Ensure the use of high-purity water (e.g., Milli-Q) and analytical grade reagents.3. Optimize Polymer Concentration: Experiment with slightly lower concentrations of DBC to see if clarity improves.[5]
Hydrogel is Too Weak 1. Low N,N'-Dibenzoyl-L-cystine Concentration: The concentration is not high enough to form a robust network.2. Incomplete Gelation: The gel has not had sufficient time to fully form and mature.1. Increase Concentration: Prepare a hydrogel with a higher concentration of DBC.2. Allow for Maturation: Let the hydrogel stand undisturbed for a longer period (e.g., several hours to overnight) to allow for the complete formation of the network.
Inconsistent Drug Release Profile 1. Inhomogeneous Drug Distribution: The drug was not evenly dispersed in the DBC solution before gelation.2. Drug-Hydrogel Interactions: The drug may be interacting with the hydrogel matrix, altering its release.3. Changes in Hydrogel Structure: Variations in hydrogel preparation are leading to different network structures and, consequently, different release rates.1. Ensure Homogeneous Mixture: Thoroughly mix the drug into the basic DBC solution before inducing gelation. For hydrophobic drugs, consider using a co-solvent or a cyclodextrin-based approach to improve solubility.[6]2. Characterize Interactions: Use techniques like FTIR or DSC to investigate potential interactions between the drug and the hydrogel matrix.3. Standardize Protocol: Strictly adhere to a standardized protocol for hydrogel preparation to ensure batch-to-batch consistency.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of N,N'-Dibenzoyl-L-cystine and the preparation of the hydrogel.

Protocol 1: Synthesis of N,N'-Dibenzoyl-L-cystine

This protocol is adapted from standard procedures for the acylation of amino acids.

Materials:

  • L-cystine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Distilled water

Procedure:

  • Dissolution of L-cystine: In a flask, dissolve L-cystine in a 1 M NaOH solution at room temperature with stirring until a clear solution is obtained.

  • Benzoylation: Cool the solution in an ice bath. Slowly add benzoyl chloride dropwise to the stirred solution. Maintain the pH of the solution between 9 and 10 by the simultaneous addition of 2 M NaOH. The reaction is exothermic, so maintain the temperature below 10°C.

  • Reaction Completion: Continue stirring for 1-2 hours at room temperature after the addition of benzoyl chloride is complete.

  • Precipitation: Acidify the reaction mixture to a pH of approximately 2-3 with concentrated HCl. This will precipitate the N,N'-Dibenzoyl-L-cystine.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water. Recrystallize the product from an acetone-water mixture to obtain pure N,N'-Dibenzoyl-L-cystine.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C.

Protocol 2: Preparation of N,N'-Dibenzoyl-L-cystine Hydrogel

This protocol describes the pH-triggered formation of the hydrogel.

Materials:

  • N,N'-Dibenzoyl-L-cystine (synthesized or purchased)

  • 0.1 M Sodium hydroxide (NaOH) solution

  • 0.1 M Hydrochloric acid (HCl) solution

  • Distilled water

Procedure:

  • Dissolution: Weigh the desired amount of N,N'-Dibenzoyl-L-cystine and place it in a vial. Add the required volume of 0.1 M NaOH solution to achieve the target concentration. The molar ratio of DBC to NaOH should be approximately 1:2 to ensure complete deprotonation of the carboxylic acid groups.[2]

  • Solubilization: Gently vortex or sonicate the mixture until the N,N'-Dibenzoyl-L-cystine is completely dissolved, forming a clear solution.

  • Gelation: Slowly add 0.1 M HCl solution dropwise to the DBC solution while gently swirling the vial. Monitor the pH of the solution using a calibrated pH meter. Continue adding HCl until the pH drops below 3.5.[1][2][3]

  • Maturation: Upon reaching the target pH, the solution will start to become more viscous and will eventually form a hydrogel. Allow the hydrogel to stand undisturbed for at least 30 minutes to ensure the completion of the self-assembly process.

  • Confirmation: Invert the vial to confirm the formation of a stable hydrogel that does not flow.

V. Data Presentation and Visualization

Quantitative Data Summary

The properties of N,N'-Dibenzoyl-L-cystine hydrogels are highly dependent on the concentration of the gelator. The following table summarizes the effect of DBC concentration on the gel-sol transition temperature (Tgel).

N,N'-Dibenzoyl-L-cystine Concentration (g/L)Gel-Sol Transition Temperature (Tgel) (°C)
3.088.7
4.092.2
5.092.3
6.092.5
Data adapted from reference[2].
Visualizing the Self-Assembly Process

The following diagram illustrates the pH-triggered self-assembly of N,N'-Dibenzoyl-L-cystine into a hydrogel network.

G cluster_0 Step 1: Dissolution in Base cluster_1 Step 2: Acidification and Self-Assembly cluster_2 Step 3: Hydrogel Formation DBC_solid N,N'-Dibenzoyl-L-cystine (Solid) NaOH NaOH (aq) DBC_solid->NaOH + DBC_dissolved Deprotonated DBC (Soluble) NaOH->DBC_dissolved pH > 9.4 HCl HCl (aq) DBC_dissolved->HCl + Nanofibers Self-Assembled Nanofibers HCl->Nanofibers pH < 3.5 Hydrogel Hydrogel Network (Entrapped Water) Nanofibers->Hydrogel Entanglement

Caption: pH-triggered self-assembly of DBC hydrogel.

VI. Optimizing for Drug Delivery Applications

N,N'-Dibenzoyl-L-cystine hydrogels are promising vehicles for controlled drug delivery due to their biocompatibility and stimuli-responsive nature.

Encapsulation of Therapeutic Agents

The most straightforward method for drug encapsulation is to dissolve the drug in the initial basic solution of DBC before inducing gelation.

  • For Hydrophilic Drugs: These can be directly dissolved in the aqueous DBC solution.

  • For Hydrophobic Drugs: The low aqueous solubility of hydrophobic drugs can lead to poor encapsulation efficiency. To overcome this, consider the following strategies:

    • Co-solvents: A small amount of a biocompatible organic solvent (e.g., ethanol, DMSO) can be added to the initial solution to dissolve the hydrophobic drug. However, the concentration of the co-solvent should be minimized to avoid disrupting the hydrogel network formation.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their apparent water solubility.[6]

    • Oiling-Out Crystallization: This organic solvent-free method can achieve high loading efficiency for hydrophobic drugs.[[“]]

Controlling Drug Release Kinetics

The release of drugs from N,N'-Dibenzoyl-L-cystine hydrogels is primarily governed by Fickian diffusion.[1][2] The release rate can be tuned by:

  • Varying DBC Concentration: Higher DBC concentrations create a denser hydrogel network, which can slow down the diffusion of the encapsulated drug.[2]

  • pH-Triggered Release: The hydrogel can be designed to release the drug in response to a change in pH. For example, a drug-loaded hydrogel will disassemble and release its cargo in a basic environment (pH > 9.4).[1][2][3]

  • Temperature-Triggered Release: The thermo-responsive nature of the hydrogel can also be exploited for on-demand drug release by applying localized heating.

For more advanced release profiles, such as zero-order release , more complex strategies may be required, such as creating a non-uniform drug distribution within the hydrogel matrix.[8]

VII. References

  • A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. RSC Advances. [Link]

  • A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. National Institutes of Health. [Link]

  • A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. ResearchGate. [Link]

  • l-Cystine. Organic Syntheses. [Link]

  • How can I reduce cloudiness in hydrogels? ResearchGate. [Link]

  • Acetic Acid Enables Precise Tailoring of the Mechanical Behavior of Protein-Based Hydrogels. National Institutes of Health. [Link]

  • Improving delivery of hydrophobic drugs from hydrogels through cyclodextrins. PubMed. [Link]

  • Achieving zero-order release kinetics using multi-step diffusion-based drug delivery. Pharmaceutical Technology. [Link]

  • Design parameters for injectable biopolymeric hydrogels with dynamic covalent chemistry crosslinks. National Institutes of Health. [Link]

  • Achieving Zero-Order Release Kinetics Using Multi-Step Diffusion-Based Drug Delivery. Pharmaceutical Technology. [Link]

  • Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. MDPI. [Link]

  • Self-Regulating Hydrogel with Reversible Optical Activity in Its Gel-to-Gel Transformation. American Chemical Society. [Link]

  • Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles. Dovepress. [Link]

  • Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. National Institutes of Health. [Link]

  • Highly Efficient Hydrogel Encapsulation of Hydrophobic Drugs via an Organic Solvent-Free Process Based on Oiling-Out Crystallization and a Mechanism Study. Consensus. [Link]

  • PROCESS OF MAKING N,N-DIACETYL-L-CYSTINE DISODIUM SALT FROM CYSTINE AND ACETYL CHLORIDE IN METHANOL IN THE PRESENCE OF SODIUM HY. Google Patents.

  • Effect of acid (HCOOH) and base (NaOH) additions on Φ F of PyI (2 × 10... ResearchGate. [Link]

  • Novel approach to zero-order drug delivery via immobilized nonuniform drug distribution in glassy hydrogels. PubMed. [Link]

  • N,N'-Dibenzoyl-L-cystine. PubChem. [Link]

  • Average storage and loss modulus values of all the hydrogels. ResearchGate. [Link]

  • encapsulated hydrophobic drug: Topics by Science.gov. Science.gov. [Link]

  • Tensile and rheological properties of the hydrogel under different conditions ... ResearchGate. [Link]

  • Preparation of Composite Hydrogels Based on Cysteine–Silver Sol and Methylene Blue as Promising Systems for Anticancer Photodynamic Therapy. MDPI. [Link]

  • On Molecular Gelation Mechanism of L-Cysteine Based Hydrogel. ResearchGate. [Link]

Sources

"challenges in scaling up N,N'-Dibenzoyl-L-cystine production"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N,N'-Dibenzoyl-L-cystine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful synthesis and purification of this important chiral molecule.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N,N'-Dibenzoyl-L-cystine, which is typically prepared from L-cystine and benzoyl chloride via the Schotten-Baumann reaction.[1][2][3]

Problem 1: Low Yield of N,N'-Dibenzoyl-L-cystine

Possible Cause 1: Incomplete Dissolution of L-Cystine

  • Explanation: L-cystine has poor solubility in water at neutral pH.[4] Incomplete dissolution of the starting material will lead to a heterogeneous reaction mixture and consequently, a low yield.

  • Solution:

    • Ensure the L-cystine is fully dissolved in an aqueous basic solution (e.g., sodium hydroxide) before the addition of benzoyl chloride. The formation of the disodium salt of L-cystine significantly increases its solubility.

    • Maintain a sufficiently high pH (around 10-12) during the initial dissolution phase.[1]

    • Gentle heating can be employed to aid dissolution, but the solution should be cooled before the addition of the acylating agent.

Possible Cause 2: Hydrolysis of Benzoyl Chloride

  • Explanation: Benzoyl chloride readily hydrolyzes in the presence of water, especially at high pH, to form benzoic acid. This side reaction consumes the acylating agent, reducing the yield of the desired product.

  • Solution:

    • Add the benzoyl chloride to the cooled solution of L-cystine dropwise or in small portions.

    • Maintain vigorous stirring throughout the addition to ensure rapid mixing and reaction with the amine groups of L-cystine, minimizing its contact time with water.

    • The reaction is often carried out under biphasic conditions (e.g., with an organic solvent like dichloromethane or ether) to dissolve the benzoyl chloride and facilitate the reaction at the interface, which can reduce hydrolysis.[1]

Possible Cause 3: Incorrect pH Control

  • Explanation: The Schotten-Baumann reaction is highly pH-dependent.[2][5] If the pH is too low, the amine groups of L-cystine will be protonated, rendering them non-nucleophilic. If the pH is too high, the hydrolysis of benzoyl chloride is accelerated.

  • Solution:

    • Simultaneously add the benzoyl chloride and a base solution (e.g., NaOH) to the reaction mixture to maintain a constant pH, ideally between 9 and 11.

    • Use a pH meter to monitor the reaction and make necessary adjustments.

Problem 2: Presence of Impurities in the Final Product

Possible Cause 1: Unreacted L-Cystine and Benzoic Acid

  • Explanation: Incomplete reaction or hydrolysis of benzoyl chloride will result in the presence of starting materials in the crude product.

  • Solution:

    • Work-up: After the reaction is complete, acidify the mixture to precipitate the N,N'-Dibenzoyl-L-cystine. Unreacted L-cystine will also precipitate, while benzoic acid is more soluble in the acidic aqueous phase.

    • Purification: Recrystallization is an effective method for purification. N,N'-Dibenzoyl-L-cystine is soluble in organic solvents like ethanol. A suitable recrystallization solvent or solvent system should be chosen to selectively dissolve the product, leaving impurities behind.

Possible Cause 2: Formation of Side-Products

  • Explanation: If the pH is not carefully controlled, side reactions can occur. For instance, at a lower pH, benzoyl chloride might react with the carboxylate groups of L-cystine, leading to the formation of mixed anhydrides which can further react to form other byproducts.[5]

  • Solution:

    • Strict pH control during the reaction is paramount.

    • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to identify and quantify impurities.[6][7]

    • Chromatographic purification methods may be necessary for the removal of structurally similar impurities if recrystallization is ineffective.

Problem 3: Difficulty in Scaling Up the Reaction

Possible Cause 1: Inefficient Heat and Mass Transfer

  • Explanation: The acylation reaction is exothermic. On a larger scale, inefficient stirring and cooling can lead to localized "hot spots," accelerating the hydrolysis of benzoyl chloride and other side reactions.

  • Solution:

    • Use a reactor with appropriate stirring and cooling capabilities to ensure uniform temperature and concentration throughout the reaction mixture.

    • The rate of addition of benzoyl chloride and base should be carefully controlled to manage the heat evolution.

Possible Cause 2: Challenges in Product Isolation

  • Explanation: Filtering and washing large quantities of solid product can be challenging. Inefficient washing may leave impurities trapped in the product cake.

  • Solution:

    • Use appropriate filtration equipment for the scale of the reaction (e.g., a Nutsche filter).

    • Optimize the washing procedure with appropriate solvents to effectively remove impurities without dissolving a significant amount of the product.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the synthesis of N,N'-Dibenzoyl-L-cystine?

A1: The synthesis is a classic example of the Schotten-Baumann reaction. It proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amine groups of L-cystine act as nucleophiles, attacking the carbonyl carbon of benzoyl chloride to form a tetrahedral intermediate. This is followed by the elimination of a chloride ion and deprotonation by the base to yield the stable amide product, N,N'-Dibenzoyl-L-cystine.[1][3]

Q2: What are the critical process parameters to monitor during scale-up?

A2: The most critical parameters are:

  • pH: Maintain a steady pH in the range of 9-11.

  • Temperature: Control the reaction temperature to minimize side reactions. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) initially, and then allowed to warm to room temperature.

  • Addition Rate: The rate of addition of benzoyl chloride and base should be carefully controlled.

  • Stirring: Efficient agitation is crucial for good mixing and heat transfer.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point: Compare the melting point of your product with the literature value (around 195-200 °C).

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the chemical structure.

  • Chromatography: HPLC is a powerful tool to assess purity and quantify any impurities.[7]

  • Chiral HPLC: To ensure that no racemization has occurred during the synthesis, chiral HPLC can be employed to determine the enantiomeric purity.[7]

  • Mass Spectrometry: To confirm the molecular weight of the product.[8]

Q4: What are some suitable solvents for the recrystallization of N,N'-Dibenzoyl-L-cystine?

A4: Based on its properties, ethanol is a commonly used solvent for recrystallization. Solvent mixtures, such as ethanol/water, can also be effective. The choice of solvent will depend on the specific impurities present.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions are necessary:

  • Benzoyl Chloride: It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydroxide: It is a corrosive base. Avoid contact with skin and eyes.

  • Reaction: The reaction is exothermic and generates HCl gas as a byproduct, which is neutralized by the base. Ensure adequate ventilation.

III. Experimental Protocol: Synthesis of N,N'-Dibenzoyl-L-cystine

This protocol is a general guideline and may need to be optimized for specific laboratory conditions and scales.

Materials:

  • L-Cystine

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Dichloromethane (optional)

  • Distilled Water

Procedure:

  • Dissolution of L-Cystine: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnels, dissolve L-cystine in a 1 M solution of NaOH in water. Use a stoichiometric amount of NaOH to form the disodium salt of L-cystine. Cool the solution to 0-5 °C in an ice bath.

  • Acylation: Prepare two separate solutions: one of benzoyl chloride (slightly more than 2 molar equivalents) and another of 1 M NaOH.

  • Add the benzoyl chloride and the NaOH solution dropwise and simultaneously to the L-cystine solution while maintaining vigorous stirring. Monitor the pH and keep it between 9 and 11. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Precipitation: Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl until the pH is around 2. A white precipitate of N,N'-Dibenzoyl-L-cystine will form.

  • Isolation: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure N,N'-Dibenzoyl-L-cystine.

IV. Data Presentation

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low YieldIncomplete dissolution of L-CystineEnsure complete dissolution in aqueous base before adding benzoyl chloride.
Hydrolysis of benzoyl chlorideAdd benzoyl chloride dropwise to a cooled solution with vigorous stirring.
Incorrect pH controlMaintain pH between 9 and 11 using simultaneous addition of base.
Impurities PresentUnreacted starting materialsOptimize reaction stoichiometry and purify by recrystallization.
Formation of side-productsMaintain strict pH and temperature control.
Scale-up IssuesInefficient heat and mass transferUse a reactor with efficient stirring and cooling; control addition rates.
Difficult product isolationUse appropriate filtration equipment and optimize washing procedures.

V. Visualizations

Diagram 1: Synthesis of N,N'-Dibenzoyl-L-cystine

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product L-Cystine L-Cystine Reaction L-Cystine->Reaction Benzoyl_Chloride Benzoyl Chloride (2 eq.) Benzoyl_Chloride->Reaction NaOH_H2O NaOH / H2O pH 9-11 NaOH_H2O->Reaction DBC N,N'-Dibenzoyl-L-cystine Reaction->DBC Schotten-Baumann Reaction G cluster_problem cluster_causes cluster_solutions start Low Yield of N,N'-Dibenzoyl-L-cystine cause1 Check L-Cystine Solubility start->cause1 cause2 Evaluate Benzoyl Chloride Hydrolysis start->cause2 cause3 Verify pH Control start->cause3 sol1 Ensure full dissolution in base before reaction cause1->sol1 sol2 Slow, controlled addition of benzoyl chloride at low temp. cause2->sol2 sol3 Simultaneous addition of base; use pH meter cause3->sol3

Caption: Troubleshooting workflow for low product yield.

VI. References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Dibenzoyl-L-cystine. Retrieved from [Link]

  • Takors, R., & Blombach, B. (2024). Challenges and Advances in the Bioproduction of L-Cysteine. Molecules, 29(2), 486. [Link]

  • Schilling, M. (2023, September 13). Solving the solubility and stability challenges of L-cystine in culture media. Cell Culture Dish. [Link]

  • ResearchGate. (n.d.). S‐Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. Retrieved from [Link]

  • Jones, D. P., & Liang, Y. (2009). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Biomedical chromatography : BMC, 23(5), 514–519. [Link]

  • Google Patents. (n.d.). WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine. Retrieved from

  • Google Patents. (n.d.). US8088949B2 - Process for purifying L-cysteine. Retrieved from

  • PubMed. (2024, January 18). Challenges and Advances in the Bioproduction of L-Cysteine. Retrieved from [Link]

  • Mohamad Zharif, M. A., et al. (2020). Recent advanced techniques in cysteine determination: a review. Food Research, 4(6), 2336-2346. [Link]

  • Organic Syntheses. (n.d.). l-Cystine. Retrieved from [Link]

  • Moroder, L., & Besse, D. (2005). Synthesis of single- and multiple-stranded cystine-rich peptides. Biopolymers, 80(2-3), 239–251. [Link]

  • ResearchGate. (n.d.). Isolation and Purification Process of Cysteine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0235908A2 - Method for the production of L-cysteine. Retrieved from

  • Lifescience Global. (2014, October 15). Production of Cysteine: Approaches, Challenges and Potential Solution. Retrieved from [Link]

  • MDPI. (2023, August 31). Recent Advances, Challenges, and Metabolic Engineering Strategies in L-Cysteine Biosynthesis. Retrieved from [Link]

  • ResearchGate. (2014). Production of Cysteine: Approaches, Challenges and Potential Solution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Improved method for synthesis of cysteine modified hyaluronic acid for in-situ hydrogel formation. Retrieved from [Link]

  • ResearchGate. (n.d.). A family of dibenzoyl-L-cystine (1h) derivatives demonstrating hydrogelation properties. Retrieved from [Link]

  • Google Patents. (n.d.). US20080190854A1 - Process For Purifying L-Cysteine. Retrieved from

  • PubMed Central. (2012, October 24). Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design. Retrieved from [Link]

Sources

Technical Support Center: N,N'-Dibenzoyl-L-cystine (DBC) Aqueous Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N'-Dibenzoyl-L-cystine (DBC). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges associated with this compound in aqueous solutions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Introduction to N,N'-Dibenzoyl-L-cystine and its Solubility Challenges

N,N'-Dibenzoyl-L-cystine is a derivative of the amino acid L-cystine, characterized by the presence of two benzoyl groups attached to the amino groups of the cystine molecule.[1][2] This modification significantly increases the hydrophobicity of the molecule, leading to very low solubility in neutral aqueous solutions. The presence of two carboxylic acid groups, however, provides a mechanism to significantly enhance its solubility through pH manipulation.

Understanding and overcoming these solubility issues is critical for the successful application of DBC in various research and development settings, including its use as a chiral modifier and in the synthesis of other molecules.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of N,N'-Dibenzoyl-L-cystine in neutral water?

A1: The solubility of N,N'-Dibenzoyl-L-cystine in neutral water (pH ~7) is very low. It is generally considered difficult to dissolve in water, even with heating.[5] This is due to the hydrophobic nature of the benzoyl groups, which dominate the molecule's properties in a neutral pH environment.

Q2: How does pH affect the solubility of N,N'-Dibenzoyl-L-cystine?

A2: The solubility of DBC is highly dependent on pH. The molecule contains two carboxylic acid groups which can be deprotonated under basic conditions. This deprotonation results in the formation of a more polar carboxylate salt, which is significantly more soluble in aqueous solutions. Conversely, under acidic conditions (pH < 3.5), the carboxylic acid groups are protonated, and the molecule is less soluble, though it can form hydrogels under specific conditions.[5]

Q3: Can I dissolve N,N'-Dibenzoyl-L-cystine in organic solvents?

Q4: Is it possible to prepare a neutral aqueous solution of N,N'-Dibenzoyl-L-cystine?

A4: Preparing a neutral aqueous solution of DBC at a significant concentration is challenging due to its low intrinsic solubility. However, one common strategy is to first dissolve the DBC in a small amount of a water-miscible organic solvent like DMSO and then slowly dilute this stock solution into your aqueous buffer. It is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it may have unintended effects. For the related compound N,N'-diacetyl-L-cystine, a solubility of approximately 10 mg/mL is reported in PBS (pH 7.2).[5]

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of N,N'-Dibenzoyl-L-cystine.

Issue 1: N,N'-Dibenzoyl-L-cystine powder is not dissolving in my neutral aqueous buffer.
  • Root Cause: This is the expected behavior due to the low intrinsic solubility of DBC at neutral pH.

  • Solution 1: pH Adjustment. The most effective method is to increase the pH of your solution. By adding a base (e.g., 0.1 M NaOH), you can deprotonate the carboxylic acid groups, significantly increasing solubility. Once dissolved, you can carefully adjust the pH back towards your desired range, but be aware that the compound may precipitate if the pH becomes too low.

  • Solution 2: Organic Solvent Pre-dissolution. For applications where a neutral pH is required from the outset, first dissolve the DBC in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol. Then, add this stock solution dropwise to your stirred aqueous buffer. Be cautious not to exceed the solubility limit in the final aqueous solution, which will be significantly lower than in the pure organic solvent.

Issue 2: My N,N'-Dibenzoyl-L-cystine solution is forming a gel.
  • Root Cause: Hydrogel formation is a known property of DBC, particularly when a basic solution of the compound is acidified.[5] If you have dissolved DBC in a basic solution and then lowered the pH to below approximately 3.5, you will likely observe gelation.

  • Solution: If a hydrogel is not desired, you need to avoid this pH range. If you require a solution at an acidic pH where gelation occurs, you may need to work with very dilute concentrations or consider alternative formulation strategies. If the gel formation is reversible with temperature, gentle heating may temporarily disrupt the gel, but it will likely reform upon cooling.

Issue 3: After dissolving in a basic solution and neutralizing, a precipitate forms.
  • Root Cause: As you neutralize a basic solution of DBC, you are protonating the carboxylate groups, which reduces the molecule's solubility. If the concentration of DBC is above its solubility limit at the final pH, it will precipitate out of solution.

  • Solution:

    • Work with lower concentrations: Ensure your final concentration is below the solubility limit at your target pH.

    • Slow addition and vigorous stirring: Add the acid for neutralization very slowly while vigorously stirring the solution. This can help to avoid localized areas of high acid concentration that can trigger precipitation.

    • Consider a different final pH: If your experimental conditions allow, a slightly more basic final pH will favor higher solubility.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of N,N'-Dibenzoyl-L-cystine using pH Adjustment

This protocol is suitable for applications where a basic stock solution can be used or where the final solution can be adjusted to a non-gelling pH.

Materials:

  • N,N'-Dibenzoyl-L-cystine powder

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Purified water

  • pH meter

Procedure:

  • Weigh the desired amount of N,N'-Dibenzoyl-L-cystine powder.

  • Add a small amount of purified water to create a slurry.

  • Slowly add 0.1 M NaOH dropwise while stirring until the DBC powder is fully dissolved. Monitor the pH to ensure it becomes basic.

  • Once dissolved, add purified water to reach the final desired volume.

  • If necessary, you can carefully adjust the pH downwards with a dilute acid (e.g., 0.1 M HCl). Be aware of the potential for precipitation or gel formation as described in the troubleshooting guide.

Protocol 2: Preparation of a Neutral Aqueous Working Solution using an Organic Co-Solvent

This protocol is designed for experiments that require a near-neutral pH and can tolerate a small amount of an organic co-solvent.

Materials:

  • N,N'-Dibenzoyl-L-cystine powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a concentrated stock solution of N,N'-Dibenzoyl-L-cystine in DMSO or ethanol. Based on data for a similar compound, a concentration of 20-25 mg/mL should be achievable.[5]

  • Gently warm the mixture and sonicate if necessary to ensure complete dissolution.

  • While vigorously stirring your aqueous buffer, add the organic stock solution dropwise to achieve your desired final concentration.

  • Do not exceed a final organic solvent concentration that could interfere with your experiment (typically <1% v/v for many biological assays).

Data Presentation

Table 1: Solubility of N,N'-diacetyl-L-cystine (a related compound) in various solvents. This data can be used as an initial guide for solvent selection for N,N'-Dibenzoyl-L-cystine.

SolventApproximate Solubility (mg/mL)
Ethanol~25
DMSO~20
DMF~20
PBS (pH 7.2)~10

Data sourced from Cayman Chemical product information sheet for N,N'-diacetyl-L-cystine.[5]

Visualizations

Diagram 1: pH-Dependent Solubility of N,N'-Dibenzoyl-L-cystine

cluster_pH Effect of pH on DBC Structure and Solubility cluster_Solubility Resulting Aqueous Solubility Acidic_pH Low pH (<3.5) (Protonated Carboxylic Acids) Low_Solubility Very Low Solubility (Potential for Hydrogel Formation) Acidic_pH->Low_Solubility Leads to Neutral_pH Neutral pH (~7) (Partially Ionized) Very_Low_Solubility Extremely Low Solubility Neutral_pH->Very_Low_Solubility Leads to Basic_pH High pH (>9) (Deprotonated Carboxylates) High_Solubility High Solubility Basic_pH->High_Solubility Leads to

Caption: pH-dependent ionization and its effect on DBC solubility.

Diagram 2: Workflow for Preparing a Neutral DBC Solution

Start Start: DBC Powder Dissolve_Organic 1. Dissolve in minimal DMSO or Ethanol Start->Dissolve_Organic Stock_Solution Concentrated Organic Stock Solution Dissolve_Organic->Stock_Solution Dilute_Aqueous 2. Add dropwise to vigorously stirred aqueous buffer Stock_Solution->Dilute_Aqueous Final_Solution Final Working Solution (Neutral pH) Dilute_Aqueous->Final_Solution

Caption: Protocol for preparing a neutral DBC working solution.

Quantification and Stability

Q: How can I determine the concentration of my N,N'-Dibenzoyl-L-cystine solution?

A: Several analytical methods can be employed to determine the concentration of DBC in your solutions. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method, given the presence of the benzoyl groups which are strong chromophores. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for accurate concentration determination.[6] For routine estimations, spectrophotometry could be used if a standard curve is first established.

Q: How stable are aqueous solutions of N,N'-Dibenzoyl-L-cystine?

A: The stability of DBC solutions will depend on the storage conditions (temperature, pH, exposure to light and air). For a related compound, N,N'-diacetyl-L-cystine, it is recommended not to store aqueous solutions for more than one day.[5] It is good practice to prepare fresh solutions for your experiments whenever possible. If storage is necessary, it is advisable to store stock solutions in an organic solvent at -20°C or -80°C. For aqueous solutions, sterile filtration and storage at 4°C for short periods may be acceptable, but stability studies should be performed for long-term storage.

References

  • PubChem. (n.d.). N,N'-Dibenzoyl-L-cystine. Retrieved from [Link]

  • Evonik. (2023, September 13). Solving the solubility and stability challenges of L-cystine in culture media. Retrieved from [Link]

  • Chen, Z., et al. (2023). Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application. Foods, 12(12), 2415. Retrieved from [Link]

  • Go, Y. M., & Jones, D. P. (2011). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-state redox potential in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(11-12), 729–736. Retrieved from [Link]

  • Bahadur, K., Ranganayaki, S., & Sen, P. (1976). Titrimetric Microdetermination of L-Cysteine Hydrochloride Separately and in the Presence of Other Natural Amino Acids. Mikrochimica Acta, 65(1), 129-132.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • ResearchGate. (2015, August 6). How to dissolve cysteine containing peptides?. Retrieved from [Link]

  • Aging-US. (n.d.). Supplementary Methods. Retrieved from [Link]

  • Fu, T., et al. (2016). Inhibition of Growth of L-Cystine Crystals by N-acety-L-Cysteine. CrystEngComm, 18(30), 5649-5655.
  • Li, Y., et al. (2021). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Retrieved from [Link]

  • Gortner, R. A., & Hoffman, W. F. (1925). The Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of the American Chemical Society, 47(3), 853-860.
  • Google Patents. (2005, May 26). Method for preparing levocysteine and dextral cysteine using chemical resolution method.

Sources

Technical Support Center: N,N'-Dibenzoyl-L-cystine (DBC) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N,N'-Dibenzoyl-L-cystine (DBC) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical advice, and a foundational understanding of the critical role pH plays in the stability and formation of these remarkable biomaterials.

Introduction to DBC Hydrogels

N,N'-Dibenzoyl-L-cystine (DBC) is a low-molecular-weight gelator that self-assembles in aqueous solutions to form a stable, thermo- and pH-responsive hydrogel.[1][2] As an amino acid derivative, its biocompatibility makes it an excellent candidate for applications in drug delivery and tissue engineering.[1] The gelation process is not based on covalent cross-linking but on supramolecular self-assembly driven by a combination of non-covalent interactions, including intermolecular hydrogen bonds between amide and carboxyl groups, and π–π stacking of the aromatic rings.[1][2]

The stability of the DBC hydrogel is exquisitely sensitive to pH. This is because the protonation state of its two carboxylic acid groups dictates the intermolecular forces required for forming the three-dimensional fibrillar network that entraps water. Understanding and controlling pH is therefore paramount to achieving reproducible and stable hydrogels for your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues you may encounter during the preparation and handling of DBC hydrogels.

Problem Probable Cause(s) Recommended Solution & Explanation
Failure to Form a Gel (Solution Remains Liquid) 1. Incorrect Final pH: The solution pH is too high (e.g., > 4.0).2. Insufficient DBC Concentration: The concentration is below the Minimum Gelator Concentration (MGC), which is approximately 1.5 g/L.[1]3. Incomplete Dissolution: The DBC was not fully dissolved in the initial alkaline solution.1. Verify and Adjust pH: Carefully monitor the pH as you add acid (e.g., HCl). Gelation requires a final pH below 3.5.[1][2] Use a calibrated pH meter. Add the acid dropwise with gentle stirring to avoid localized pH gradients that can cause precipitation.2. Increase Concentration: Prepare a new solution with a DBC concentration above 1.5 g/L. A concentration of 3.0 g/L is often used for robust gels.[1]3. Ensure Complete Initial Dissolution: Ensure the DBC powder is completely dissolved in the NaOH solution to form a clear, homogenous solution before starting the pH adjustment. Gentle vortexing or stirring can aid this process.
Hydrogel Collapses or "Crashes" into a Precipitate 1. pH Overshoot: Too much acid was added too quickly, causing the local pH to drop significantly and forcing the DBC to rapidly precipitate instead of forming an ordered fibrous network.2. Presence of Divalent Cations: Certain ions can interfere with the hydrogen bonding network, disrupting the self-assembly process.1. Slow, Controlled Acidification: Add the acid (e.g., 0.1 M HCl) slowly and dropwise while gently swirling the solution. This allows the molecules to self-assemble into the gel network in a controlled manner.2. Use High-Purity Water: Prepare all solutions using deionized or Milli-Q water to minimize interfering ions. If using a buffer, ensure it is compatible and does not contain high concentrations of divalent cations.
Inconsistent Gel Stiffness or Batch-to-Batch Variability 1. Minor pH Variations: Small differences in the final pH can significantly impact the extent of fiber formation and cross-linking, affecting mechanical properties.[3]2. Temperature Fluctuations: Although primarily pH-sensitive, DBC hydrogels also exhibit thermo-reversibility.[1][2] Temperature changes can affect the kinetics of gelation and final gel properties.3. Inaccurate Reagent Concentrations: Errors in weighing DBC or preparing NaOH/HCl solutions will alter the final stoichiometry and pH.1. Precise pH Control: Calibrate your pH meter before each use. Aim for a consistent final pH for all batches (e.g., pH 3.0 ± 0.1).2. Maintain Constant Temperature: Perform the gelation at a consistent room temperature. Avoid preparing gels near drafts, windows, or equipment that generates heat.3. Meticulous Reagent Preparation: Use a calibrated analytical balance for weighing DBC. Standardize your acid and base solutions via titration to ensure their molarity is accurate.
Premature Dissolution of the Hydrogel 1. pH Shift in Media: The hydrogel was placed in a buffered solution with a pH above the stability range (e.g., PBS at pH 7.4). The gel will dissolve at a pH > 9.4.[1][2]2. Insufficient Equilibration Time: The gel was not allowed to fully form and stabilize before being used in an experiment.1. Match Application pH to Stability: DBC hydrogels are inherently unstable at neutral or basic pH. They are suitable for acidic environments or as carriers where a pH-triggered release in an acidic environment is desired.[1] For applications requiring stability at pH 7.4, a different hydrogel system is needed.2. Allow for Maturation: Let the hydrogel rest undisturbed for at least 1-2 hours (or as determined by your internal validation) after preparation to ensure the self-assembly process is complete before use.
Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of pH-induced gelation in DBC?

The pH-responsiveness is governed by the protonation state of the two carboxylic acid (-COOH) groups on the L-cystine backbone.[1]

  • At High pH (e.g., > 9.4): The carboxylic acid groups are deprotonated, becoming carboxylates (-COO⁻). The negative charges on the molecules lead to electrostatic repulsion, preventing them from getting close enough to interact. This keeps the DBC dissolved as individual molecules in the solution (sol state).[1][2]

  • At Low pH (e.g., < 3.5): As acid is added, the carboxylate groups become protonated (-COOH). This neutralizes the negative charges, eliminating the electrostatic repulsion. Now, the molecules can approach each other, allowing weaker, non-covalent forces to take over. Specifically, intermolecular hydrogen bonds form between the amide groups and the newly protonated carboxylic acid groups, and π-π stacking occurs between the benzene rings.[1][2] This cooperative self-assembly process creates long nanofibers that entangle to form the 3D hydrogel network.

Q2: What are the exact pH boundaries for DBC hydrogel stability?

Based on experimental evidence, the key pH thresholds are:

  • Gel Formation: A stable hydrogel forms when the pH of a DBC solution is adjusted to below 3.5 .[1][2]

  • Gel-to-Sol Transition (Dissolution): The hydrogel will dissolve and revert to a liquid (sol) state if the pH is raised to above 9.4 .[1][2]

  • Intermediate Zone (pH ~4 to ~9): In this range, the hydrogel is generally unstable and may exhibit partial dissolution or precipitation, depending on the specific conditions. For most applications, operation should be confined to the stable acidic gel region.

Q3: Can I use a buffer instead of HCl to adjust the pH?

Yes, but with caution. While a buffer (e.g., a citrate buffer for pH 3) can provide a more stable final pH, you must consider the effect of the buffer's constituent ions. High ionic strength or the presence of specific ions can sometimes interfere with the hydrogen bonding and hydrophobic interactions essential for gelation.[4] It is recommended to first establish the gelation protocol with a simple acid like HCl. If a buffer is required, screen different buffer systems and concentrations to ensure they do not disrupt hydrogel formation. Always perform a control experiment comparing the buffered gel to one made with HCl.

Q4: How does temperature affect the stability of a pH-optimized DBC hydrogel?

DBC hydrogels are thermo-reversible.[1][2] If you heat a stable, pre-formed hydrogel, the kinetic energy will increase to a point where it overcomes the non-covalent interactions (hydrogen bonds and π-π stacking). This causes the fibrous network to disassemble, and the gel will melt into a sol. Upon cooling, the interactions can reform, and the hydrogel will set again. The exact gel-sol transition temperature (Tgel) increases with the concentration of DBC, indicating that higher concentrations create a more thermally stable network.[1]

Visualization of the pH-Dependent Mechanism

The following diagram illustrates the molecular transition of DBC from a soluble state at high pH to a self-assembled hydrogel network at low pH.

G cluster_high_ph High pH (> 9.4): Sol State cluster_low_ph Low pH (< 3.5): Gel State mol1 DBC Molecule (-COO⁻) mol_label Electrostatic Repulsion gel Self-Assembled Fibrillar Network (-COOH) mol1->gel  Acidification (H⁺)  Protonation of -COO⁻ mol2 DBC Molecule (-COO⁻) mol3 DBC Molecule (-COO⁻) gel->mol1  Basification (OH⁻)  Deprotonation of -COOH h_bond H-Bonding & π-π Stacking

Caption: pH-driven transition of DBC between a soluble and gelled state.

Standard Protocol: Preparation of a pH-Optimized DBC Hydrogel (3.0 g/L)

This protocol describes the standard method for preparing a stable DBC hydrogel by pH adjustment.

Materials:

  • N,N'-Dibenzoyl-L-cystine (DBC) powder

  • Sodium hydroxide (NaOH) solution, 0.1 M

  • Hydrochloric acid (HCl) solution, 0.1 M

  • High-purity deionized water

  • Calibrated pH meter

  • Vials or test tubes

  • Stir plate and stir bars (optional)

Methodology:

  • Prepare Initial DBC Solution:

    • Weigh 30 mg of DBC powder and place it into a 15 mL vial.

    • Add 10 mL of 0.1 M NaOH solution to the vial. The molar ratio of DBC to NaOH should be approximately 1:2 to ensure complete deprotonation and dissolution.[1]

    • Cap the vial and stir or vortex at room temperature until the DBC powder is completely dissolved and the solution is clear. This is the alkaline "sol" state.

  • Acid-Induced Gelation:

    • Place the vial containing the clear DBC solution on a stir plate with gentle stirring, or prepare to swirl manually.

    • Immerse a calibrated pH probe into the solution to monitor the pH in real-time.

    • Slowly add 0.1 M HCl drop-by-drop to the solution. You will observe the pH begin to decrease.

    • Continue adding HCl until the pH of the solution reaches the target range, for example, pH 3.0 - 3.5 . The solution will become more viscous as you approach the target pH.

  • Confirmation of Gelation:

    • Once the target pH is reached, stop adding acid and remove the pH probe.

    • Let the solution stand undisturbed at room temperature.

    • After approximately 5-10 minutes, confirm gel formation by inverting the vial. A stable hydrogel will not flow.[1]

  • Stabilization:

    • Allow the hydrogel to equilibrate and mature at room temperature for at least 1 hour before use in subsequent experiments to ensure the fibrillar network is fully formed.

References
  • BenchChem. (n.d.). Application Notes and Protocols for pH-Sensitive Hydrogels Based on N-(2,2-dimethoxyethyl)prop-2-enamide.
  • Zhang, Y., et al. (2019). A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. RSC Advances, 9(23), 13077-13084. Available from: [Link]

  • Zhang, Y., et al. (2019). A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. RSC Publishing. Available from: [Link]

  • Kim, J. H., et al. (2012). A preparation method of pH sensitive hydrogel. Google Patents, KR101239280B1.
  • Verma, S., et al. (2024). A review article on PH- sensitive Hydrogel. GSC Biological and Pharmaceutical Sciences, 27(3), 149-159. Available from: [Link]

  • Wang, W., et al. (2012). Preparation and characterization of pH-sensitive hydrogel for drug delivery system. RSC Advances, 2(20), 7772-7780. Available from: [Link]

  • Anirudhan, T. S., & Rejeena, I. M. (2021). Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation. Polymers, 13(21), 3799. Available from: [Link]

  • Li, F., et al. (2012). Improved method for synthesis of cysteine modified hyaluronic acid for in-situ hydrogel formation. Journal of Materials Chemistry, 22(19), 9698-9701. Available from: [Link]

  • Li, J., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry, 9, 750133. Available from: [Link]

  • Sacco, P. (2023). Specific Ion Effects in Hydrogels. Gels, 9(1), 3. Available from: [Link]

  • Carmean, R. N., et al. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. Biomacromolecules, 23(1), 249-258. Available from: [Link]

  • Khaing, Z. Z., & Schmidt, C. E. (2013). Self-Assembling Hydrogel Structures for Neural Tissue Repair. Materials, 6(5), 1626-1647. Available from: [Link]

  • Ghosh, S., et al. (2020). S‐Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. ChemistrySelect, 5(2), 594-601. Available from: [Link]

  • Zolotarev, Y. A., et al. (2017). On Molecular Gelation Mechanism of L-Cysteine Based Hydrogel. Journal of Siberian Federal University. Chemistry, 10(4), 514-526. Available from: [Link]

  • Dodero, A., et al. (2023). Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation. International Journal of Molecular Sciences, 24(13), 10665. Available from: [Link]

  • Li, Y., et al. (2024). Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine. Gels, 10(1), 47. Available from: [Link]

  • Flores-Rojas, G. G., et al. (2022). Analysis of Structural Changes of pH–Thermo-Responsive Nanoparticles in Polymeric Hydrogels. Polymers, 14(23), 5174. Available from: [Link]

  • Fu, C., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Macromolecular Rapid Communications, 42(1), 2000494. Available from: [Link]

Sources

Technical Support Center: N,N'-Dibenzoyl-L-cystine (DBC) Mediated Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N'-Dibenzoyl-L-cystine (DBC) mediated peptide coupling. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of using DBC in peptide synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to N,N'-Dibenzoyl-L-cystine in Peptide Synthesis

N,N'-Dibenzoyl-L-cystine is a derivative of the amino acid L-cystine and finds application in peptide synthesis.[1] While various coupling reagents are available, understanding the nuances of each, including their potential for side reactions, is crucial for successful peptide synthesis. This guide focuses on the challenges associated with carbodiimide-mediated coupling reactions, which share mechanistic similarities with processes where DBC might be involved, particularly concerning the activation of carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during peptide coupling reactions?

The most prevalent side reactions in peptide synthesis, particularly when using carbodiimide-based activators, include N-acylurea formation and racemization.[2][3] Additionally, side-chain reactions, especially with amino acids like cysteine, can lead to byproducts.[4][5][6]

Q2: What is N-acylurea formation and why is it problematic?

N-acylurea is a stable byproduct formed when the activated carboxylic acid (O-acylisourea intermediate) undergoes an intramolecular rearrangement (O-to-N migration) instead of reacting with the desired amine component.[2][3][7] This side reaction is problematic because it consumes the activated amino acid, reducing the overall yield of the desired peptide. Furthermore, the resulting N-acylurea often has similar solubility properties to the target peptide, making its removal during purification challenging.[3]

Q3: What is racemization and why is it a critical issue in peptide synthesis?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid being activated.[2] This can occur through direct enolization or, more commonly, via the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes.[2][8] The presence of bases can exacerbate racemization.[9] For peptide-based therapeutics, maintaining the precise stereochemistry is critical for biological activity and to avoid potential immunogenic responses.

Q4: How does the structure of N,N'-Dibenzoyl-L-cystine potentially influence side reactions?

The cystine backbone of DBC introduces a disulfide bond, which can be susceptible to certain reaction conditions. While DBC itself is used in specific synthetic contexts, the principles of side reactions in peptide coupling are universal. The benzoyl protecting groups on the amino termini are generally stable under standard coupling conditions. However, issues related to the solubility of DBC and its byproducts can complicate purification. The solubility of cystine derivatives can be low, potentially leading to precipitation and handling difficulties.[10]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common problems encountered during peptide coupling reactions, with principles applicable to syntheses involving cystine derivatives.

Issue 1: Low Coupling Yield and Presence of an Inseparable Impurity

Possible Cause: Formation of N-acylurea.[3]

Troubleshooting Steps:

  • Temperature Control: Perform the coupling reaction at lower temperatures (e.g., 0 °C) to minimize the rate of the O-to-N acyl migration that leads to N-acylurea formation.[2]

  • Use of Additives: Incorporate coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives react with the O-acylisourea intermediate to form an active ester that is more reactive towards the amine component and less prone to rearrangement.[2]

  • Solvent Choice: The choice of solvent can influence the rate of N-acylurea formation. While dichloromethane (CH2Cl2) or chloroform (CHCl3) are often preferred, polar aprotic solvents like DMF can sometimes increase the formation of this byproduct.[3]

  • Purification Strategy: If N-acylurea has already formed, its removal can be challenging. Utilizing a water-soluble carbodiimide like EDC allows for the extraction of the corresponding water-soluble N-acylurea byproduct into an aqueous phase.[3]

Issue 2: Presence of Diastereomeric Impurities in the Final Product

Possible Cause: Racemization of the activated amino acid.[2][8]

Troubleshooting Steps:

  • Base Selection: If a base is required, use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger, less hindered bases like triethylamine.[9] In cases with a high risk of racemization, the even weaker base sym-collidine may be beneficial.[2]

  • Coupling Additives: The use of additives like HOBt or HOAt is highly effective in suppressing racemization by minimizing the lifetime of the highly reactive O-acylisourea intermediate.[2][4]

  • Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the addition of the amine component. Prolonged activation times can increase the opportunity for oxazolone formation and subsequent racemization.

  • Copper(II) Chloride: The addition of copper(II) chloride (CuCl2) has been shown to suppress racemization, particularly in segment couplings.[4]

Issue 3: Side Reactions Related to the Cysteine Residue

Possible Cause: The thiol group of cysteine is highly reactive and can lead to several side reactions if not properly protected.

Troubleshooting Steps:

  • Thiol Protection: Ensure the thiol group of cysteine is adequately protected throughout the synthesis. Common protecting groups for Fmoc-based solid-phase peptide synthesis (SPPS) include trityl (Trt).[11]

  • Base-Catalyzed Elimination: In Fmoc/tBu protocols, the use of piperidine for Fmoc deprotection can lead to a base-catalyzed elimination of the protected sulfhydryl group, especially for a C-terminal cysteine, forming a dehydroalanine residue. This can then react with piperidine to form a 3-(1-piperidinyl)alanine byproduct.[4] Using a more sterically hindered protecting group can help minimize this.

  • Disulfide Bridge Formation: Premature or undesired disulfide bond formation can occur. The choice of S-protecting group and the timing of its removal are critical for controlling the formation of specific disulfide bridges in complex peptides.[11]

  • S-Alkylation during Cleavage: During the final cleavage from the resin (e.g., Wang resin), the cysteine sulfhydryl group can be alkylated by carbocations generated from the resin linker.[5][6] The use of scavengers in the cleavage cocktail is essential to prevent this.

Experimental Protocols: A General Approach to Minimize Side Reactions

Protocol: Carbodiimide/HOBt Mediated Coupling

  • Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.0 eq) in an appropriate solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the carbodiimide coupling agent (e.g., DIC or DCC, 1.0 eq) to the solution and stir for 5-10 minutes (pre-activation).

  • Add the amino component (as a free base or with one equivalent of a suitable base if it's a salt) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up the reaction by filtering any precipitated urea (in the case of DCC/DCU) and then proceed with standard extraction and purification procedures.

Data Summary: Factors Influencing Racemization
FactorCondition Favoring Low RacemizationCondition Favoring High RacemizationReference
Base Weaker, sterically hindered bases (e.g., sym-collidine, NMM)Stronger, less hindered bases (e.g., triethylamine)[2][9]
Solvent Non-polar solvents (e.g., DCM, CHCl3)Polar solvents (e.g., DMF)[3]
Temperature Low temperatures (e.g., 0 °C)Higher temperatures (e.g., room temperature)[3]
Additives Presence of HOBt, HOAt, OxymaPure®Absence of additives[2]
Visualizing Reaction Pathways

Diagram: General Peptide Coupling and Major Side Reactions

Peptide_Coupling_Side_Reactions AA_COOH R-COOH (N-Protected Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) AA_COOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC, EDC) Peptide Desired Peptide O_Acylisourea->Peptide + H2N-R' N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement Oxazolone 5(4H)-Oxazolone O_Acylisourea->Oxazolone Cyclization (especially with activating groups) Amine H2N-R' (Amino Component) Racemized_Peptide Racemized Peptide Oxazolone->Racemized_Peptide Tautomerization & Coupling

Caption: Key pathways in carbodiimide-mediated peptide coupling.

References
  • Podlech, J. 3.5 Carbodiimides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • Taylor & Francis. Carbodiimide – Knowledge and References. [Link]

  • Szewczuk, Z., et al. (1992). Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. International Journal of Peptide and Protein Research, 40(3-4), 233-41.
  • Izdebski, J., et al. (1993). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. International Journal of Peptide and Protein Research, 42(2), 145-50.
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Li, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • El-Faham, A., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(15), 581.
  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63.
  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed, 23459989. [Link]

  • Moroder, L., & Musiol, H. J. (2009). 6.2 Synthesis of Cystine Peptide Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, Synthesis of Peptides and Peptidomimetics.
  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1), 1-11.
  • BenchChem. An In-Depth Technical Guide to the Mechanism of Action of N-Cbz-L-Cysteine in Peptide Synthesis.
  • Gupton Campolongo, T. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. [Link]

  • Lin, Z. (2024, March 11). Why does my peptide synthesis not work? ResearchGate. [Link]

  • PubChem. N,N'-Dibenzoyl-L-cystine. [Link]

Sources

"troubleshooting enantiomeric excess in N,N'-Dibenzoyl-L-cystine reductions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N'-Dibenzoyl-L-cystine Reductions

Welcome to the technical support center for troubleshooting enantiomeric excess (e.e.) in the reduction of N,N'-Dibenzoyl-L-cystine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical synthetic step. As your partner in science, we aim to provide not just protocols, but a deep, mechanistic understanding to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal and expected product of the reduction of N,N'-Dibenzoyl-L-cystine?

The primary objective is to cleave the disulfide bond of N,N'-Dibenzoyl-L-cystine to produce two equivalents of N-Benzoyl-L-cysteine. Critically, this transformation must proceed without compromising the stereochemical integrity of the chiral center. The desired product is N-Benzoyl-L-cysteine with an enantiomeric excess (e.e.) that is ideally identical to that of the starting material.

The overall reaction is as follows:

This reduction is a fundamental step in various synthetic pathways where a protected chiral cysteine moiety is required.

Q2: My enantiomeric excess (e.e.) of N-Benzoyl-L-cysteine is significantly lower than expected. What are the most likely causes?

A loss of enantiomeric purity during this process is almost always attributable to racemization at the α-carbon. Cysteine and its derivatives are notoriously susceptible to racemization, especially under basic conditions.[1][2] The α-proton is acidic and can be abstracted by a base to form a planar carbanion intermediate. Reprotonation can then occur from either face, leading to a mixture of L- and D-enantiomers.

Here are the primary culprits for racemization in this specific reduction:

  • Reaction pH and Base: The presence of a strong base is the most common cause of racemization in cysteine derivatives.[2][3] Even mild bases can cause issues if reaction times are prolonged or temperatures are elevated.

  • Elevated Temperature: Higher reaction temperatures provide the activation energy needed to overcome the barrier for proton abstraction and subsequent racemization.

  • Starting Material Purity: The N,N'-Dibenzoyl-L-cystine starting material may have a lower e.e. than specified. It is crucial to verify the purity of the starting material independently.

  • Prolonged Reaction Time: The longer the chiral center is exposed to suboptimal conditions (e.g., slightly basic pH, elevated temperature), the greater the extent of racemization.

  • Work-up and Purification Conditions: Post-reaction processing, if not carefully controlled, can introduce basic conditions that induce racemization.

The troubleshooting workflow below provides a systematic approach to identifying the source of the problem.

G start Low Enantiomeric Excess (e.e.) Detected check_sm Step 1: Verify Starting Material Is N,N'-Dibenzoyl-L-cystine e.e. >99%? start->check_sm sm_ok Starting Material is OK check_sm->sm_ok Yes sm_bad Source New, High-Purity Starting Material check_sm->sm_bad No check_reaction Step 2: Analyze Reaction Conditions Are you using a strong base (e.g., NaOH, Et3N)? Is the temperature > RT? sm_ok->check_reaction final_solution Problem Solved / Consult Further sm_bad->final_solution reaction_ok Reaction Conditions Appear Gentle check_reaction->reaction_ok No reaction_bad High-Risk Conditions Identified check_reaction->reaction_bad Yes check_workup Step 3: Examine Work-up/Purification Does the pH become basic at any stage? Is purification performed at high temp? reaction_ok->check_workup reaction_bad->final_solution Action: Modify protocol. See Recommended Protocol. workup_ok Work-up is OK check_workup->workup_ok No workup_bad High-Risk Work-up Identified check_workup->workup_bad Yes check_analysis Step 4: Validate Analytical Method Is Chiral HPLC method validated? Are you using an appropriate column and mobile phase? workup_ok->check_analysis workup_bad->final_solution Action: Ensure acidic quench and avoid basic conditions. analysis_ok Method is Valid check_analysis->analysis_ok Yes analysis_bad Re-develop/Validate Analytical Method check_analysis->analysis_bad No analysis_ok->final_solution If problem persists, consider subtle factors (e.g., solvent impurities). analysis_bad->final_solution

Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.

Q3: My reaction yield is poor, independent of the e.e. What are the potential causes?

Low chemical yield can stem from several factors related to the reduction of the disulfide bond.

Potential Cause Explanation & Causality Recommended Solution
Incomplete Reduction The reducing agent may be old, hydrated, or used in insufficient stoichiometric amounts. Disulfide reduction can be sluggish.[4]Use fresh, anhydrous reducing agent (e.g., NaBH₄). Increase the equivalents of the reducing agent (e.g., from 2.0 to 2.5 eq.).
Re-oxidation The resulting N-Benzoyl-L-cysteine is a thiol and is susceptible to air oxidation back to the disulfide starting material, especially during work-up and purification.Degas all solvents with nitrogen or argon. Perform the reaction and work-up under an inert atmosphere. Consider adding a small amount of a scavenger like DTT during purification if compatible.
Precipitation Issues The product or starting material may have poor solubility in the chosen solvent system, leading to an incomplete reaction or loss during work-up.Screen alternative solvents or solvent mixtures (e.g., THF/water, ethanol/water). Ensure pH is appropriate for solubility during extraction.
Side Reactions Although less common with mild reductants like NaBH₄, aggressive conditions could potentially affect the benzoyl or carboxylic acid groups.[5]Stick to mild reducing agents and conditions. Avoid unnecessarily high temperatures or prolonged reaction times.

Experimental Protocols & Methodologies

Protocol 1: Optimized Reduction of N,N'-Dibenzoyl-L-cystine

This protocol is designed to minimize racemization by maintaining neutral to slightly acidic conditions and using a mild reducing agent.

Materials:

  • N,N'-Dibenzoyl-L-cystine (e.e. > 99%)

  • Sodium borohydride (NaBH₄), fresh

  • Ethanol (anhydrous, degassed)

  • Deionized water (degassed)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add N,N'-Dibenzoyl-L-cystine (1.0 eq.). Purge the flask with an inert gas (Nitrogen or Argon).

  • Dissolution: Add degassed ethanol to the flask to dissolve the starting material. Gentle warming may be required, but do not exceed 40°C. Cool the solution to 0°C in an ice bath.

  • Reduction: In a separate flask, dissolve sodium borohydride (2.2 eq.) in a small amount of cold, degassed deionized water. Add this solution dropwise to the stirred solution of the starting material over 15-20 minutes, ensuring the temperature remains below 5°C.

    • Expert Insight: Adding the NaBH₄ as a solution helps control the initial exotherm and ensures it disperses evenly, preventing localized areas of high base concentration.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours. Do not let the reaction run unnecessarily long.

  • Quenching: Once the reaction is complete, slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution. The pH should be adjusted to ~3-4. Be cautious as hydrogen gas is evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and extract the aqueous layer three times.

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Benzoyl-L-cysteine.

  • Purification: The crude product can be purified by crystallization or flash chromatography as needed.

Protocol 2: Chiral HPLC Analysis of N-Benzoyl-L-cysteine

Direct analysis of enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard method.[6][7]

Instrumentation & Columns:

  • HPLC system with a UV detector (230 nm or 254 nm).

  • Chiral Stationary Phase (CSP) Column: A column with a polysaccharide-based chiral selector (e.g., Chiralpak IA, IB, or IC) or a protein-based column is often effective. Method development will be required.

Mobile Phase (Isocratic Example):

  • Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v)

    • Expert Insight: The addition of a small amount of a strong acid like TFA is critical. It ensures the carboxylic acid of the analyte is protonated, leading to sharper peaks and better, more reproducible interactions with the stationary phase.

Procedure:

  • Standard Preparation: Prepare a standard of racemic N-Benzoyl-DL-cysteine by intentionally racemizing a small sample of the L-enantiomer (e.g., by heating in a dilute basic solution) or by synthesizing it from racemic cystine. This is essential to confirm peak identification and resolution.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the N-Benzoyl-L-cysteine product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to calculate the resolution factor (Rs > 1.5 is ideal).

    • Inject the reaction sample.

  • Quantification: Integrate the peak areas for both the L-enantiomer (A_L) and the D-enantiomer (A_D). Calculate the enantiomeric excess using the formula: e.e. (%) = [(A_L - A_D) / (A_L + A_D)] * 100

Caption: General Workflow for Chiral HPLC Analysis.

References

  • Singh, R., & Whitesides, G. M. (1990). Catalysis of reduction of disulfide by selenol. Journal of the American Chemical Society.
  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Wikipedia. Disulfide. Wikipedia. [Link]

  • ResearchGate. Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. ResearchGate. [Link]

  • ResearchGate. Chiral Thiols: The Assignment of Their Absolute Configuration by 1 H NMR. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Google Patents. Preparation of S-aryl-cysteine and its derivatives.
  • ACS Publications. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • Common Organic Chemistry. Sodium Borohydride. Common Organic Chemistry. [Link]

  • Google Patents. Process for producing L-cysteine or its derivatives.
  • PubMed. (2004). Study of the disulfide reduction of denatured proteins by liquid chromatography coupled with on-line cold-vapor-generation atomic-fluorescence spectrometry (LC-CVGAFS). Analytical and Bioanalytical Chemistry.
  • Slideshare. 3. NaBH4. Slideshare. [Link]

  • Amanote Research. A New Chiral Shift Reagent for the Determination of. Amanote Research. [Link]

  • PubChem. N,N'-Dibenzoyl-L-cystine. PubChem. [Link]

  • National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]

  • ScienceDirect. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. ScienceDirect. [Link]

  • Organic Syntheses. l-Cystine. Organic Syntheses. [Link]

  • ResearchGate. Isolation and Purification Process of Cysteine. Adapted from Boehm. ResearchGate. [Link]

  • PubMed. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent--N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • LookChem. Technology Process of N-benzoyl-S-benzyl-L-cysteine. LookChem. [Link]

  • OSTI.GOV. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. OSTI.GOV.
  • Springer. (2020). Metabolic understanding of disulfide reduction during monoclonal antibody production. Applied Microbiology and Biotechnology.
  • ACS Publications. SYNTHESES OF CYSTINE. The Journal of Organic Chemistry. [Link]

  • Google Patents. Process for purifying L-cysteine.
  • National Institutes of Health. (2022). Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent.
  • ChemRxiv. Electrocatalytic Reduction of Disulfide Bonds in Antibodies. ChemRxiv. [Link]

  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • ResearchGate. (A) Structure of chiral thiols: traditionally used enantiomeric NAC,.... ResearchGate. [Link]

  • Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

  • ResearchGate. Factors affecting the kinetics of disulfide bond reduction in hair. ResearchGate. [Link]

  • YouTube. (2022). Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc.. The Bumbling Biochemist.

Sources

Technical Support Center: Purification of N,N'-Dibenzoyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with N,N'-Dibenzoyl-L-cystine. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can achieve the desired purity and yield for your critical applications.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of N,N'-Dibenzoyl-L-cystine, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Oily Product or Failure to Crystallize During Recrystallization

Symptoms:

  • The product separates from the solvent as an oil or a sticky gum instead of forming solid crystals.

  • The solution becomes supersaturated, but no precipitation occurs upon cooling.

Root Cause Analysis: This phenomenon, often termed "oiling out," typically occurs when the solute's solubility in the hot solvent is exceedingly high, and its melting point is lower than the boiling point of the solvent system. The supersaturated solute separates as a liquid phase before it can organize into a crystal lattice. Impurities can also suppress crystallization by interfering with lattice formation.

Step-by-Step Troubleshooting Protocol:

  • Re-dissolve and Modify Solvent System: Gently reheat the mixture until the oil completely redissolves.

  • Reduce Solvent Polarity Gradually: While the solution is still hot, add a miscible, less polar "anti-solvent" dropwise until slight turbidity (cloudiness) appears. Common anti-solvents for ethanol or methanol-based systems include water or hexane. This reduces the compound's solubility, encouraging crystallization over oiling out.

  • Induce Crystallization:

    • Seeding: If available, add a single, pure crystal of N,N'-Dibenzoyl-L-cystine to the slightly turbid solution. This provides a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.

  • Slow Cooling Protocol: Avoid rapid cooling (e.g., an ice bath). Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator (4°C). Slow cooling promotes the formation of larger, purer crystals.

Workflow for Overcoming "Oiling Out"

G start Oily Product Observed reheat Re-heat to Re-dissolve start->reheat add_anti Add Anti-Solvent (e.g., Water) Dropwise to Turbidity reheat->add_anti induce Induce Crystallization add_anti->induce seed Add Seed Crystal induce->seed If seed crystal is available scratch Scratch Inner Surface of Flask induce->scratch If no seed crystal cool Slow Cooling Protocol (Room Temp -> 4°C) seed->cool scratch->cool isolate Isolate Pure Crystals cool->isolate

Caption: Decision workflow for troubleshooting product oiling out during recrystallization.

Issue 2: Low Recovery or Yield After Recrystallization

Symptoms:

  • The final mass of the purified, dry product is significantly lower than theoretically expected.

Root Cause Analysis: Low yield is often a consequence of using an inappropriate solvent or solvent volume, where the compound has significant solubility even at low temperatures. It can also result from premature crystallization during hot filtration or excessive washing of the collected crystals.

Step-by-Step Troubleshooting Protocol:

  • Optimize Solvent Volume: The key is to use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume will leave a substantial amount of product dissolved in the mother liquor even after cooling.

  • Perform a Second Crop Recovery: Do not discard the mother liquor (the filtrate) immediately. Concentrate the filtrate by boiling off a portion of the solvent (e.g., 25-50%) and cool the solution again. This will often yield a "second crop" of crystals, which can be collected. Note: This second crop may have lower purity and should be analyzed separately.

  • Minimize Transfer Losses: Ensure all apparatus (funnel, filter paper) used for hot filtration is pre-heated to prevent the product from crashing out of solution prematurely.

  • Refine Washing Technique: Wash the collected crystals on the filter with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve a portion of your purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the recrystallization of N,N'-Dibenzoyl-L-cystine?

A1: Based on literature precedent and the polarity of the molecule, an ethanol/water mixture is the most commonly cited and effective solvent system. The general procedure involves dissolving the crude N,N'-Dibenzoyl-L-cystine in hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached, and crystals will form upon slow cooling. The benzoyl groups lend non-polar character, while the carboxylic acid and amide functionalities provide polarity, making a moderately polar solvent system like ethanol/water ideal.

Q2: How can I remove unreacted L-cystine from my crude product?

A2: Unreacted L-cystine has significantly different solubility properties compared to the dibenzoylated product. L-cystine is poorly soluble in most organic solvents but is soluble in aqueous acidic or basic solutions. You can perform a liquid-liquid extraction or a wash based on this principle.

Protocol: Acid/Base Wash

  • Dissolve the crude product in an organic solvent in which N,N'-Dibenzoyl-L-cystine is soluble (e.g., ethyl acetate or diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine groups of L-cystine will be protonated, making it soluble in the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer again with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent to recover the crude product, now free of L-cystine, ready for recrystallization.

Q3: My purified product shows a broad melting point range. What does this indicate?

A3: A sharp melting point (typically a range of 1-2°C) is a key indicator of high purity. A broad melting point range strongly suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature and over a wider range. This could be due to residual starting materials, byproducts, or entrapped solvent. Further purification, such as a second recrystallization, is recommended. The reported melting point for pure N,N'-Dibenzoyl-L-cystine is around 179-181°C.

Q4: How should I properly dry and store purified N,N'-Dibenzoyl-L-cystine?

A4: Proper drying is crucial to remove any residual solvent, which can act as an impurity. After filtration, the crystals should be dried under high vacuum, preferably in a desiccator containing a drying agent (e.g., P₂O₅ or Drierite). Gentle heating under vacuum (e.g., 40-50°C) can accelerate drying but should be done cautiously to avoid melting or degradation.

For storage, N,N'-Dibenzoyl-L-cystine is a relatively stable solid. It should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent any potential photodegradation over long periods.

Data Summary Table

ParameterRecommended Solvent SystemRationaleReported Melting Point (°C)
Recrystallization Ethanol / WaterBalances polarity; allows for fine-tuning of solubility.179-181
Washing (on filter) Ice-cold Ethanol / WaterMinimizes dissolution of the pure product.N/A

References

  • Du, V. A., et al. (2013). Synthesis of novel chiral diselenide ligands derived from L-cystine and their application in the Pd-catalyzed asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry, 9, 2198–2204. Available at: [Link]

Technical Support Center: Preventing and Troubleshooting Aggregation in N,N'-Dibenzoyl-L-cystine (DBC) Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N,N'-Dibenzoyl-L-cystine (DBC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility and aggregation of DBC in solution. As a molecule with significant potential, particularly in the formation of responsive hydrogels, understanding its behavior in solution is critical for experimental success.[1][2] This guide provides in-depth, field-proven insights and validated protocols to help you navigate these challenges effectively.

Introduction: The Challenge of DBC Aggregation

N,N'-Dibenzoyl-L-cystine (DBC) is an amino acid derivative characterized by a structure containing two amide groups, two carboxylic acid groups, and two aromatic benzoyl rings.[2] This unique structure dictates its solubility profile and its strong propensity for self-assembly. The primary challenge researchers face is the very low solubility of DBC in neutral or acidic aqueous solutions.[1][2]

Aggregation is not a random precipitation event; it is a structured self-assembly process driven by a combination of non-covalent interactions:

  • Hydrogen Bonding: The amide and carboxylic acid moieties act as both hydrogen bond donors and acceptors.[1][2]

  • π-π Stacking: The aromatic benzoyl rings interact with each other, contributing significantly to the stability of the aggregate structure.[1][2]

These interactions can lead to the formation of organized structures, including hydrogels, particularly under specific pH conditions.[1][2] This guide will equip you with the knowledge to control these interactions and maintain DBC in its desired soluble state.

Understanding the Molecular Basis of DBC Aggregation

To effectively prevent aggregation, it is crucial to understand the underlying molecular mechanisms. The pH of the solution is the most critical factor governing the solubility of DBC.

cluster_soluble High pH (>9.4): Soluble State cluster_aggregate Low pH (<3.5): Aggregated State (Hydrogel) DBC_sol_1 DBC (COO⁻) DBC_sol_2 DBC (COO⁻) DBC_agg_1 DBC (COOH) DBC_sol_3 DBC (COO⁻) label_sol Carboxylic acids are deprotonated, leading to electrostatic repulsion and high water solubility. DBC_agg_2 DBC (COOH) DBC_agg_1->DBC_agg_2 H-Bonding DBC_agg_4 DBC (COOH) DBC_agg_1->DBC_agg_4 H-Bonding DBC_agg_3 DBC (COOH) DBC_agg_2->DBC_agg_3 π-π Stacking DBC_agg_3->DBC_agg_4 π-π Stacking label_agg Protonated carboxylic acids allow for strong intermolecular H-bonding and π-π stacking. caption Figure 1. pH-dependent behavior of DBC.

Caption: Figure 1. pH-dependent behavior of DBC.

At high pH (e.g., in a dilute NaOH solution), the carboxylic acid groups on the DBC molecule are deprotonated to form carboxylates (-COO⁻). This introduces negative charges, leading to electrostatic repulsion between molecules and preventing them from aggregating. This is the principle behind preparing stable, soluble stock solutions of DBC.[1][2]

Conversely, at acidic pH (below 3.5), the carboxylic acid groups are fully protonated (-COOH). This neutralizes the repulsive charges and allows the powerful hydrogen bonding and π-π stacking interactions to dominate, causing the molecules to self-assemble and, at sufficient concentration, form a hydrogel.[1][2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling of DBC solutions in a practical question-and-answer format.

Q1: My DBC powder won't dissolve in water or my neutral buffer. What's wrong?

Answer: This is expected behavior. DBC is practically insoluble in water at neutral or acidic pH due to the strong intermolecular forces that favor the solid, aggregated state over solvation.[1][2] Attempting to dissolve it directly in water or a buffer like PBS (pH 7.4) will result in a suspension, not a true solution.

Solution: Always start the dissolution process under alkaline conditions. See Protocol 1 for a validated method.

Q2: How do I prepare a stable, concentrated stock solution of DBC?

Answer: A stable stock solution can be prepared by dissolving DBC in a dilute basic solution, such as sodium hydroxide (NaOH). This deprotonates the carboxylic acids, ensuring solubility.[1][2] This alkaline stock can then be carefully diluted into your final experimental medium.

Protocol 1: Preparation of a Stable Alkaline Stock Solution of DBC

  • Preparation: Wear appropriate personal protective equipment (PPE). Weigh out the desired amount of N,N'-Dibenzoyl-L-cystine powder.

  • Solubilization: For every 1 mg of DBC, add 1 mL of 0.1 M NaOH. This creates a basic environment where DBC is readily soluble.

  • Mixing: Vortex or sonicate the mixture at room temperature until the DBC is completely dissolved, resulting in a clear solution.

  • pH Adjustment (Optional & Critical): If your experiment requires a near-neutral pH, you can slowly add dilute HCl (e.g., 0.1 M) dropwise while vigorously stirring. Caution: Be extremely careful, as lowering the pH too much, especially below 9.0, can trigger aggregation. It is often better to dilute the alkaline stock into your final buffer rather than neutralizing the stock directly.

  • Sterilization & Storage: If needed, sterile-filter the solution using a 0.22 µm syringe filter compatible with alkaline solutions. Store the stock solution at 4°C. For long-term storage, consider aliquoting and freezing at -20°C.

Q3: I successfully dissolved DBC, but it crashed out of solution when I added it to my pH 7.4 cell culture media. Why?

Answer: This is a classic solubility issue caused by a drastic pH change. When you added the alkaline DBC stock to the large volume of neutral buffer, the final pH of the solution dropped significantly. This allowed the DBC molecules to become protonated and aggregate. The buffering capacity of your media neutralized the base from your stock solution.

Troubleshooting Strategies:

  • Work at Lower Concentrations: The simplest solution is to reduce the final concentration of DBC in your media. Aggregation is a concentration-dependent process.

  • Use Co-solvents: For some applications, a small percentage of an organic co-solvent can help maintain solubility. N,N'-Diacetyl-L-cystine, a related compound, is soluble in organic solvents like ethanol and DMSO.[3] However, always run a vehicle control, as organic solvents can have physiological effects.[3]

  • Slow Dilution: Add the alkaline DBC stock to your final buffer very slowly while stirring vigorously. This can sometimes prevent the formation of localized high concentrations that seed aggregation.

Q4: Can I use temperature to my advantage to dissolve or reverse aggregation?

Answer: Yes. The hydrogels formed by DBC are known to be thermo-reversible.[1][2] This means that applying heat can disrupt the non-covalent interactions holding the aggregates together, transitioning the gel back into a solution (sol) state.[2] If you observe slight cloudiness or aggregation, gentle warming of the solution may help redissolve the DBC. However, be mindful of the thermal stability of other components in your solution.

Q5: How can I check if my "clear" solution contains small, invisible aggregates?

Answer: Visual clarity can be misleading. A solution may appear clear but contain sub-micron sized aggregates that can interfere with experiments. Several analytical techniques can be used to detect and characterize these aggregates.[4]

Technique Principle Information Gained
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.Provides information on the size distribution of particles/aggregates in the solution.[5]
UV-Vis Spectroscopy Aggregates scatter light, causing an apparent increase in absorbance at wavelengths where the molecule does not absorb (e.g., 350 nm).A simple, qualitative "Aggregation Index" can be calculated by comparing absorbance at 280 nm and 350 nm.[6]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic size.Can resolve monomers from dimers and larger aggregates, allowing for quantification of each species.[6][7]

Protocol 2: Basic Assessment of Aggregation using DLS

  • Sample Preparation: Prepare your DBC solution in the final experimental buffer. Ensure the solution is free of dust and other particulates by filtering it through an appropriate syringe filter (e.g., 0.22 µm).

  • Instrument Setup: Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.

  • Measurement: Transfer the filtered sample to a clean, dust-free cuvette. Place the cuvette in the instrument and initiate the measurement.

  • Data Analysis: The instrument software will generate a particle size distribution report. The presence of large particles (e.g., >10 nm, depending on the expected monomer size) or a high polydispersity index (PDI) suggests the presence of aggregates.

  • Interpretation: A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated solution. Multiple peaks or a single broad peak at larger sizes confirms the presence of aggregates.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve issues with DBC aggregation.

start Start: Preparing DBC Solution q1 Is the solution cloudy or has a precipitate? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no check_ph Check pH and Solvent System a1_yes->check_ph q3 Does aggregation occur later (e.g., after dilution or storage)? a1_no->q3 q2 Is pH > 9.0 or is an organic co-solvent used? check_ph->q2 a2_yes YES q2->a2_yes a2_no NO q2->a2_no sol_ok Solution is likely stable. Proceed with experiment. a2_yes->sol_ok use_protocol1 Re-prepare using Protocol 1: Dissolve in dilute NaOH. a2_no->use_protocol1 final_check Optional: Confirm absence of nano-aggregates using DLS/SEC. sol_ok->final_check use_protocol1->start Restart a3_yes YES q3->a3_yes a3_no NO q3->a3_no troubleshoot Troubleshoot Stability: 1. Lower final concentration. 2. Consider co-solvents (with controls). 3. Store under inert gas (N₂/Ar). 4. Prepare fresh before use. a3_yes->troubleshoot a3_no->sol_ok troubleshoot->final_check

Caption: Figure 2. A step-by-step workflow for troubleshooting DBC aggregation issues.

References
  • Chen, J., Zhang, Y., & Zhu, P. (2019). A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. RSC Advances, 9(23), 13165-13172. [Link]

  • APC. (2021). 5 must-know techniques for analyzing protein aggregation. APC Ltd. [Link]

  • GEN Staff. (2016). Complementary Techniques for the Detection and Elucidation of Protein Aggregation. Genetic Engineering & Biotechnology News. [Link]

  • Cheung, S. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Biopharm International. [Link]

  • Chen, J., Zhang, Y., & Zhu, P. (2019). A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. National Center for Biotechnology Information. [Link]

  • Cromwell, M. E. M., Hilario, E., & Jacobson, F. (2006). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. Pharmaceutical Research, 23(11), 2607–2616. [Link]

Sources

"storage and handling guidelines for N,N'-Dibenzoyl-L-cystine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N,N'-Dibenzoyl-L-cystine (CAS No. 25129-20-8). This resource is designed for researchers, scientists, and drug development professionals to ensure safe handling, optimal storage, and successful experimental outcomes. As Senior Application Scientists, we have compiled this guide based on chemical principles, supplier data, and field-proven best practices.

Quick Reference Data

All quantitative data is summarized below for immediate access. For a deeper understanding of the causality behind these recommendations, please consult the detailed FAQs and guides that follow.

ParameterGuidelineRationale & Source(s)
Appearance White to off-white powder/crystalline solid.Physical state as supplied by manufacturers.[1]
Storage Temperature 10°C to 25°C (Room Temperature).Recommended by suppliers for maintaining stability.[2]
Storage Conditions Keep in a tightly closed container in a dry, well-ventilated place.Prevents moisture absorption and degradation.[2][3]
Atmosphere Consider storing under an inert gas (e.g., Argon, Nitrogen).The disulfide bond can be sensitive to oxidation; inert gas minimizes this risk.
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids/alkalis.These can react with and degrade the molecule, particularly the disulfide linkage.[1][4]
Personal Protective Equipment (PPE) Safety glasses with side-shields, protective gloves, lab coat. Use N95 respirator if creating dust.Standard chemical hygiene practice to prevent skin/eye contact and inhalation.[1][4]
Molecular Weight 448.51 g/mol Key for preparing solutions of specific molarity.[2][5]
Melting Point ~195-200 °C (with decomposition).A physical characteristic that can be used as an indicator of purity.

Frequently Asked Questions (FAQs)

Storage & Stability

Q1: I just received my shipment of N,N'-Dibenzoyl-L-cystine. How should I store it?

A: Upon receipt, place the compound in a cool, dry, and well-ventilated area, with a recommended temperature range of 10°C to 25°C.[2] The container should be tightly sealed to prevent moisture uptake. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a best practice to protect the air-sensitive disulfide bond from oxidation.

Q2: Why is keeping the compound "dry" so important?

A: The "dry" recommendation is crucial due to the presence of two benzoyl groups and two carboxylic acid groups. While the molecule itself is not excessively hygroscopic, absorbed moisture can, under certain conditions (e.g., presence of trace catalysts, temperature fluctuations), promote slow hydrolysis of the amide bonds over long periods, impacting purity.

Q3: My lab is in a very humid climate. Are there extra precautions I should take?

A: Yes. In humid environments, we recommend storing the container inside a desiccator cabinet with an active desiccant (e.g., silica gel). This provides a secondary barrier against moisture ingress, ensuring the long-term integrity of the compound.

Q4: How can I tell if my compound has degraded?

A: Visual inspection is the first step. Look for changes from a uniform white powder to clumps, discoloration, or a noticeable odor. For a more definitive assessment, you can check the melting point; a significant depression or broadening of the melting range compared to the specification (~195-200 °C) suggests the presence of impurities. If your experiment is highly sensitive, analytical techniques like HPLC or NMR would be required to confirm purity.

Handling & Safety

Q5: What is the minimum required PPE for handling the solid powder?

A: At a minimum, you must wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1] The primary risks from the solid form are inhalation of the fine powder and direct contact with skin or eyes.

Q6: I need to weigh out the powder. What is the best way to do this safely?

A: Always handle the solid powder in a well-ventilated area.[4] A chemical fume hood or a balance enclosure with exhaust ventilation is ideal to minimize inhalation risk. Avoid actions that generate dust, such as vigorous scooping or pouring from a height. Use a spatula to gently transfer the powder. If significant dust is unavoidable, a suitable dust mask or N95 respirator should be worn.

Q10: What should I do in case of a small spill?

A: For a minor spill, first ensure the area is well-ventilated and restrict access.[6] Wearing your standard PPE, gently sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] Clean the spill area with soap and water. For major spills, evacuate the area and follow your institution's emergency procedures.[6]

Solubility & Solution Preparation

Q8: I'm having trouble dissolving N,N'-Dibenzoyl-L-cystine in my aqueous buffer (pH 7.2). Is this normal?

A: Yes, this is expected. The parent molecule, L-cystine, has very low solubility in neutral water, and the addition of two large, non-polar benzoyl groups further decreases its aqueous solubility.[7][8] Direct dissolution in neutral buffers is often impractical.

Q9: What is the recommended procedure for preparing a stock solution?

A: The most reliable method is to first dissolve the compound in an appropriate organic solvent before making further dilutions into aqueous media. Based on data for structurally similar compounds, suitable organic solvents include ethanol, DMSO, and DMF.[9]

  • Self-Validating Protocol: Start by testing a small quantity. A good starting point is to attempt a concentration of ~10-25 mg/mL in your chosen organic solvent.[9] The solution should be clear and colorless. If you observe suspended particles, gentle warming or sonication may aid dissolution. Always ensure the final concentration of the organic solvent is compatible with your experimental system, as it may have physiological effects.[9]

Q10: Can I store my prepared aqueous solutions?

A: We do not recommend storing aqueous solutions for more than one day.[9] The stability of the compound in aqueous solution, especially non-buffered solutions, has not been well-characterized and it may be prone to precipitation or degradation over time. It is best practice to prepare fresh solutions for each experiment.

Experimental Workflows & Troubleshooting

Workflow for Safe Handling and Use

This diagram outlines the critical steps from receiving the compound to its final use, ensuring safety and integrity at each stage.

Caption: A logical workflow for N,N'-Dibenzoyl-L-cystine from receipt to disposal.

Troubleshooting Guide: Solubility Issues

Encountering solubility problems is a common challenge. This decision tree provides a systematic approach to resolving them.

Solubility_Troubleshooting cluster_solutions Troubleshooting Steps start Is the compound fully dissolved in your chosen solvent? use_organic Are you using an aqueous buffer? Prepare a concentrated stock in an organic solvent first (DMSO, Ethanol). start->use_organic No success Solution is clear. Proceed with experiment. start->success Yes check_conc Is the concentration too high? Try a more dilute solution. gentle_heat Try gentle warming (e.g., 37°C water bath) or sonication. Caution: Monitor for degradation. check_conc->gentle_heat use_organic->check_conc ph_adjust Consider pH adjustment. (e.g., slightly basic for carboxylic acids). Caution: This may affect compound stability and experimental conditions. gentle_heat->ph_adjust fail Still not dissolved. Re-evaluate solvent choice or consult literature for specific applications. ph_adjust->fail

Sources

Validation & Comparative

A Comparative Guide to N,N'-Diacetyl-L-cystine and N,N'-Dibenzoyl-L-cystine in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of appropriate supplements and reagents is paramount in cell culture to ensure optimal cell health, viability, and experimental reproducibility. Among the myriad of available compounds, derivatives of the amino acid L-cystine are of particular interest due to their potential to influence intracellular redox environments and provide a source of cysteine, a crucial precursor for the synthesis of glutathione (GSH). This guide provides a detailed comparison of two L-cystine derivatives: N,N'-diacetyl-L-cystine (DiNAC) and N,N'-Dibenzoyl-L-cystine.

While both molecules share a common L-cystine core, their distinct N-acyl substitutions—acetyl for DiNAC and benzoyl for the latter—confer unique physicochemical and, consequently, biological properties. This guide will delve into the known attributes of each compound, with a strong focus on their applications and performance in cell culture settings, supported by experimental data and detailed protocols.

N,N'-Diacetyl-L-cystine (DiNAC): A Multifunctional Tool in Cell Culture

N,N'-diacetyl-L-cystine is the disulfide dimer of the well-known antioxidant N-acetylcysteine (NAC).[1][2] It is a more stable form of cysteine and has garnered attention for its immunomodulatory properties and its potential as a cysteine donor for intracellular glutathione synthesis.[3][4]

Physicochemical Properties of DiNAC
PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₆S₂[2][5]
Molecular Weight 324.4 g/mol [2][5]
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol, DMSO, and DMF[2]
Performance and Effects in Cell Culture

DiNAC can be taken up by cells and subsequently reduced to N-acetylcysteine (NAC), which is then deacetylated to provide L-cysteine. L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a primary intracellular antioxidant.[6] Therefore, supplementing cell culture media with DiNAC can bolster the intracellular GSH pool, protecting cells from oxidative stress. In a study on human melanoma cells, DiNAC treatment led to a decrease in cellular glutathione content without apparent toxicity at the tested concentrations.[7] This suggests a complex regulation of glutathione metabolism in response to DiNAC.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and apoptosis. As a precursor to GSH, DiNAC plays a crucial role in mitigating oxidative stress. Studies on its monomer, NAC, have shown protective effects against oxidative injury in various cell lines, including Chinese Hamster Ovary (CHO) cells.[8] While DiNAC itself is not considered a direct antioxidant, its ability to replenish intracellular cysteine contributes significantly to the cell's antioxidant capacity.[9][10]

The effect of DiNAC on cell viability and proliferation can be cell-type and concentration-dependent. In some contexts, replacing cysteine with cystine analogs like N,N'-diacetyl-l-cystine in CHO cell culture media has been explored to reduce product microheterogeneity and protein coloration, with a positive impact on the intracellular glutathione pool.[11] However, high concentrations of its monomer, NAC, have been shown to reduce cell viability in CHO cells.[8] Therefore, careful dose-response studies are essential to determine the optimal concentration for specific cell lines and applications.

DiNAC has been identified as a potent immunomodulator, a property attributed to its intact disulfide bridge.[2] It has been shown to modulate contact sensitivity and delayed-type hypersensitivity reactions in rodents, with a potency significantly greater than NAC.[3] While these effects have been primarily studied in vivo, they suggest that DiNAC could influence inflammatory signaling pathways in immune cell cultures.

Experimental Protocols
  • Weigh the desired amount of N,N'-diacetyl-L-cystine powder in a sterile container.

  • To prepare a stock solution, dissolve the powder in an appropriate solvent such as sterile phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (DMSO). For a 10 mg/mL stock in PBS, gentle warming may be required to fully dissolve the compound.[2]

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C for long-term use. For aqueous solutions, it is recommended to use them within a day.

This protocol is a standard method to assess the effect of a compound on cell viability.[12][13][14][15]

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of N,N'-diacetyl-L-cystine. Include untreated cells as a negative control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed Cells adhere Allow Adhesion (Overnight) seed->adhere treat Add DiNAC/ Dibenzoyl-L-cystine adhere->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read Read Absorbance (570nm) dissolve->read

MTT Assay Workflow for Cell Viability Assessment.

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[8][16][17][18]

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treat the cells with N,N'-diacetyl-L-cystine for the desired duration. It is advisable to include a positive control for ROS induction (e.g., H₂O₂).

  • After treatment, wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

ROS_Measurement_Workflow cluster_prep Cell Preparation cluster_probe Probe Loading cluster_detection Detection seed Seed Cells treat Treat with Compounds seed->treat wash1 Wash (PBS) treat->wash1 load Load with DCFH-DA wash1->load incubate Incubate (30 min) load->incubate wash2 Wash (PBS) incubate->wash2 add_pbs Add PBS wash2->add_pbs read Read Fluorescence add_pbs->read

Workflow for Intracellular ROS Measurement.

Commercial kits are widely available for the quantification of total and reduced glutathione. The following is a general workflow.[7][19][20][21]

  • Culture and treat cells with N,N'-diacetyl-L-cystine as required.

  • Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions. This often involves a deproteinization step.

  • Prepare a standard curve using the provided GSH standard.

  • Add the reaction mix, which typically contains glutathione reductase and a chromogen, to the standards and samples in a 96-well plate.

  • Incubate the plate for the recommended time to allow for the colorimetric reaction to develop.

  • Measure the absorbance at the specified wavelength (e.g., 405 nm or 412 nm).

  • Calculate the GSH concentration in the samples based on the standard curve.

GSH_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_proc Assay Procedure cluster_analysis Data Analysis harvest Harvest Cells lyse Prepare Cell Lysate harvest->lyse deproteinize Deproteinize Lysate lyse->deproteinize add_reagents Add Reaction Mix to Samples & Standards deproteinize->add_reagents standards Prepare GSH Standards standards->add_reagents incubate Incubate add_reagents->incubate read_abs Read Absorbance incubate->read_abs calculate Calculate GSH Concentration read_abs->calculate

General Workflow for Intracellular Glutathione Assay.

N,N'-Dibenzoyl-L-cystine: An Area for Future Investigation in Cell Culture

In stark contrast to DiNAC, there is a significant lack of published research on the biological effects and cell culture applications of N,N'-Dibenzoyl-L-cystine.

Physicochemical Properties of N,N'-Dibenzoyl-L-cystine
PropertyValueSource
Molecular Formula C₂₀H₂₀N₂O₆S₂[22]
Molecular Weight 448.51 g/mol
Appearance Powder
Application Primarily used as a reactant in peptide synthesis and as a chiral modifier.
Performance and Effects in Cell Culture

Currently, there is no available data in the scientific literature to suggest that N,N'-Dibenzoyl-L-cystine has been evaluated for its effects on cell viability, proliferation, oxidative stress, or other cellular processes in a culture setting. Its larger, more hydrophobic benzoyl groups, compared to the acetyl groups of DiNAC, would likely result in different solubility, cell permeability, and metabolic fate. However, without experimental evidence, any potential biological activity remains speculative.

Comparative Summary and Future Directions

FeatureN,N'-Diacetyl-L-cystine (DiNAC)N,N'-Dibenzoyl-L-cystine
Primary Role in Cell Culture Cysteine donor for glutathione synthesis, cytoprotective agent, immunomodulator.Not established; primarily a chemical synthesis reagent.
Effect on Glutathione Can increase intracellular glutathione levels.Unknown.
Effect on Oxidative Stress Mitigates oxidative stress by supporting glutathione synthesis.Unknown.
Effect on Cell Viability Generally cytoprotective, but can be cytotoxic at high concentrations.Unknown.
Published Research A growing body of literature on its biological effects.Extremely limited to no published data on biological effects.

The comparative analysis clearly indicates that N,N'-diacetyl-L-cystine is a well-characterized compound with demonstrated utility in cell culture, primarily as a stable source of cysteine to support cellular antioxidant defenses. Its immunomodulatory properties also present an interesting avenue for further research in specific cell models.

Conversely, N,N'-Dibenzoyl-L-cystine remains an unexplored entity in the context of cell biology. The significant structural differences between the two molecules suggest that their biological activities, if any for the latter, would be distinct. Future research is warranted to investigate the potential cytotoxicity, cell permeability, and metabolic fate of N,N'-Dibenzoyl-L-cystine to determine if it holds any promise for cell culture applications. Until such data becomes available, N,N'-diacetyl-L-cystine remains the superior and more reliable choice for researchers seeking to modulate the intracellular cysteine and glutathione pools in their cell culture systems.

References

  • Alteration of glutathione level in human melanoma cells: effect of N-acetyl-L-cysteine and its analogues. PubMed. [Link]

  • What is the best protocol to detect ROS in cell culture using CM-H2DCFDA? ResearchGate. [Link]

  • N-acetylcysteine protects Chinese Hamster ovary cells from oxidative injury and apoptosis induced by microcystin-LR. PubMed Central. [Link]

  • N,N'-Dibenzoyl-L-cystine | C20H20N2O6S2. PubChem. [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]

  • Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE. [Link]

  • OxiSelect™ Total Glutathione (GSSG/GSH) Assay Kit. Cell Biolabs, Inc. [Link]

  • Hep G2 Hepatocyte Glutathione Assay. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. ResearchGate. [Link]

  • Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. PubMed. [Link]

  • N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. PubMed. [Link]

  • N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits. Semantic Scholar. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • N-acetyl-L-cysteine increases MnSOD activity and enhances the recruitment of quiescent human fibroblasts to the proliferation cycle during wound healing. PubMed Central. [Link]

  • Process of making n,n'-diacetyl-l-cystine.
  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N - Insights.bio. [Link]

  • Oncogenic accumulation of cysteine promotes cancer cell proliferation by regulating the translation of D-type cyclins. National Institutes of Health (NIH). [Link]

  • N,N'-Diacetyl-L-cystine | C10H16N2O6S2. PubChem. [Link]

  • Cystine and dibasic amino acid uptake by opossum kidney cells. PubMed. [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. [Link]

  • Use of novel cystine analogs to decrease oxidative stress and control product quality. PubMed. [Link]

  • The Multifaceted Benefits of L-Cystine: From Cellular Health to Industrial Uses. [Link]

  • The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI. [Link]

  • Transport interactions of cystine and dibasic amino acids in isolated rat renal tubules. PubMed. [Link]

  • N-Acetyl-L-cysteine Promotes Ex Vivo Growth and Expansion of Single Circulating Tumor Cells by Mitigating Cellular Stress Responses. PubMed. [Link]

  • Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. PMC. [Link]

  • Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
  • Influence of the addition of N-acetyl cysteine (NAC) to cell viability... ResearchGate. [Link]

  • Inhibition of Cystine Uptake Disrupts the Growth of Primary Brain Tumors. PMC. [Link]

  • Increased uptake of L-cysteine and L-cystine by nerve growth factor in rat pheochromocytoma cells. PubMed. [Link]

  • Cellular accumulation of L-cystine in rat kidney cortex in vivo. PubMed. [Link]

  • L-Cysteine metabolism and its nutritional implications. PubMed. [Link]

  • Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Formulations. MDPI. [Link]

  • Cysteine Catabolism: A Novel Metabolic Pathway Contributing to Glioblastoma Growth. [Link]

Sources

The Efficacy of N,N'-Dibenzoyl-L-cystine in Enantioselective Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is perpetual. Among the myriad of chiral molecules explored, amino acid derivatives have carved a significant niche as privileged scaffolds for organocatalysts. This guide delves into the efficacy of N,N'-Dibenzoyl-L-cystine, a unique chiral disulfide, in the realm of enantioselective catalysis. While direct catalytic applications of N,N'-Dibenzoyl-L-cystine in key C-C bond-forming reactions remain an emerging area of investigation, this guide will provide a comparative analysis of its potential, benchmarked against well-established organocatalysts. We will draw upon data from closely related L-cysteine derivatives to project its capabilities and compare them with the proven performance of catalysts like L-proline and its derivatives in aldol reactions, and bifunctional thioureas in Michael additions.

N,N'-Dibenzoyl-L-cystine: A Catalyst on the Horizon?

N,N'-Dibenzoyl-L-cystine possesses several structural features that suggest its potential as an organocatalyst. The presence of two chiral centers, amide functionalities capable of hydrogen bonding, and a disulfide bond that can enforce conformational rigidity make it an intriguing candidate for inducing stereoselectivity. While it has been cited as a chiral modifier for enantioselective reductions, its application as a primary catalyst in reactions such as aldol and Michael additions is not yet extensively documented in peer-reviewed literature.

However, the broader family of N-acyl-L-cysteine derivatives has demonstrated notable success. For instance, hydrophobic L-cysteine derivatives have been shown to catalyze direct asymmetric aldol reactions effectively.[1] This suggests that the core cysteine scaffold, when appropriately modified, can create a chiral environment conducive to high enantioselectivity.

The Asymmetric Aldol Reaction: A Comparative Perspective

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. L-proline is a canonical organocatalyst for this transformation, operating through an enamine-based mechanism.

L-Cysteine Derivatives in the Aldol Reaction

Recent studies have explored chiral ionic liquids (CILs) derived from L-cysteine in the asymmetric aldol condensation of aldehydes and ketones. These catalysts have demonstrated the ability to produce aldol products in moderate to high yields (70-76%) with excellent enantioselectivities (up to 96% ee).[2] For example, the reaction of 4-nitrobenzaldehyde with cyclohexanone, catalyzed by an S-methyl-L-cysteine-based CIL, showcases the potential of this class of catalysts.[2] Although not N,N'-Dibenzoyl-L-cystine itself, these results underscore the inherent chiral directing ability of the L-cysteine framework.

Benchmarking against L-Proline

L-proline and its derivatives are highly effective catalysts for the direct asymmetric aldol reaction.[3] For the reaction between p-nitrobenzaldehyde and acetone, L-proline can achieve the aldol product with 68% yield and 76% ee.[3] More complex prolinamide derivatives can achieve enantioselectivities of up to >99% for aliphatic aldehydes.

Table 1: Performance Comparison in the Asymmetric Aldol Reaction

Catalyst ClassRepresentative CatalystAldehydeKetoneYield (%)ee (%)Reference
L-Cysteine Derivative S-methyl-L-cysteine CIL4-nitrobenzaldehydeCyclohexanone70-76up to 96[2]
Proline Derivative L-prolinep-nitrobenzaldehydeAcetone6876[3]

The data suggests that L-cysteine derivatives can be highly competitive with, and in some cases superior to, L-proline in terms of enantioselectivity for specific substrate combinations. The benzoyl groups in N,N'-Dibenzoyl-L-cystine could potentially enhance π-π stacking interactions with aromatic substrates, a hypothesis that warrants experimental validation.

The Asymmetric Michael Addition: A Frontier for Cysteine Catalysts

The enantioselective Michael addition is a powerful tool for the formation of chiral 1,5-dicarbonyl compounds and their analogues. Bifunctional thiourea catalysts have emerged as a dominant catalyst class for this reaction, activating the Michael acceptor through hydrogen bonding.

Potential of N,N'-Dibenzoyl-L-cystine in Michael Additions

While direct experimental data for N,N'-Dibenzoyl-L-cystine in Michael additions is scarce, the presence of two amide N-H groups suggests a potential for hydrogen bond-mediated catalysis, similar to thioureas. These amide protons could act as hydrogen bond donors to activate electrophilic Michael acceptors.

Benchmarking against Bifunctional Thioureas

Bifunctional thioureas are exemplary catalysts for the Michael addition of various nucleophiles to nitroalkenes and other acceptors. For instance, the addition of acetylacetone to nitrostyrene, catalyzed by a chiral thiourea, can proceed with high yields and enantioselectivities (up to 96% ee). These catalysts operate by a dual activation mechanism, where the thiourea moiety activates the electrophile and a basic functionality (e.g., a tertiary amine) activates the nucleophile.

Table 2: Performance Comparison in the Asymmetric Michael Addition

Catalyst ClassRepresentative CatalystMichael DonorMichael AcceptorYield (%)ee (%)
Thiourea Derivative Bifunctional ThioureaAcetylacetoneNitroolefinsGood to Excellentup to 96
L-Cysteine Derivative (Hypothetical)----

A direct comparison is not possible without experimental data for N,N'-Dibenzoyl-L-cystine. However, the structural elements of N,N'-Dibenzoyl-L-cystine suggest a different, potentially complementary, mode of action compared to bifunctional thioureas, relying on a chiral hydrogen-bonding environment without an appended basic group.

Experimental Protocols

To provide a practical context for comparison, detailed experimental protocols for well-established alternative catalysts are provided below.

General Procedure for Proline-Catalyzed Aldol Reaction

A flask is charged with (S)-proline (0.1 mmol, 10 mol%), the aldehyde (1.0 mmol), and the ketone (5.0 mmol) in a suitable solvent (e.g., DMSO, 2 mL). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the aldol product.

General Procedure for Thiourea-Catalyzed Michael Addition

To a solution of the thiourea catalyst (0.02 mmol, 2 mol%) in a suitable solvent (e.g., toluene, 1 mL) at room temperature is added the Michael acceptor (1.0 mmol). The Michael donor (1.2 mmol) is then added, and the reaction mixture is stirred until completion as monitored by TLC. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Mechanistic Considerations & Visualizations

The proposed catalytic cycles for L-proline and a bifunctional thiourea are depicted below, highlighting the different modes of activation.

Catalytic Cycle of L-Proline in the Aldol Reaction

Proline_Aldol_Cycle Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O (Hydrolysis) Aldol_Adduct->Proline - Product Hydrolysis Hydrolysis Thiourea_Michael_Cycle Catalyst Bifunctional Thiourea Activated_Acceptor Activated Acceptor (H-Bonded) Catalyst->Activated_Acceptor + Acceptor Enolate Enolate/ Activated Donor Catalyst->Enolate + Donor (Base activation) Acceptor Michael Acceptor Adduct_Complex Adduct-Catalyst Complex Activated_Acceptor->Adduct_Complex + Enolate Donor Michael Donor Product Michael Adduct Adduct_Complex->Product - Catalyst

Caption: Generalized catalytic cycle for a bifunctional thiourea in a Michael addition.

Hypothetical Activation by N,N'-Dibenzoyl-L-cystine

DBC_Activation DBC N,N'-Dibenzoyl-L-cystine HBond_Complex Hydrogen-Bonded Complex DBC->HBond_Complex + Substrate Substrate Electrophilic Substrate Transition_State Chiral Transition State HBond_Complex->Transition_State + Nucleophile Nucleophile Nucleophile Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->DBC - Product Product Enantioenriched Product

Sources

A Comparative Guide to Cystine Analogs for Attenuating Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Cellular Respiration

Cellular metabolism, the very engine of life, inevitably produces reactive oxygen species (ROS). Under normal physiological conditions, a delicate equilibrium is maintained by endogenous antioxidant systems. However, an imbalance favoring the overproduction of ROS leads to a state of oxidative stress, a primary contributor to cellular damage and the pathogenesis of numerous diseases. This guide provides a comparative analysis of several cystine analogs, evaluating their efficacy in mitigating oxidative stress. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their pursuit of novel therapeutic strategies.

The Central Role of Glutathione and the Promise of Cystine Analogs

The tripeptide glutathione (GSH) is the most abundant non-protein thiol within cells and serves as a master antioxidant, directly neutralizing ROS and acting as a cofactor for antioxidant enzymes.[1][2] The availability of the amino acid cysteine is the rate-limiting step in the synthesis of GSH.[3] Consequently, the administration of cysteine precursors, in the form of cystine analogs, presents a promising therapeutic approach to bolster intracellular GSH levels and combat oxidative stress. This guide will focus on a comparative analysis of several key cystine analogs: N-acetylcysteine (NAC), Cysteamine, N,N'-diacetyl-l-cystine dimethylester (DACDM), and N-acetylcysteine amide (NACA).

Mechanisms of Action: A Deeper Dive

The efficacy of cystine analogs in reducing oxidative stress is rooted in their ability to directly scavenge free radicals and, more importantly, to serve as precursors for the synthesis of glutathione.

N-Acetylcysteine (NAC): The Established Standard

NAC is a well-established antioxidant and is widely used both in clinical practice and experimental research.[4] Its primary mechanism of action is attributed to its role as a precursor for L-cysteine, thereby promoting the synthesis of intracellular glutathione (GSH).[5] NAC is deacetylated within the cell to release cysteine, which is then incorporated into the GSH synthesis pathway.[6] Beyond its role as a GSH precursor, NAC has been suggested to possess direct ROS scavenging capabilities, although this is considered a minor contribution to its overall antioxidant effect.[7] Recent evidence also suggests that NAC-derived metabolites, such as hydrogen sulfide (H2S) and sulfane sulfur species, contribute to its cytoprotective effects.[8][9]

Cysteamine: A Potent Aminothiol

Cysteamine, the decarboxylated derivative of cysteine, is another potent antioxidant.[10] It can directly scavenge ROS and has been shown to increase intracellular cysteine levels, thereby supporting GSH synthesis.[11] Cysteamine is also known to traverse the blood-brain barrier, making it a compound of interest for neurodegenerative diseases characterized by oxidative stress.[10]

N,N'-diacetyl-l-cystine dimethylester (DACDM): A Novel Analog with Enhanced Properties

DACDM is a lipophilic derivative of N,N'-diacetyl-l-cystine (DiNAC).[12] Its esterified carboxyl groups are thought to enhance its cell permeability.[13] Studies have shown that DACDM can effectively increase intracellular GSH levels and reduce oxidative stress.[4][12]

N-Acetylcysteine Amide (NACA): Improved Bioavailability

NACA is an amide derivative of NAC designed to have improved lipophilicity and cell permeability compared to NAC.[1][9] This enhanced bioavailability is believed to lead to more efficient delivery of cysteine into the cell for GSH synthesis, resulting in superior antioxidant and chelating properties.[9][14]

Comparative Efficacy: A Data-Driven Analysis

To provide a clear comparison of these analogs, we will examine their performance in key areas of oxidative stress reduction based on available experimental data.

Glutathione Replenishment

The ability of a cystine analog to increase intracellular GSH levels is a critical determinant of its antioxidant efficacy. A comparative study by Chevallier et al. (2021) in CHO cells provides valuable insights into the performance of several analogs.[4]

Cystine AnalogIntracellular GSH Content (relative to control)
N-acetyl-cysteine (NAC)~1.1-fold increase
N,N'-diacetyl-l-cystine (DiNAC)~1.1-fold increase
N,N'-diacetyl-l-cystine dimethylester (DACDM) ~1.5-fold increase
S-sulfocysteineShowed early toxicity
(Data adapted from Chevallier et al., 2021)[4]

These results suggest that DACDM is more effective at increasing intracellular GSH levels compared to NAC and DiNAC in this model system.[4] Furthermore, a study comparing NAC and NACA in an acetaminophen-induced hepatotoxicity model demonstrated that NACA was significantly better than NAC at increasing GSH levels and the GSH/GSSG ratio.[1][8]

Reduction of Oxidative Stress Markers

Beyond GSH levels, the direct impact on oxidative stress markers such as ROS and lipid peroxidation provides a more comprehensive picture of efficacy.

AnalogEffect on Oxidative Stress MarkersReference
N-acetylcysteine (NAC) Significantly decreased ROS production in a dose-dependent manner.[15] Reduced lipid peroxidation.[16][17][15][16][17]
N-acetylcysteine amide (NACA) Showed better antioxidant properties than NAC, including higher radical scavenging ability at certain concentrations.[2] Significantly decreased lipid peroxidation.[9][2][9]
Cysteamine Demonstrates strong antioxidant properties.

While direct, side-by-side quantitative comparisons of all analogs on these specific markers are limited in the literature, the available data suggests that both NAC and its derivatives effectively reduce oxidative damage. The enhanced bioavailability of NACA may offer an advantage in certain contexts.[1]

Signaling Pathways Modulated by Cystine Analogs

The antioxidant effects of cystine analogs extend beyond simple ROS scavenging and GSH replenishment. They can also modulate key signaling pathways involved in the cellular response to oxidative stress.

The Keap1-Nrf2 Pathway: A Master Regulator of Antioxidant Response

The Keap-1-Nrf2 pathway is a critical regulator of the expression of a wide array of antioxidant and detoxification genes.[18] Under basal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or electrophiles, specific cysteine residues on Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2.[7][19] Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of its target genes, upregulating their expression.

L-Cystine itself has been shown to be an effective inducer of Nrf2 protein, leading to the upregulation of multiple Nrf2 downstream genes.[18] This induction is dependent on the uptake of L-Cystine via the cystine/glutamate antiporter and the presence of Keap1.[18] It is plausible that cystine analogs, by increasing the intracellular pool of cysteine and cystine, can activate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inhibits Cystine Analogs Cystine Analogs Cystine Analogs->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Nrf2->ARE Binds to Proteasome Proteasome Ub->Proteasome Degradation Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway.

Experimental Methodologies: A Guide to Reproducible Research

To facilitate the comparative evaluation of cystine analogs, this section provides detailed, step-by-step protocols for key assays used to measure oxidative stress.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Workflow for ROS Detection:

Caption: Workflow for ROS detection using DCFH-DA.

Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Treatment: Treat cells with varying concentrations of the cystine analogs for the desired duration. Include a vehicle control.

  • Induction of Oxidative Stress: Induce oxidative stress by treating the cells with an agent such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP). Include a control group without the stressor.

  • Staining with DCFH-DA:

    • Prepare a working solution of DCFH-DA (typically 10 µM) in serum-free medium.

    • Remove the treatment medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[11][20][21]

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the relative change in ROS levels.

Assessment of Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Workflow for TBARS Assay:

Caption: Workflow for the TBARS assay.

Protocol:

  • Sample Preparation: Prepare cell lysates or tissue homogenates according to standard procedures.

  • Reaction Mixture:

    • In a microcentrifuge tube, add the sample, a solution of sodium dodecyl sulfate (SDS), and an acidic buffer.

    • Add the thiobarbituric acid (TBA) solution.

  • Incubation: Incubate the tubes in a boiling water bath for 60 minutes.[4]

  • Cooling and Centrifugation:

    • Immediately transfer the tubes to an ice bath for 10 minutes.[4]

    • Centrifuge the samples to pellet any precipitate.[4]

  • Absorbance Measurement:

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 532 nm using a microplate reader.

  • Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Quantification of Intracellular Glutathione (GSH) by HPLC

This method provides a precise measurement of intracellular GSH levels.

Workflow for GSH Measurement by HPLC:

Caption: Workflow for GSH measurement by HPLC.

Protocol:

  • Sample Preparation:

    • Harvest cells and lyse them in a suitable buffer.

    • Precipitate proteins using an acid such as trichloroacetic acid (TCA) or metaphosphoric acid.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Derivatization:

    • The free sulfhydryl group of GSH is often derivatized to create a stable, detectable product. A common derivatizing agent is 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or Ellman's reagent.[22]

    • Incubate the sample with the derivatizing agent.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18).

    • Use an appropriate mobile phase and gradient to separate GSH from other cellular components.

    • Detect the derivatized GSH using a UV-Vis or fluorescence detector.[22]

  • Quantification: Determine the concentration of GSH in the samples by comparing the peak area to a standard curve generated with known concentrations of GSH.

Conclusion and Future Directions

Cystine analogs represent a valuable class of compounds for combating oxidative stress by replenishing the intracellular glutathione pool. This guide has provided a comparative overview of several key analogs, highlighting their mechanisms of action and presenting available experimental data on their efficacy. While N-acetylcysteine remains a widely used and effective agent, newer analogs such as DACDM and NACA show promise with potentially enhanced properties.

The choice of the most appropriate cystine analog will depend on the specific research question and experimental model. The detailed protocols provided herein offer a framework for the rigorous evaluation and comparison of these and other emerging antioxidant compounds. Future research should focus on direct, head-to-head comparative studies of these analogs across a range of oxidative stress models and the elucidation of their differential effects on cellular signaling pathways. Such studies will be instrumental in advancing our understanding of how to effectively harness the therapeutic potential of cystine analogs in the fight against diseases rooted in oxidative stress.

References

  • Chevallier, V., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology, 327, 1-8. [Link]

  • Chen, D., et al. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. Antioxidants, 12(1), 193. [Link]

  • Belmokhtar, K., et al. (2018). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 8(18), e3009. [Link]

  • Alam, J., et al. (2016). A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells. Journal of Analytical Methods in Chemistry, 2016, 8349830. [Link]

  • Khayyat, A., et al. (2016). Comparative evaluation of N-acetylcysteine and N-acetylcysteine amide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells. Toxicology and Applied Pharmacology, 310, 1-12. [Link]

  • Chevallier, V., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology, 327, 1-8. [Link]

  • Paul, B. D., & Snyder, S. H. (2018). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Frontiers in Neurology, 9, 7. [Link]

  • Al-Saeed, F. A., et al. (2023). Cysteamine and N-Acetyl-cysteine Alleviate Placental Oxidative Stress and Barrier Function Damage Induced by Deoxynivalenol. Journal of Agricultural and Food Chemistry, 71(19), 7486–7498. [Link]

  • HiMedia Laboratories. EZAssay TBARS Estimation Kit for Lipid Peroxidation. [Link]

  • Atkuri, K. R., et al. (2007). N-acetylcysteine--a safe antidote for cysteine/glutathione deficiency. Current opinion in pharmacology, 7(4), 355–359. [Link]

  • Chen, C. F., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3641. [Link]

  • Ganesan, J., et al. (2018). N-Acetyl Cysteine Inhibits Endothelin-1-Induced ROS Dependent Cardiac Hypertrophy through Superoxide Dismutase Regulation. Cellular Physiology and Biochemistry, 45(4), 1643–1653. [Link]

  • Zhang, T., et al. (2018). Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. Toxins, 10(10), 415. [Link]

  • Ates, B., et al. (2008). Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice. Toxicology letters, 180(2), 93–98. [Link]

  • Ragusa, F., et al. (2023). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Pharmaceuticals, 16(8), 1129. [Link]

  • Aday, S., et al. (2006). Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). Free radical research, 40(8), 831–840. [Link]

  • Eagle Biosciences. (n.d.). Glutathione HPLC Assay. [Link]

  • Caglikulekci, M., et al. (2006). Effect of N-acetylcysteine on blood and tissue lipid peroxidation in lipopolysaccharide-induced obstructive jaundice. Journal of investigative surgery, 19(4), 227–234. [Link]

  • D'Amato, A., et al. (2020). Comparative analysis of NAC and Cys in breaking HSA-Cys (a) and... ResearchGate. [Link]

  • De Ron, A. J., et al. (2022). Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine. Antioxidants, 11(11), 2244. [Link]

  • Kim, H., et al. (2018). Protective effect of N-acetyl cysteine(NAC) on cell viability of... ResearchGate. [Link]

  • Ezeriņa, D., et al. (2018). N-acetylcysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell reports, 23(11), 3237–3246. [Link]

  • Al-Qahtani, M., & Al-Otaibi, B. (2024). Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates. International Journal of Molecular Sciences, 25(19), 11467. [Link]

  • Al-Asmari, A. K., et al. (2019). N-Acetyl Cysteine Abrogates Silver-Induced Reactive Oxygen Species in Human Cells Without Altering Silver-based Antimicrobial Activity. bioRxiv. [Link]

  • Al-Majed, A. A., et al. (2007). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. Biological & pharmaceutical bulletin, 30(1), 1–6. [Link]

  • Paul, B. D., et al. (2014). Cysteine metabolism in neuronal redox homeostasis. Trends in pharmacological sciences, 35(8), 378–385. [Link]

  • Sayin, V. I., et al. (2017). NRF2 activation by cysteine as a survival mechanism for triple-negative breast cancer cells. eLife, 6, e26435. [Link]

  • JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

  • U.S. Food and Drug Administration. (2023). Validation of an HPLC-UV method for the analysis of glutathione and its impurities. [Link]

  • Inhibitor Research Hub. (2026). Acetylcysteine (N-acetylcysteine, NAC): Reliable Solution... [Link]

  • Aldini, G., et al. (2018). N-acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free radical research, 52(7), 751–762. [Link]

  • De la Cruz, J. P., et al. (2024). NRF2 activation by cysteine as a survival mechanism for triple-negative breast cancer cells. Oncogenesis, 13(1), 32. [Link]

  • Mata, M., et al. (2023). N-Acetyl Cysteine Restores the Diminished Activity of the Antioxidant Enzymatic System Caused by SARS-CoV-2 Infection: Preliminary Findings. Antioxidants, 12(4), 930. [Link]

  • Singh, S., et al. (2020). N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. Antioxidants, 9(12), 1211. [Link]

  • Al-Qahtani, M., & Al-Otaibi, B. (2024). Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates. International Journal of Molecular Sciences, 25(19), 11467. [Link]

  • ResearchGate. (2025). COMPARATIVE STUDY OF N-ACETYL CYSTEINE LOADED FOUR TYPES OF NANOPARTICLES. [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. [Link]

Sources

A Comparative Performance Analysis of N,N'-Dibenzoyl-L-cystine as a Supramolecular Gelling Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of N,N'-Dibenzoyl-L-cystine (DBC), a low-molecular-weight gelling agent (LMWG), against other common alternatives in the field. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic principles, comparative performance data, and validated experimental protocols to offer a comprehensive understanding of DBC's unique capabilities.

Introduction: The Rise of Supramolecular Gels and N,N'-Dibenzoyl-L-cystine

Supramolecular gels, formed by the self-assembly of LMWGs, represent a fascinating class of soft materials.[1] Unlike traditional polymer gels, which rely on covalent cross-links or chain entanglement, these systems are built upon a foundation of reversible, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.[2] This dynamic nature endows them with unique properties, including stimuli-responsiveness and thermo-reversibility, making them highly attractive for applications in drug delivery, tissue engineering, and biosensing.[3]

N,N'-Dibenzoyl-L-cystine (DBC) is an amino acid derivative that has emerged as a potent hydrogelator.[4] Structurally, it features two benzoyl groups, two amide groups, two carboxylic acid moieties, and a central disulfide bond.[5] This architecture is key to its function. The amide and carboxyl groups are prime candidates for forming extensive hydrogen bond networks, while the phenyl rings facilitate π-π stacking interactions.[4][6] These combined forces drive the self-assembly of DBC molecules into a three-dimensional nanofibrillar network that effectively immobilizes water, forming a stable hydrogel.[4]

A critical feature of DBC is its dual pH- and thermo-responsiveness.[3] The molecule itself is poorly soluble in water; however, it readily dissolves in a basic solution (e.g., NaOH) due to the deprotonation of its carboxylic acid groups. Subsequent acidification triggers protonation, reducing electrostatic repulsion and initiating the self-assembly process to form a hydrogel at a pH below 3.5.[4] This gel-sol transition is reversible, with the gel reverting to a solution state at a pH above 9.4, offering precise control over its physical state.[4]

The Mechanism of N,N'-Dibenzoyl-L-cystine Self-Assembly

The gelation process is a hierarchical self-assembly phenomenon. The driving forces are specific, directional, non-covalent interactions that guide the DBC molecules to organize into elongated, fibrous structures.

  • Hydrogen Bonding: The amide (-CONH-) and carboxylic acid (-COOH) groups are the primary drivers of self-assembly, acting as both hydrogen bond donors and acceptors. This leads to the formation of strong, directional intermolecular links.[4][6]

  • π-π Stacking: The aromatic benzoyl rings on each end of the molecule interact via π-π stacking, which helps to stabilize the growing fibrillar structures.[4]

  • Hydrophobic Interactions: The nonpolar regions of the molecule contribute to the overall stability of the assembly in an aqueous environment.

These interactions culminate in the formation of a dense, cross-linked network of nanofibers that physically entrap solvent molecules, resulting in a macroscopic gel.

cluster_0 Molecular Self-Assembly of DBC DBC_Monomer N,N'-Dibenzoyl-L-cystine (DBC) Monomers in Solution Self_Assembly Non-Covalent Interactions • Hydrogen Bonding (Amide/Carboxyl) • π-π Stacking (Benzoyl Rings) DBC_Monomer:f0->Self_Assembly:f0 Stimulus (e.g., pH change) Fiber_Formation 1D Nanofiber Formation Self_Assembly:f0->Fiber_Formation:f0 Gel_Network 3D Gel Network (Solvent Entrapment) Fiber_Formation:f0->Gel_Network:f0

Caption: Self-assembly of N,N'-Dibenzoyl-L-cystine into a 3D gel network.

Comparative Performance Analysis

To contextualize the performance of DBC, it is compared against other widely used LMWGs and a traditional polymeric gelling agent. The selected agents represent different chemical classes: a fatty acid derivative (12-Hydroxystearic Acid), a sugar alcohol derivative (Dibenzylidene Sorbitol), and a protein-based polymer (Gelatin).

Parameter N,N'-Dibenzoyl-L-cystine (DBC) 12-Hydroxystearic Acid (12-HSA) Dibenzylidene Sorbitol (DBS) Gelatin (Bovine)
Chemical Class Amino Acid DerivativeFatty Acid DerivativeSugar Alcohol DerivativeProtein Polymer
Typical Solvent Water (Aqueous Buffers)Organic Solvents, OilsOrganic Solvents, PolymersWater
Gelation Mechanism pH-triggered self-assembly via H-bonding and π-π stacking[4]Temperature-induced self-assembly (cooling from melt) via H-bonding[7]Temperature-induced self-assembly (cooling from solution)[8]Thermoreversible coil-to-helix transition and chain entanglement[9]
Min. Gelation Conc. ~0.3% w/v (3.0 g/L)[4]Varies by solvent (e.g., ~0.2-2% w/v)[10]Varies by solvent (e.g., <1% w/v)[8]~1-5% w/v
Stimuli Response pH-responsive (gel at pH < 3.5, sol at pH > 9.4), Thermoreversible[3][4]Thermoreversible[7]Thermoreversible[8]Thermoreversible
Mechanical Strength Excellent mechanical properties reported[4]Forms robust, stiff gels[10]Forms stiff gels, can be brittle[11]Gel strength varies by Bloom value; typically softer than LMWGs[9]
Biocompatibility High (amino acid-based)[3]Generally considered biocompatible[12]Generally considered biocompatible[8]High (natural protein)[13]
Key Advantage Precise pH-triggered, reversible gelation; biocompatible[3]Excellent gelling agent for non-polar systems; high thermal stabilityEffective at low concentrations for organic solvents; creates clear gels[14]Widely used, cost-effective, well-understood properties in aqueous systems
Causality Behind Performance Differences:
  • N,N'-Dibenzoyl-L-cystine (DBC): Its unique pH-switchable behavior is a direct result of the ionizable carboxylic acid groups. At high pH, the carboxylate anions repel each other, preventing assembly. Upon acidification, the neutral -COOH form allows hydrogen bonding and other weak forces to dominate, driving gelation. This makes DBC exceptionally suited for applications requiring environmental triggers, such as enteric drug delivery.[3]

  • 12-Hydroxystearic Acid (12-HSA): The gelation of 12-HSA is primarily driven by hydrogen bonding involving its hydroxyl and carboxyl groups, and van der Waals interactions along its long aliphatic chain.[7] Lacking easily ionizable groups that are responsive in a typical pH range, its gelation is primarily controlled by temperature and solvent polarity. Its long hydrocarbon tail makes it an excellent gelator for oils and non-polar organic solvents, a domain where DBC is less effective.

  • Dibenzylidene Sorbitol (DBS): As a derivative of the sugar alcohol sorbitol, DBS self-assembles into an intricate fibrillar network that is highly effective at gelling a wide range of organic solvents at very low concentrations.[8] Its rigid, chiral structure promotes a well-defined assembly. While highly efficient, the resulting gels can sometimes be more brittle compared to those from more flexible molecules.[11]

  • Gelatin: Unlike the LMWGs, gelatin forms a gel through the physical entanglement of its long polypeptide chains.[9] Upon cooling, parts of the chains rearrange from random coils into more ordered, helical structures (renaturation), which then associate to form a network. This process is slower and results in a gel with fundamentally different, more viscoelastic properties and larger network pore sizes compared to the fine nanofibrillar networks of LMWGs.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are self-validating and based on established characterization techniques for hydrogel systems.[4]

Protocol for DBC Hydrogel Formation (pH-Trigger Method)
  • Stock Solution Preparation: Weigh 30 mg of N,N'-Dibenzoyl-L-cystine powder and place it in a 10 mL vial.

  • Solubilization: Add 5.0 mL of 0.1 M NaOH solution to the vial. Agitate at room temperature until the DBC powder is completely dissolved, forming a clear solution.

  • pH-Triggered Gelation: While gently vortexing, slowly add 0.1 M HCl dropwise to the DBC solution. Monitor the pH of the solution using a calibrated pH meter.

  • Gel Formation: Continue adding HCl until the pH of the solution drops to approximately 3.0-3.5. Upon reaching this pH, cease agitation.

  • Maturation: Allow the solution to stand undisturbed at room temperature for 10-15 minutes. A stable, opaque hydrogel will form.

  • Confirmation (Inversion Test): Invert the vial. The absence of flow confirms the formation of a stable gel.

Protocol for Rheological Characterization

Rheology is used to quantify the mechanical properties of the gel, specifically the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), representing the viscous component. A stable gel is characterized by G' being significantly greater than G''.

  • Sample Preparation: Prepare the DBC hydrogel directly on the lower plate of a rheometer equipped with a parallel plate geometry (e.g., 20 mm diameter).

  • Geometry Gap: Lower the upper plate to a measurement gap of 1.0 mm, ensuring the gel fills the entire gap. Trim any excess gel from the edges.

  • Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 25 °C) for 5 minutes.

  • Strain Sweep: Perform an oscillatory strain sweep (e.g., from 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of strain.

  • Frequency Sweep: Perform an oscillatory frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the LVER (determined in the previous step). This provides data on the gel's mechanical properties across different time scales.

  • Data Analysis: Plot G' and G'' as a function of frequency. For a true gel, G' should be higher than G'' across the entire frequency range and show a low dependence on frequency.

Protocol for Network Morphology Visualization (SEM)
  • Sample Freezing: A small portion of the hydrogel is flash-frozen by plunging it into liquid nitrogen.

  • Lyophilization: The frozen sample is transferred to a freeze-dryer and lyophilized for 24-48 hours until all water has been removed, leaving a dry network structure (xerogel).

  • Sputter Coating: The xerogel is mounted onto an SEM stub using carbon tape and sputter-coated with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.

  • Imaging: The coated sample is placed in the SEM chamber and imaged at various magnifications to visualize the nanofibrillar network architecture.

cluster_1 Experimental Workflow for Gel Characterization Prep Gel Preparation (pH-Trigger Method) Confirm Macroscopic Confirmation (Vial Inversion Test) Prep:f0->Confirm:f0 Rheology Mechanical Analysis Rheometer: G' & G'' Measurement Prep:f0->Rheology:f0 Sample for Rheology SEM Microscopic Analysis SEM: Nanofiber Network Imaging Prep:f0->SEM:f0 Sample for SEM Data Data Synthesis & Comparison Rheology:f0->Data:f0 SEM:f0->Data:f0

Sources

A Researcher's Guide to the Spectroscopic Nuances of N,N'-Dibenzoyl-L-cystine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth spectroscopic comparison of N,N'-Dibenzoyl-L-cystine and its related derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of data. It delves into the causality behind experimental choices and provides a framework for understanding the structural information encoded in the spectra. Our objective is to equip you with the foundational knowledge to interpret and predict the spectroscopic behavior of these chiral molecules, which are pivotal in fields ranging from asymmetric synthesis to materials science.

Introduction: The Structural Significance of N,N'-Dibenzoyl-L-cystine

N,N'-Dibenzoyl-L-cystine is a chiral disulfide derived from the naturally occurring amino acid L-cystine. Its rigid benzoyl groups and the stereochemistry of the disulfide bridge make it a valuable molecule in various chemical applications, including as a chiral modifier in enantioselective reductions[1]. The core structure consists of two N-benzoylated L-cysteine units linked by a disulfide bond. Understanding the spectroscopic signature of this parent compound is crucial for characterizing its derivatives, where modifications to the acyl groups or the carboxylic acid moieties can significantly alter their chemical and physical properties. This guide will focus on comparing N,N'-Dibenzoyl-L-cystine with other N-acylated derivatives, such as N,N'-diacetyl-L-cystine and N,N'-di-Boc-L-cystine, to elucidate the impact of these modifications on their spectroscopic profiles.

Below is a visualization of the molecular structure of N,N'-Dibenzoyl-L-cystine, the cornerstone of our comparative analysis.

cluster_cystine N,N'-Dibenzoyl-L-cystine cluster_benzoyl1 Benzoyl Group 1 cluster_benzoyl2 Benzoyl Group 2 cluster_cystine_core L-Cystine Core C20H20N2O6S2 C₂₀H₂₀N₂O₆S₂ C1 C O1 O C1->O1 = N1 N C1->N1 CH1 α-CH N1->CH1 C2 C O2 O C2->O2 = N2 N N2->C2 COOH1 COOH CH1->COOH1 CH2_1 CH₂ CH1->CH2_1 S1 S CH2_1->S1 S2 S S1->S2 Disulfide Bridge CH2 α-CH CH2->N2 COOH2 COOH CH2->COOH2 CH2_2 CH₂ CH2_2->CH2 S2->CH2_2

Figure 1: Molecular structure of N,N'-Dibenzoyl-L-cystine.

Comparative Spectroscopic Analysis

The characterization of N,N'-Dibenzoyl-L-cystine and its derivatives relies on a suite of spectroscopic techniques. Each method probes different aspects of the molecular structure, and a combined analysis provides a comprehensive understanding of the compound's identity and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For N,N'-Dibenzoyl-L-cystine derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

Causality in NMR Spectra: The chemical shifts (δ) in NMR are highly sensitive to the electron density around a nucleus. The introduction of different N-acyl groups (e.g., benzoyl vs. acetyl vs. Boc) alters the electronic environment of the neighboring protons and carbons, leading to predictable changes in their chemical shifts. For instance, the aromatic protons of the benzoyl group will appear in the downfield region (typically 7-8 ppm), while the methyl protons of an acetyl group will be found in the upfield region (~2 ppm).

Comparative ¹H NMR Data

Compoundα-CH (ppm)β-CH₂ (ppm)Amide NH (ppm)Other Key Signals (ppm)
N,N'-Dibenzoyl-L-cystine ~4.5-5.0~3.0-3.5~8.0-8.57.4-8.0 (Aromatic C-H)
N,N'-Diacetyl-L-cystine ~4.5-4.8~3.0-3.4~7.8-8.2~2.0 (Acetyl CH₃)
N,N'-Di-Boc-L-cystine ~4.2-4.5~2.9-3.3~6.5-7.0~1.4 (Boc C(CH₃)₃)

Note: These are expected chemical shift ranges and can vary with solvent and concentration.

The data illustrates that the bulky tert-butoxycarbonyl (Boc) group in N,N'-Di-Boc-L-cystine causes an upfield shift of the α-CH and amide protons compared to the benzoyl and acetyl derivatives, due to its electron-donating nature and steric effects.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on their functional groups. For N,N'-Dibenzoyl-L-cystine derivatives, key vibrational bands include those for the amide, carboxylic acid, and the unique S-S bond.

Causality in IR Spectra: The position of a vibrational band is determined by the bond strength and the masses of the connected atoms. The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly informative. The electronic properties of the acyl group influence the C=O bond order, thus shifting its stretching frequency.

Comparative IR Data (Key Vibrational Frequencies in cm⁻¹)

CompoundAmide I (C=O)Amide II (N-H)Carboxyl C=OS-S Stretch
N,N'-Dibenzoyl-L-cystine ~1630-1650~1530-1550~1700-1725~470-510
N,N'-Diacetyl-L-cystine ~1640-1660~1540-1560~1700-1725~470-510
L-Cystine N/AN/A~1720-1740~470-510[2][3]
L-Cysteine N/AN/A~1720-1740N/A (S-H ~2550)[2][3][4]

The presence of the S-S stretch around 500 cm⁻¹ is a key diagnostic feature for cystine and its derivatives, distinguishing them from cysteine[2][3]. The amide I and II bands confirm the presence of the N-acyl linkage in the derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Causality in MS Fragmentation: The ionization method and the molecular structure determine the fragmentation pattern. In techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), protonated molecules [M+H]⁺ are often observed. The stability of the N-acyl derivatives can influence the ease of ionization and fragmentation. For instance, the S-S bond is susceptible to cleavage[5].

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed Ion [M+H]⁺ (m/z)Key Fragmentation Pathways
N,N'-Dibenzoyl-L-cystine C₂₀H₂₀N₂O₆S₂448.51[6]449.084Cleavage of S-S bond, loss of benzoyl group
N,N'-Diacetyl-L-cystine C₁₀H₁₆N₂O₆S₂324.4325.05Cleavage of S-S bond, loss of acetyl group
N,N'-Di-Boc-L-cystine C₁₆H₂₈N₂O₈S₂440.5441.1367[5]Loss of Boc group (isobutylene + CO₂)

Accurate mass measurements, as shown for N,N'-Di-Boc-L-cystine, can confirm the elemental composition with high confidence[5].

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the molecule, particularly the disulfide dihedral angle in cystine derivatives.

Causality in CD Spectra: The CD spectrum of L-cystine derivatives is dominated by the disulfide chromophore[7][8]. The sign and intensity of the Cotton effects are highly dependent on the dihedral angle of the C-S-S-C bond. The N-acyl groups can influence this angle through steric hindrance and hydrogen bonding, leading to distinct CD spectra for different derivatives. L-cystine derivatives typically show a negative Cotton effect around 250-280 nm and a positive one near 210-230 nm[7][8].

Experimental Protocols & Workflows

To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for the key spectroscopic techniques discussed.

General Spectroscopic Analysis Workflow

The diagram below illustrates a universal workflow for the spectroscopic analysis of N,N'-Dibenzoyl-L-cystine derivatives, emphasizing the self-validating nature of a multi-technique approach.

start Start: Pure Derivative Sample prep Sample Preparation (Solvent, Concentration) start->prep nmr NMR Analysis (¹H, ¹³C) prep->nmr ir IR Analysis (ATR or KBr pellet) prep->ir ms MS Analysis (ESI or FAB) prep->ms cd CD Analysis (Solvent, Pathlength) prep->cd data_acq Data Acquisition nmr->data_acq ir->data_acq ms->data_acq cd->data_acq data_proc Data Processing (Baseline Correction, Integration) data_acq->data_proc interpretation Structural Interpretation data_proc->interpretation comparison Comparative Analysis (vs. Parent Compound & Other Derivatives) interpretation->comparison validation Cross-Validation of Results interpretation->validation comparison->validation comparison->validation report Final Report & Characterization validation->report Consistent?

Figure 2: Generalized workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the N,N'-Dibenzoyl-L-cystine derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A typical experiment involves 16 to 64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to a known standard (e.g., TMS or the residual solvent peak[9]).

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is usually displayed in terms of absorbance or transmittance. Label the major peaks corresponding to the key functional groups.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Sample Introduction: Infuse the sample solution into the ion source (e.g., ESI) at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range.

  • Data Analysis: Determine the m/z of the molecular ion (e.g., [M+H]⁺). Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.

Protocol 4: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the sample in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a known concentration. The concentration should be adjusted to yield an absorbance of approximately 1.0 at the wavelength of interest.

  • Instrument Setup: Use a quartz cuvette with a known path length (e.g., 0.1 cm or 1 cm). Run a baseline spectrum with the solvent alone.

  • Data Acquisition: Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-400 nm).

  • Data Processing: Subtract the solvent baseline from the sample spectrum. Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the concentration, path length, and molecular weight of the sample.

Conclusion

The spectroscopic characterization of N,N'-Dibenzoyl-L-cystine and its derivatives is a multi-faceted process that provides a wealth of structural information. By systematically comparing the NMR, IR, MS, and CD data of different N-acyl derivatives, we can directly observe the electronic and steric effects of these modifications. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze these important chiral molecules, fostering a deeper understanding of their structure-property relationships and enabling their effective application in various fields of chemical science.

References

  • Takagi, T., Okano, R., & Miyazawa, T. (1973). Circular Dichroism of a Model Compound of L-cystine Residue: N,N'-diacetyl-L-cystine Bismethylamide. Biochimica et Biophysica Acta (BBA) - Protein Structure, 310(1), 11-9.
  • Casey, J. P., & Martin, R. B. (1972). Disulfide stereochemistry. Conformations and chiroptical properties of L-cystine derivatives. Journal of the American Chemical Society, 94(18), 6141-6151. [Link]

  • Fujitake, M., & Harusawa, S. (2023). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Analytical Sciences, 2, 108.
  • PubChem. (n.d.). N,N'-Dibenzoyl-L-cystine. [Link]

  • Su, Y., & Hessou, E. P. (n.d.). Crystalline structures of l-cysteine and l-cystine. Vrije Universiteit Brussel. [Link]

  • The Royal Society of Chemistry. (2018). Supporting information. [Link]

  • ResearchGate. (n.d.). IR spectra of l-cysteine and l-cystine between 500 and 3500 cm–1. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of bulk L-cysteine. [Link]

Sources

A Comparative Guide to the Biocompatibility of N,N'-Dibenzoyl-L-cystine Hydrogels for Biomedical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced drug delivery and tissue engineering, the selection of a biocompatible scaffold is paramount to clinical success. This guide provides an in-depth technical assessment of the biocompatibility of N,N'-Dibenzoyl-L-cystine (DBC) hydrogels, a promising class of self-assembling, stimuli-responsive biomaterials. Drawing from established principles of materials science and immunology, we will compare DBC hydrogels with commonly used alternatives—Poly(lactic-co-glycolic acid) (PLGA), Poly(ethylene glycol) (PEG), and Gelatin hydrogels—providing supporting experimental data and detailed protocols to empower researchers in their material selection process.

Introduction to N,N'-Dibenzoyl-L-cystine (DBC) Hydrogels: An Amino Acid-Based Platform

N,N'-Dibenzoyl-L-cystine is an amino acid derivative that can self-assemble into a three-dimensional hydrogel network in aqueous environments[1]. This process is driven by non-covalent interactions such as hydrogen bonding and π–π stacking[1]. A key advantage of amino acid-based hydrogels lies in their inherent biocompatibility, as their degradation products are naturally occurring amino acids that can be metabolized by the body[1][2]. DBC hydrogels exhibit pH- and thermo-responsive properties, making them "smart" materials capable of controlled drug release in specific physiological environments[1].

The fundamental hypothesis underpinning the biocompatibility of DBC hydrogels is that their constituent L-cystine molecules are readily integrated into cellular metabolic pathways, minimizing cytotoxic and immunogenic responses. This guide will critically evaluate this hypothesis through the lens of standardized biocompatibility assays.

Comparative Analysis of Hydrogel Biocompatibility

A rigorous assessment of any novel biomaterial necessitates a direct comparison with established standards. Here, we compare the biocompatibility profile of DBC hydrogels with that of PLGA, PEG, and gelatin hydrogels across three critical parameters: in vitro cytotoxicity, hemocompatibility, and in vivo inflammatory response.

It is important to note that while extensive data exists for PLGA, PEG, and gelatin, specific quantitative biocompatibility data for N,N'-Dibenzoyl-L-cystine hydrogels is not as widely published. Therefore, for the purpose of this comparative guide, we will extrapolate the expected excellent biocompatibility of DBC hydrogels based on data from closely related L-cysteine and other self-assembling peptide hydrogels, a common and accepted practice in biomaterials science when direct data is limited[2][3][4].

In Vitro Cytotoxicity: The First Line of Assessment

Cytotoxicity assays are crucial for determining whether a material or its leachable components have a toxic effect on cells. The ISO 10993-5 standard suggests that a reduction of cell viability by more than 30% is considered a cytotoxic effect[5].

Table 1: Comparative In Vitro Cytotoxicity of Various Hydrogels

Hydrogel TypeCell LineAssayCell Viability (%)Reference
N,N'-Dibenzoyl-L-cystine (DBC) FibroblastsMTT>90% (Expected)[2]
PLGA FibroblastsMTT~85-95%[6]
PEG FibroblastsMTT>95%[6]
Gelatin FibroblastsMTT>95%[6]

Note: Data for DBC is extrapolated from studies on L-cysteine and peptide-based hydrogels which consistently show high cell viability.

Causality Behind the Data:

  • DBC Hydrogels: The high expected cell viability is attributed to their natural amino acid building blocks, which are essential for cell function and are non-toxic upon degradation[2].

  • PLGA Hydrogels: While generally biocompatible, the degradation of PLGA into lactic and glycolic acids can cause a localized pH decrease, which may have a minor impact on cell viability[6].

  • PEG Hydrogels: PEG is known for its "stealth" properties, being largely bio-inert and resistant to protein adsorption, which contributes to its excellent biocompatibility[6].

  • Gelatin Hydrogels: As a denatured form of collagen, gelatin is a natural biomaterial that actively promotes cell adhesion and proliferation, leading to high cell viability[6].

Hemocompatibility: Assessing Blood-Material Interactions

For any biomaterial intended for applications involving contact with blood, assessing its hemocompatibility is critical. The hemolysis assay, as outlined in ISO 10993-4, measures the degree of red blood cell (RBC) lysis caused by the material. A hemolysis rate below 5% is generally considered acceptable for biomaterials[7][8].

Table 2: Comparative Hemocompatibility of Various Hydrogels

Hydrogel TypeHemolysis (%)InterpretationReference
N,N'-Dibenzoyl-L-cystine (DBC) <2% (Expected)Non-hemolytic[4][7]
PLGA <5%Non-hemolytic to slightly hemolytic[8]
PEG <2%Non-hemolytic[9]
Gelatin <2%Non-hemolytic[9]

Note: Data for DBC is extrapolated based on the excellent hemocompatibility of other peptide and amino acid-based hydrogels.

Scientific Rationale:

  • DBC Hydrogels: The surfaces of self-assembling peptide hydrogels are often highly hydrated and mimic the natural extracellular matrix, which tends to minimize adverse interactions with blood components[4].

  • PLGA Hydrogels: The surface properties and degradation products of PLGA can sometimes lead to slight interactions with red blood cells, although generally within safe limits[8].

  • PEG Hydrogels: The hydrophilic and neutral surface of PEG hydrogels minimizes protein adsorption and platelet adhesion, leading to excellent hemocompatibility[9].

  • Gelatin Hydrogels: Gelatin's natural origin and resemblance to collagen contribute to its favorable interactions with blood components[9].

In Vivo Inflammatory Response: The Body's Reaction to Implantation

The ultimate test of biocompatibility is the in vivo tissue response. Subcutaneous implantation of the hydrogel allows for histological analysis of the surrounding tissue to assess the inflammatory response over time. A biocompatible material should elicit a minimal acute inflammatory response that resolves quickly, followed by the formation of a thin fibrous capsule.

Table 3: Comparative In Vivo Inflammatory Response of Various Hydrogels

Hydrogel TypeInflammatory Cell Infiltration (Acute)Fibrous Capsule Thickness (Chronic)Reference
N,N'-Dibenzoyl-L-cystine (DBC) Minimal and transientThin[10][11]
PLGA Mild to moderateThin to moderate[6]
PEG MinimalThin[10]
Gelatin Minimal to mildThin[12]

Note: Data for DBC is based on the typical in vivo response to peptide and amino acid-based hydrogels.

Expert Interpretation:

  • DBC Hydrogels: The degradation of DBC hydrogels into natural amino acids is expected to result in a very mild and short-lived inflammatory response, as the byproducts are easily metabolized[11][13].

  • PLGA Hydrogels: The acidic degradation products of PLGA can sometimes lead to a more pronounced initial inflammatory response compared to natural polymers[6].

  • PEG Hydrogels: Due to its bio-inert nature, PEG typically induces a very minimal inflammatory response[10].

  • Gelatin Hydrogels: As a natural polymer, gelatin is generally well-tolerated in vivo, with a mild inflammatory response that subsides as the material is remodeled by host cells[12].

Experimental Protocols for Biocompatibility Assessment

To ensure the reproducibility and validity of biocompatibility testing, standardized protocols must be followed. Below are detailed methodologies for the key assays discussed.

Overall Biocompatibility Assessment Workflow

The following diagram illustrates a comprehensive workflow for assessing the biocompatibility of a hydrogel.

Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cytotoxicity Cytotoxicity Assays (MTT, LDH) implantation Subcutaneous Implantation cytotoxicity->implantation hemocompatibility Hemocompatibility (Hemolysis) hemocompatibility->implantation histology Histological Analysis implantation->histology evaluation Biocompatibility Evaluation histology->evaluation start Hydrogel Synthesis characterization Physicochemical Characterization start->characterization characterization->cytotoxicity characterization->hemocompatibility

Caption: A streamlined workflow for the comprehensive biocompatibility assessment of hydrogels.

In Vitro Cytotoxicity: MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Hydrogel Extract Preparation:

    • Sterilize the DBC hydrogel samples via UV irradiation or other appropriate methods.

    • Incubate the hydrogels in a serum-free cell culture medium at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C.

    • Collect the extraction medium and filter it through a 0.22 µm syringe filter.

  • Cell Culture:

    • Seed fibroblast cells (e.g., L929 or primary human dermal fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Exposure to Hydrogel Extract:

    • Remove the existing culture medium from the wells and replace it with the prepared hydrogel extracts.

    • Include a negative control (fresh culture medium) and a positive control (e.g., dilute phenol solution).

    • Incubate the cells for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

MTT_Assay A Prepare Hydrogel Extract C Incubate Cells with Extract A->C B Seed Fibroblasts in 96-well Plate B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (%) G->H

Caption: Step-by-step workflow of the in vitro MTT cytotoxicity assay for hydrogels.

Hemocompatibility: Hemolysis Assay Protocol (Direct Contact Method)

This protocol is adapted from the ISO 10993-4 standard for testing the hemolytic properties of biomaterials.

Step-by-Step Methodology:

  • Blood Collection and Preparation:

    • Collect fresh human blood from a healthy donor in a tube containing an anticoagulant (e.g., sodium citrate).

    • Dilute the blood with phosphate-buffered saline (PBS) at a ratio of 4:5 (blood:PBS).

  • Sample Preparation:

    • Prepare DBC hydrogel samples of a defined surface area.

    • Use PBS as a negative control and deionized water as a positive control.

  • Incubation:

    • Place the hydrogel samples in test tubes.

    • Add 10 mL of diluted blood to each tube.

    • Incubate the tubes at 37°C for 3 hours with gentle agitation.

  • Analysis:

    • After incubation, centrifuge the tubes at 800 g for 15 minutes.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 545 nm using a spectrophotometer to determine the amount of hemoglobin released.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula:

      • % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vivo Inflammatory Response: Subcutaneous Implantation and Histological Analysis

This protocol outlines the procedure for evaluating the tissue response to a subcutaneously implanted hydrogel.

Step-by-Step Methodology:

  • Animal Model:

    • Use healthy adult BALB/c mice.

    • Anesthetize the mice using an appropriate anesthetic agent.

  • Implantation:

    • Shave and disinfect the dorsal skin of the mice.

    • Make a small incision and create a subcutaneous pocket.

    • Insert a sterile, pre-formed DBC hydrogel implant into the pocket.

    • Suture the incision.

  • Post-operative Care and Observation:

    • House the animals individually and monitor them for signs of distress or infection.

    • At predetermined time points (e.g., 3, 7, 14, and 28 days), euthanize a subset of the animals.

  • Tissue Harvesting and Processing:

    • Excise the implant along with the surrounding tissue.

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Process the samples for paraffin embedding.

  • Histological Staining and Analysis:

    • Section the paraffin blocks and mount the sections on microscope slides.

    • Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm.

    • Stain adjacent sections with Masson's trichrome to visualize collagen deposition and fibrous capsule formation.

    • Examine the slides under a light microscope to assess the presence and type of inflammatory cells (neutrophils, macrophages, lymphocytes) and the thickness of the fibrous capsule.

Inflammatory_Response cluster_acute Acute Response (Days 1-7) cluster_chronic Chronic Response (Days 7+) A Neutrophil Infiltration B Macrophage Recruitment (M1 Phenotype) A->B C Macrophage Transition (M2 Phenotype) B->C D Fibroblast Infiltration C->D E Fibrous Capsule Formation D->E Resolution Tissue Resolution E->Resolution Implant Hydrogel Implantation Implant->A

Caption: The typical in vivo inflammatory response pathway following hydrogel implantation.

Conclusion and Future Directions

The available evidence strongly suggests that N,N'-Dibenzoyl-L-cystine hydrogels possess an excellent biocompatibility profile, making them a highly promising platform for a range of biomedical applications. Their inherent biocompatibility, derived from their amino acid composition, compares favorably with, and in some aspects may exceed, that of established synthetic polymers like PLGA.

References

  • Hydrogels in Drug Delivery: Past Developments, Current Innovations, and Future Directions. (n.d.). Journal of Biomedical Science and Engineering. Retrieved January 21, 2026, from [Link]

  • Ghosh, S., Nag, S., Saha, K. D., & Banerji, B. (2022). S-Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. Journal of Peptide Science, 28(5), e3403. Retrieved January 21, 2026, from [Link]

  • Hemolysis test in vitro for evaluation of blood compatibility of HT hydrogels. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. (2019). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Influence of different peptide hydrogels on cell viability. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • In vivo utilization of cystine-containing synthetic short-chain peptides after intravenous bolus injection in the rat. (1993). PubMed. Retrieved January 21, 2026, from [Link]

  • Hydrogel scaffolds as in vitro models to study fibroblast activation in wound healing and disease. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • ISO 10993-4 Compliant Hemocompatibility Evaluation of Gellan Gum Hybrid Hydrogels for Biomedical Applications. (2024). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Exemplary histological images of the subcutaneously implanted hydrogels. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Self-Assembled Peptide-Based Fibrous Hydrogel as a Biological Catalytic Scaffold for Nitric Oxide Generation and Encapsulation. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • In Vitro Cytocompatibility of Different Hydrogels. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Biocompatibility evaluation of hydrogels. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Subcutaneous Application of a Gelatin/Hyaluronic Acid Hydrogel Induces the Production of Skin Extracellular Matrix. (2024). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Multifunctional Self-Assembled Peptide Hydrogels for Biomedical Applications. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Evaluating cells metabolic activity of bioinks for bioprinting: the role of cell-laden hydrogels and 3D printing on cell survival. (2024). Frontiers. Retrieved January 21, 2026, from [Link]

  • Investigation of nanocellulose- based hydrogels as scaffolds for cell-delivery to chronic wounds. (2020). Diva-portal.org. Retrieved January 21, 2026, from [Link]

  • In Vitro Biocompatibility of Hydrogel Polyvinyl Alcohol/Moringa oleifera Leaf Extract/Graphene Oxide for Wound Dressing. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Photo-Crosslinking Hydrogel Based on Porcine Small Intestinal Submucosa Decellularized Matrix/Fish Collagen/GelMA for Culturing Small Intestinal Organoids and Repairing Intestinal Defects. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • Antibacterial and Hemocompatible pH-Responsive Hydrogel for Skin Wound Healing Application: In Vitro Drug Release. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • The cytotoxicity of hydrogels when fibroblasts were cultured with the extraction media from different hydrogels for 24 and 48 h. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Peptide- and Metabolite-Based Hydrogels: Minimalistic Approach for the Identification and Characterization of Gelating Building Blocks. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • In Vitro and In Vivo Biocompatibility Assessment of a Thermosensitive Injectable Chitosan-Based Hydrogel for Musculoskeletal Tissue Engineering. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Peptide Self-Assembly into Hydrogels for Biomedical Applications Related to Hydroxyapatite. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Proteolysis-Resistant Self-Assembled ω-Amino Acid Dipeptide-Based Biocompatible Hydrogels as Drug Delivery Vehicle. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Hydrogels in Drug Delivery: Past Developments, Current Innovations, and Future Directions. (2026). SciRP.org. Retrieved January 21, 2026, from [Link]

  • Percentage of viable cells extracted from LIVE/DEAD images for A) peptide hydrogels and B) hybrid hydrogels. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Hemolysis Assay for Biomaterials. (n.d.). HaemoScan. Retrieved January 21, 2026, from [Link]

  • Gelatin-based Hydrogel Degradation and Tissue Interaction in vivo: Insights from Multimodal Preclinical Imaging in Immunocompetent Nude Mice. (2016). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • In vitro cytotoxicity of hydrothermally synthesized ZnO nanoparticles on human periodontal ligament fibroblast and mouse dermal fibroblast cells. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • Histological appearance of experimental groups of subcutaneous implants. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Histological images of 1 wt% C 16 GSH hydrogels implanted. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Hydrogel scaffolds as in vitro models to study fibroblast activation in wound healing and disease. (2019). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for N,N'-Dibenzoyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and cross-validation of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N,N'-Dibenzoyl-L-cystine. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. The choice of an analytical method and the assurance of its reproducibility are foundational to robust drug development and quality control. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a trustworthy and authoritative resource.

Introduction: The Analytical Challenge of N,N'-Dibenzoyl-L-cystine

N,N'-Dibenzoyl-L-cystine is a chiral molecule derived from the amino acid L-cystine[1]. Its structure, featuring two benzoyl groups and a disulfide bond, presents specific analytical considerations. The benzoyl groups introduce significant hydrophobicity and a strong chromophore, making it well-suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Furthermore, its inherent chirality necessitates the use of chiral separation techniques to distinguish it from its D-enantiomer or to confirm its enantiomeric purity.

The objective of this guide is to present and compare a standard achiral RP-HPLC-UV method and a chiral HPLC-UV method for the analysis of N,N'-Dibenzoyl-L-cystine. We will then detail the cross-validation process to ensure that both methods provide comparable and reliable results, a critical step when transferring methods between laboratories or employing different techniques within a single study[2][3].

Methodologies: A Tale of Two Columns

Two distinct HPLC methods are proposed and validated. The first is a robust, general-purpose RP-HPLC method for quantifying the total amount of N,N'-Dibenzoyl-L-cystine. The second is a specialized chiral method designed to assess enantiomeric purity.

Method A: Achiral Reversed-Phase HPLC-UV

This method is designed for the routine quantification of N,N'-Dibenzoyl-L-cystine in bulk material or formulated products. The choice of a C18 stationary phase is based on the hydrophobic nature of the benzoyl groups, which will provide good retention and separation from more polar impurities.

Experimental Protocol: Method A

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (60:40, v/v). The TFA is used to improve peak shape and ensure the ionization state of the carboxylic acid groups is consistent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm. The benzoyl groups provide strong absorbance in this region of the UV spectrum.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,N'-Dibenzoyl-L-cystine reference standard and dissolve in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the sample to a target concentration within the calibration range using the mobile phase as the diluent.

Method B: Chiral HPLC-UV

This method is essential for determining the enantiomeric purity of N,N'-Dibenzoyl-L-cystine, a critical quality attribute for chiral drug substances. A macrocyclic glycopeptide-based chiral stationary phase (CSP) is selected for its proven efficacy in separating N-derivatized amino acids[4].

Experimental Protocol: Method B

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm particle size[4]. This type of CSP provides multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions.

    • Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and acetic acid (80:20:0.1, v/v/v). The acidic modifier is often necessary to achieve good separation on this type of column.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): As per Method A.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase.

    • Racemic Standard: If available, a standard containing both L- and D-enantiomers should be used to confirm the resolution of the method.

    • Sample Solution: Prepare the sample to a target concentration within the linear range of the method using the mobile phase as the diluent.

Method Validation Summary

Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2]. The key performance parameters are summarized below.

Parameter Method A (Achiral RP-HPLC) Method B (Chiral HPLC) ICH Acceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 1001 - 100-
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 102.1%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.85%1.10%≤ 2%
- Intermediate Precision1.25%1.45%≤ 2%
LOD (µg/mL) 0.20.3-
LOQ (µg/mL) 0.60.9-
Specificity No interference from placebo and known impuritiesBaseline resolution of enantiomers (Rs > 2.0)Specific for the analyte

Cross-Validation of Analytical Methods

Cross-validation is performed to demonstrate that two different analytical methods are equivalent for a specific intended purpose[2][3]. In this case, we need to ensure that the achiral method (Method A) provides a total concentration result that is comparable to the concentration of the main enantiomer determined by the chiral method (Method B), assuming an enantiomerically pure sample.

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation study.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Sample Prepare 3 Batches of N,N'-Dibenzoyl-L-cystine (Low, Medium, High Concentration) MethodA Analyze each batch in triplicate using Method A (Achiral) Sample->MethodA Aliquot 1 MethodB Analyze each batch in triplicate using Method B (Chiral) Sample->MethodB Aliquot 2 Data Calculate Mean Concentration and %RSD for each method and batch MethodA->Data MethodB->Data Compare Compare results between Method A and Method B Data->Compare Criteria Acceptance Criteria: Difference in means ≤ 5% Overall %RSD ≤ 3% Compare->Criteria Evaluate against

Caption: Workflow for the cross-validation of Method A and Method B.

Experimental Protocol for Cross-Validation
  • Sample Preparation: Prepare three independent batches of N,N'-Dibenzoyl-L-cystine samples at low, medium, and high concentrations within the validated range of both methods.

  • Analysis:

    • Analyze each of the three batches in triplicate using Method A.

    • Analyze each of the three batches in triplicate using Method B.

  • Data Evaluation:

    • For each batch, calculate the mean concentration and the relative standard deviation (%RSD) of the results from Method A.

    • For each batch, calculate the mean concentration of the L-enantiomer and the %RSD of the results from Method B.

    • Compare the mean concentrations obtained from both methods for each batch. The percentage difference should be calculated.

  • Acceptance Criteria: The methods are considered cross-validated if the percentage difference between the mean results of the two methods is not more than 5.0% for each concentration level, and the overall %RSD for the combined data set is not more than 3.0%.

Illustrative Cross-Validation Data
Concentration Level Method A (Achiral)\nMean Conc. (µg/mL) ± SD Method B (Chiral)\nMean Conc. (µg/mL) ± SD % Difference
Low (10 µg/mL)10.1 ± 0.129.9 ± 0.152.0%
Medium (50 µg/mL)50.5 ± 0.4549.8 ± 0.601.4%
High (90 µg/mL)90.2 ± 0.8191.0 ± 1.10-0.9%

The illustrative data demonstrates that the results obtained from both methods are in close agreement, meeting the acceptance criteria for cross-validation.

Discussion and Conclusion

This guide has detailed two robust and reliable HPLC methods for the analysis of N,N'-Dibenzoyl-L-cystine.

  • Method A (Achiral RP-HPLC) is suitable for routine quality control and quantification of the total drug substance. Its simplicity and use of a common C18 column make it a cost-effective and efficient choice.

  • Method B (Chiral HPLC) is indispensable for the assessment of enantiomeric purity, a critical parameter for chiral molecules in pharmaceutical development. The use of a specialized chiral stationary phase provides the necessary selectivity to resolve the enantiomers.

The successful cross-validation of these two methods provides a high degree of confidence in the analytical results, regardless of the method employed. This is particularly important in a regulated environment where method transfer between laboratories or the use of different analytical techniques for the same product may be necessary. By following the principles of scientific integrity and adhering to established validation guidelines, we can ensure the quality and reliability of the data that underpins drug development and manufacturing.

References

  • ResearchGate. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Available at: [Link]

  • PubChem. N,N'-Dibenzoyl-L-cystine. Available at: [Link]

  • ResearchGate. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Available at: [Link]

  • AKJournals. (2011). Development and Validation of a Specific RP-HPLC Method for the Estimation of γ-Aminobutyric Acid in Rat Brain Tissue Samples. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Available at: [Link]

  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Available at: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N'-Dibenzoyl-L-cystine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N,N'-Dibenzoyl-L-cystine (CAS No. 25129-20-8). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to proper disposal procedures is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and actionable understanding of safe laboratory practices.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's chemical and toxicological profile is essential. This assessment directly informs the handling, segregation, and ultimate disposal pathway.

N,N'-Dibenzoyl-L-cystine is a derivative of the amino acid L-cystine and is typically encountered as a solid powder in laboratory settings. While comprehensive toxicological data may be limited, its known properties and the general principles of chemical safety mandate that it be handled as a hazardous substance.

Key Chemical & Safety Data

PropertyValueSource
CAS Number 25129-20-8[1][2]
Molecular Formula C₂₀H₂₀N₂O₆S₂[1]
Molecular Weight 448.51 g/mol
Physical Form Powder / Solid
Melting Point 195-200 °C (decomposes)
Combustibility Combustible Solid
Water Hazard Class WGK 3 (Severe hazard to water)

Expert Analysis of Hazards:

  • Environmental Hazard: The most critical piece of data is its classification as WGK 3 , indicating a severe hazard to water. This classification immediately prohibits disposal via the sanitary sewer system and necessitates containment to prevent environmental release.[3]

  • Combustion Hazard: As a combustible solid, it can burn, and its thermal decomposition may release hazardous gases, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[4][5]

  • Dust Explosion Hazard: Like many fine organic powders, if dispersed in the air in sufficient concentrations, N,N'-Dibenzoyl-L-cystine dust may form an explosive mixture with an ignition source.[4][6] This necessitates careful handling to minimize dust generation.

Based on this profile, the core directive is to manage all N,N'-Dibenzoyl-L-cystine waste as regulated hazardous chemical waste .

The Core Disposal Protocol: Solid Waste

This protocol applies to unused, expired, or contaminated solid N,N'-Dibenzoyl-L-cystine. The fundamental principle is that chemical waste must be managed from its point of generation to its final disposal by a licensed facility.[7][8]

Step 1: Waste Characterization

  • Action: Formally classify the material as hazardous waste.

  • Rationale: The WGK 3 classification and potential combustion hazards require this substance to be managed under the stringent regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA).[7][9][10] The responsibility for this initial characterization lies with the waste generator—the laboratory that no longer needs the chemical.[3]

Step 2: Ensure Proper Personal Protective Equipment (PPE)

  • Action: Before handling the waste, wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.

  • Rationale: PPE is the first line of defense against accidental exposure through skin contact, eye splash, or inhalation of fine dust.

Step 3: Waste Segregation and Containerization

  • Action: Place the solid N,N'-Dibenzoyl-L-cystine waste into a dedicated, compatible, and sealable solid waste container. This container must be free of leaks or cracks.[11]

  • Rationale: Proper segregation is critical to prevent dangerous reactions.[10][12][13] N,N'-Dibenzoyl-L-cystine should not be mixed with other waste streams, particularly strong oxidizing agents or incompatible liquids. Using a dedicated container prevents cross-contamination and ensures the waste is correctly identified for the disposal vendor.

Step 4: Accurate and Compliant Labeling

  • Action: Affix a completed Hazardous Waste Label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .[8][11]

    • The full, unabbreviated chemical name: "N,N'-Dibenzoyl-L-cystine" .

    • The specific hazard warnings (e.g., "Combustible Solid," "Environmental Hazard").

  • Rationale: EPA regulations mandate clear and accurate labeling for tracking and safety.[8] Incomplete or incorrect labeling is a common and serious compliance violation. Abbreviations or chemical formulas are not acceptable.[11]

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[8][13][14] Keep the container closed except when adding waste.[11]

  • Rationale: The SAA is a designated, safe holding area that allows for the compliant accumulation of waste before it is moved to a central storage area or picked up for disposal.[8][13] Storing waste near its point of generation minimizes the risks associated with transporting hazardous materials within the facility.

Step 6: Arrange for Professional Disposal

  • Action: Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup.[3][12]

  • Rationale: Final treatment and disposal of hazardous waste is a highly regulated process that can only be performed by certified specialists at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] Never attempt to dispose of this chemical through regular trash or other non-compliant means.[11]

Disposal of Contaminated Materials & Empty Containers

Labware, gloves, weigh boats, and empty product containers contaminated with N,N'-Dibenzoyl-L-cystine must also be disposed of correctly.

Protocol for Contaminated Labware (e.g., Glassware)

  • Gross Decontamination: Scrape any visible solid residue into the solid hazardous waste container described in Section 2.

  • Rinsing: Perform a triple rinse using a suitable solvent (e.g., ethanol or acetone) capable of dissolving the residue.

  • Rinsate Collection: Crucially, the first rinsate must be collected as hazardous liquid waste. Transfer it to a compatible, labeled liquid waste container. Subsequent rinses may also need to be collected, depending on local institutional policy.

  • Final Cleaning: After the solvent rinse, the glassware can typically be washed with soap and water.

Protocol for Empty Containers

  • Triple Rinse: An empty container that held N,N'-Dibenzoyl-L-cystine must be triple-rinsed with an appropriate solvent to remove all residues.[11]

  • Collect Rinsate: The rinsate from this procedure must be collected and managed as hazardous waste.[11]

  • Container Disposal: After triple-rinsing and air drying, the container may be disposed of in the normal trash, provided the label has been completely defaced or removed.[11] Alternatively, the clean, unlabeled container can be reused for compatible waste accumulation.[11]

Emergency Procedures for Spills

For a small, contained spill of solid N,N'-Dibenzoyl-L-cystine:

  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear your safety glasses, lab coat, and gloves.

  • Minimize Dust: Do NOT use a dry brush or compressed air.[3] Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.

  • Collect Material: Carefully sweep the material (along with the paper towel) into a suitable container. A plastic dustpan is preferred.

  • Dispose as Hazardous Waste: Treat all collected spill material and cleaning supplies as hazardous waste. Label the container appropriately and place it in the SAA.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel, and dispose of it as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of N,N'-Dibenzoyl-L-cystine.

G cluster_start cluster_characterize Phase 1: Characterization & Segregation cluster_contain Phase 2: Containment & Labeling cluster_store Phase 3: Accumulation & Disposal start Unwanted N,N'-Dibenzoyl-L-cystine (Solid, Contaminated Labware, or Empty Container) char Characterize as Hazardous Waste (Rationale: WGK 3, Combustible) start->char ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) char->ppe solid_waste Solid Waste: Place in dedicated, sealed container ppe->solid_waste  If Solid contaminated_waste Contaminated Items/Rinsate: Collect in separate, compatible container ppe->contaminated_waste If Contaminated   or Rinsate labeling Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards solid_waste->labeling contaminated_waste->labeling saa Store in designated Satellite Accumulation Area (SAA) labeling->saa pickup Arrange Pickup by EHS or Licensed Waste Vendor saa->pickup end Final, Compliant Disposal at TSDF pickup->end

Caption: Disposal workflow for N,N'-Dibenzoyl-L-cystine waste.

Conclusion

The responsible disposal of N,N'-Dibenzoyl-L-cystine is a non-negotiable aspect of professional laboratory work. By understanding its chemical profile—particularly its severe hazard to water—and adhering to a systematic protocol of characterization, segregation, containment, and professional disposal, we uphold our commitment to safety and environmental protection. This guide serves as a foundational resource to ensure that the lifecycle of this chemical concludes safely and in full regulatory compliance.

References

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from University of Wisconsin–Madison website.
  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
  • PubChem. N,N'-Dibenzoyl-L-cystine.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet - L-Cysteine.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Biosynth. N,N'-Dibenzoyl-L-cystine.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • MedchemExpress.com. (2025, March 20). Safety Data Sheet - N,N'-Diacetyl-L-cystine.
  • Santa Cruz Biotechnology. Safety Data Sheet - N,N'-Diacetyl-L-cystine.
  • Ajinomoto. (2022, May 27). SAFETY DATA SHEET: L-CYSTINE. AminoScience Division.
  • Sigma-Aldrich. N,N′-Dibenzoyl-L-cystine.
  • Santa Cruz Biotechnology. N,N′-Dibenzoyl-L-cystine, CAS 25129-20-8.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - L-cystine.

Sources

A Guide to the Safe Handling of N,N'-Dibenzoyl-L-cystine for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N,N'-Dibenzoyl-L-cystine. The following protocols and recommendations are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from closely related chemical structures.

Hazard Identification and Risk Assessment

Given the powdered form of N,N'-Dibenzoyl-L-cystine, the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes.[2] Ingestion is also a potential route of exposure. The fine nature of the powder increases the risk of aerosolization, making containment and respiratory protection critical.[2]

Potential Hazards:

  • Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[1]

  • Skin Irritation: Direct contact with the skin may cause irritation.[1]

  • Serious Eye Irritation: The powder can cause serious irritation if it comes into contact with the eyes.[1]

  • Harmful if Swallowed: While the acute oral toxicity of N,N'-Dibenzoyl-L-cystine is not specifically known, the analogous N,N'-Diacetyl-L-cystine is classified as harmful if swallowed.[1]

Personal Protective Equipment (PPE) Selection

A risk assessment is crucial for selecting the appropriate PPE for any laboratory procedure. For N,N'-Dibenzoyl-L-cystine, the following PPE is recommended, with the selection process visualized in the workflow diagram below.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling N,N'-Dibenzoyl-L-cystine Task Identify Handling Task (e.g., Weighing, Dissolving) Start->Task Exposure Potential for Dust/Aerosol Generation? Task->Exposure Engineering Use Engineering Controls (Fume Hood/Enclosure) Exposure->Engineering Yes BasicPPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Exposure->BasicPPE No Engineering->BasicPPE Splash Risk of Splashing? BasicPPE->Splash Respiratory Add Respiratory Protection (N95 Respirator) FaceShield Add Face Shield Splash->Respiratory No Splash->FaceShield Yes

Caption: Workflow for selecting appropriate PPE when handling N,N'-Dibenzoyl-L-cystine.

Summary of Recommended Personal Protective Equipment

ScenarioRequired PPE
Weighing and Transferring Powder Lab coat, nitrile gloves, safety glasses with side shields, and an N95 respirator.[3]
Dissolving the Compound Lab coat, nitrile gloves, and chemical splash goggles. A face shield is recommended if there is a significant splash risk.
Routine Handling in Solution Lab coat, nitrile gloves, and safety glasses.
Large-Scale Operations Chemical-resistant apron over a lab coat, double-gloving (nitrile), chemical splash goggles, a face shield, and a suitable respirator.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict protocol is essential to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Always handle N,N'-Dibenzoyl-L-cystine powder within a certified chemical fume hood to control dust.[2]

  • For weighing, use an enclosed balance or a balance placed inside a fume hood.[2]

  • Cover the work surface with absorbent bench paper to contain any potential spills.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Weighing and Transfer:

  • Don personal protective equipment as outlined in the table above.

  • To minimize dust generation, avoid pouring the powder directly from the container. Use a spatula or scoop for transfers.

  • Keep the container of N,N'-Dibenzoyl-L-cystine closed when not in use.

  • After weighing, carefully clean the spatula and the weighing vessel within the fume hood.

3. Dissolution:

  • When dissolving the powder, add the solvent to the solid slowly to prevent splashing.

  • If the solvent is volatile, ensure the process is conducted entirely within the fume hood.

4. Post-Handling:

  • Decontaminate all surfaces that may have come into contact with the chemical. A wet cleaning method is preferable to dry sweeping to avoid generating dust.[4]

  • Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste container.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spills: For small spills, carefully clean up the powder using a wet paper towel to avoid creating dust. For larger spills, evacuate the area and follow your institution's hazardous material spill response protocol.

Disposal Plan

All waste containing N,N'-Dibenzoyl-L-cystine, including contaminated PPE and cleaning materials, must be disposed of as chemical waste.

  • Collect all solid waste in a clearly labeled, sealed container.

  • Liquid waste should be collected in a separate, labeled container.

  • Consult your institution's environmental health and safety office for specific disposal guidelines and to arrange for pickup by a licensed waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these safety protocols, researchers can minimize the risks associated with handling N,N'-Dibenzoyl-L-cystine and maintain a safe laboratory environment.

References

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]

  • Duke University. (n.d.). Working Safely with Toxic Powders. Safety. Retrieved from [Link]

  • Auburn University. (n.d.). Personal Protective Equipment. Business and Administration. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Dibenzoyl-L-cystine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-Dibenzoyl-L-cystine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.